2-(hydroxymethyl)-1H-indole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRWSFQRCHAVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544007 | |
| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-67-0 | |
| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, a key building block in the development of novel therapeutics. The synthesis commences with the construction of the indole scaffold via the Fischer indole synthesis, followed by strategic protection of the indole nitrogen to facilitate the selective reduction of a C2-ester functionality. This guide delves into the rationale behind the choice of reagents and reaction conditions, offering practical insights and detailed experimental protocols for each synthetic step. The presented methodology is designed to be both efficient and scalable, making it suitable for researchers in academic and industrial drug discovery settings.
Introduction: The Significance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. Specifically, indoles bearing a hydroxymethyl group at the C2 position and a cyano group at the C5 position represent a valuable class of intermediates for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. This guide outlines a reliable and reproducible synthetic route to this compound, a key intermediate for such endeavors.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to this compound (4 ) points to the selective reduction of an ester at the C2 position of an appropriately substituted indole precursor. This leads to the key intermediate, ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ). The synthesis of this precursor can be efficiently achieved through the well-established Fischer indole synthesis.
A critical consideration in this synthetic plan is the chemoselective reduction of the ester group in the presence of a nitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce both esters and nitriles.[1][2][3][4] To circumvent this, two primary strategies are considered:
-
Use of a milder, more selective reducing agent: Lithium borohydride (LiBH₄) is an excellent candidate, as it is known to selectively reduce esters in the presence of nitriles.[5][6]
-
Protection of the indole nitrogen: The acidic proton of the indole nitrogen can interfere with strong reducing agents. Therefore, protection of this position is crucial for a clean and efficient reaction. The tert-butyloxycarbonyl (Boc) group is chosen for its ease of introduction and mild deprotection conditions.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols
Synthesis of Ethyl 1H-indole-5-carbonitrile-2-carboxylate (1)
The construction of the indole scaffold is achieved via the Fischer indole synthesis, a reliable method for forming indoles from arylhydrazines and carbonyl compounds.[7][8][9]
Caption: Schematic of the Fischer Indole Synthesis.
Protocol:
-
To a stirred solution of 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ) as a solid.
| Reagent | Molar Eq. |
| 4-Cyanophenylhydrazine hydrochloride | 1.0 |
| Ethyl pyruvate | 1.1 |
| Concentrated Sulfuric Acid | 0.05 |
N-Boc Protection of Ethyl 1H-indole-5-carbonitrile-2-carboxylate (2)
Protection of the indole nitrogen is essential to prevent side reactions during the subsequent reduction step. The Boc group is a suitable choice due to its stability and ease of removal.[10][11][12][13]
Protocol:
-
Dissolve ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ) (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield ethyl 1-(tert-butoxycarbonyl)-1H-indole-5-carbonitrile-2-carboxylate (2 ).
| Reagent | Molar Eq. |
| Ethyl 1H-indole-5-carbonitrile-2-carboxylate (1 ) | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 |
Selective Reduction of the Ester (3)
The key step in this synthesis is the selective reduction of the C2-ester in the presence of the C5-nitrile. Lithium borohydride is the reagent of choice for this transformation.[5]
Caption: Selective reduction of the ester using LiBH₄.
Protocol:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)-1H-indole-5-carbonitrile-2-carboxylate (2 ) (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add lithium borohydride (LiBH₄) (2.0-3.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, tert-butyl 2-(hydroxymethyl)-5-cyano-1H-indole-1-carboxylate (3 ), can be purified by column chromatography.
| Reagent | Molar Eq. |
| Ethyl 1-(tert-butoxycarbonyl)-1H-indole-5-carbonitrile-2-carboxylate (2 ) | 1.0 |
| Lithium borohydride (LiBH₄) | 2.0 - 3.0 |
Deprotection of the Indole Nitrogen (4)
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
Protocol:
-
Dissolve tert-butyl 2-(hydroxymethyl)-5-cyano-1H-indole-1-carboxylate (3 ) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound (4 ).
| Reagent | Molar Eq. |
| tert-Butyl 2-(hydroxymethyl)-5-cyano-1H-indole-1-carboxylate (3 ) | 1.0 |
| Trifluoroacetic acid (TFA) or HCl in dioxane | Excess |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategic use of the Fischer indole synthesis, coupled with a robust protection-reduction-deprotection sequence, allows for the synthesis of this valuable intermediate in good overall yield. The principles and protocols outlined herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex indole-based molecules for drug discovery and development.
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Sun, C., et al. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020 , 10, 25633-25638. [Link]
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Reddit. Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]
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The Organic Chemistry Tutor. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]
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Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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ResearchGate. Indole N-Boc deprotection method development. [Link]
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Kocienski, P. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3128-3130. [Link]
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ResearchGate. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]
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ResearchGate. Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. [Link]
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ResearchGate. Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. [Link]
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An In-depth Technical Guide to 2-(hydroxymethyl)-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential applications of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. This molecule, belonging to the versatile class of indole derivatives, holds significant promise in the fields of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its reactivity, spectral characteristics, and pharmacological potential. While direct experimental data for this specific compound is limited, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic structure and ability to participate in various non-covalent interactions make it a highly sought-after scaffold in drug design. Modifications to the indole core can modulate its biological activity, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, this compound, incorporates two key functional groups: a hydroxymethyl group at the 2-position and a carbonitrile group at the 5-position. These additions are expected to impart unique chemical reactivity and biological activity to the indole core.
Physicochemical Properties
| Property | Predicted Value | Citation/Basis for Prediction |
| Molecular Formula | C₁₀H₈N₂O | Based on chemical structure |
| Molecular Weight | 172.18 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Analogy with similar indole derivatives[4] |
| Melting Point | 110-120 °C | Inferred from indole-5-carbonitrile (106-108 °C) and 2-(hydroxymethyl)-1H-indole (72-78°C)[5][6] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of functionalized indoles |
| pKa | ~15 (N-H proton) | Based on the pKa of the indole N-H proton[6] |
Synthesis and Reactivity
A plausible synthetic route to this compound involves the reduction of a corresponding indole-2-carboxylic acid or its ester derivative. This is a well-established transformation in indole chemistry.
Proposed Synthetic Protocol
A potential two-step synthesis starting from the commercially available 5-cyanoindole-2-carboxylic acid is outlined below.
Step 1: Esterification of 5-cyanoindole-2-carboxylic acid
-
Rationale: Conversion of the carboxylic acid to an ester, such as the ethyl ester, is often performed to improve solubility and facilitate the subsequent reduction.
-
Procedure:
-
Suspend 5-cyanoindole-2-carboxylic acid (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl 5-cyanoindole-2-carboxylate.
-
Step 2: Reduction of Ethyl 5-cyanoindole-2-carboxylate
-
Rationale: The ester group can be selectively reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Procedure:
-
Dissolve the ethyl 5-cyanoindole-2-carboxylate (1 equivalent) in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and wash with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Caption: Proposed two-step synthesis of this compound.
Reactivity Profile
-
N-H Acidity: The indole nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
-
Hydroxymethyl Group: The primary alcohol at the 2-position can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
-
Carbonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.
-
Aromatic Ring: The indole ring is susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, we can predict the key features based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the hydroxymethyl group, and the N-H proton.
-
Indole N-H: A broad singlet around δ 8.0-9.0 ppm.
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 will likely appear as a singlet or a narrow doublet, while the protons at C6 and C7 will show doublet or doublet of doublets splitting patterns.
-
C3-H: A singlet or a narrow triplet around δ 6.5 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton itself will likely be a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Indole Carbons: Signals for the eight indole carbons will be observed in the range of δ 100-140 ppm.
-
Carbonitrile Carbon (-CN): A characteristic signal around δ 118-125 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, likely around δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹ for the indole N-H.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[7]
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.[7]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 172.18). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the nitrile group.
Potential Applications in Drug Discovery and Development
The unique combination of a hydroxymethyl and a carbonitrile group on the indole scaffold suggests several potential applications in medicinal chemistry.
Anticancer Activity
Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[2] The presence of the hydroxymethyl group could enhance interactions with biological targets through hydrogen bonding, while the carbonitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups.
Anti-inflammatory and Analgesic Properties
Indole-containing compounds, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound could allow it to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.[3] The functional groups on this compound could contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Caption: Logical relationship between the chemical properties and potential applications of the title compound.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the safety data for related indole and nitrile compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising yet underexplored member of the indole family. This technical guide, by synthesizing available data from related compounds, provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery. The presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-accepting carbonitrile group suggests that this molecule could exhibit interesting biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.
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An In-depth Technical Guide to 2-(Hydroxymethyl)-1H-indole-5-carbonitrile (CAS No. 104291-67-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry
2-(Hydroxymethyl)-1H-indole-5-carbonitrile, identified by CAS number 104291-67-0, represents a pivotal intermediate in the landscape of modern drug discovery and organic synthesis. Its unique bifunctional nature, possessing both a reactive hydroxymethyl group at the 2-position and a cyano group on the benzene ring of the indole scaffold, renders it a highly valuable precursor for the synthesis of a diverse array of complex molecules. The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The strategic placement of the hydroxymethyl and cyano functionalities on this core allows for selective chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this intriguing molecule, serving as a critical resource for researchers engaged in the pursuit of innovative pharmaceuticals.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, a combination of data from suppliers and predictive models allows for a robust characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104291-67-0 | N/A |
| Molecular Formula | C₁₀H₈N₂O | N/A |
| Molecular Weight | 172.18 g/mol | N/A |
| Appearance | Predicted: Off-white to light yellow solid | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point (Predicted) | 449.6 ± 30.0 °C | N/A |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | N/A |
| pKa (Predicted) | Data not available | N/A |
Note: The predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended.
Synthesis and Elucidation: Crafting the Core Scaffold
The synthesis of this compound can be approached through several strategic routes, primarily leveraging the functionalization of a pre-formed indole ring or constructing the indole nucleus with the desired substituents in place. A common and logical approach involves the introduction of the hydroxymethyl group at the 2-position of 5-cyanoindole.
Conceptual Synthetic Workflow
A plausible synthetic pathway involves the formylation of 5-cyanoindole followed by the reduction of the resulting aldehyde. This multi-step process offers a reliable method for accessing the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, generalized procedure based on established methods for similar indole functionalizations. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving high yields and purity.
Step 1: Synthesis of 2-Formyl-1H-indole-5-carbonitrile
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 5-cyanoindole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: The product, 2-Formyl-1H-indole-5-carbonitrile, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve the crude 2-Formyl-1H-indole-5-carbonitrile from the previous step in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in slight excess.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Structural Elucidation
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the indole ring protons, a singlet for the CH₂ group of the hydroxymethyl substituent, and a broad singlet for the OH proton. A singlet for the proton at the 3-position of the indole ring is also expected. |
| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the cyano group, and the hydroxymethyl group. The carbon of the cyano group will appear in the characteristic downfield region. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole ring, O-H stretching of the alcohol, C≡N stretching of the nitrile, and C-O stretching of the primary alcohol. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ) and characteristic fragmentation patterns. |
Applications in Drug Discovery and Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[1] The hydroxymethyl group can serve as a handle for further chemical transformations, while the indole-5-carbonitrile core is a key pharmacophore in various therapeutic areas.
Role as a Key Intermediate
The introduction of a hydroxymethyl group into a drug or lead compound can significantly enhance its pharmacodynamic and pharmacokinetic properties.[2] This modification can improve water solubility, bioavailability, and metabolic stability. Furthermore, the hydroxymethyl group can be readily converted into other functional groups, such as esters, ethers, and halides, providing a diverse range of derivatives for biological screening.
Potential Therapeutic Targets
Indole derivatives are known to interact with a wide array of biological targets. The indole-5-carbonitrile scaffold, in particular, has been explored for its potential in various therapeutic areas. While direct biological activity data for this compound is limited, its derivatives could potentially target:
-
Oncology: The indole nucleus is a common feature in many anti-cancer agents.[3] The functional groups on this compound provide avenues for the synthesis of novel kinase inhibitors or compounds that interfere with other cancer-related pathways.
-
Central Nervous System (CNS) Disorders: The indole structure is related to neurotransmitters like serotonin, making indole derivatives promising candidates for the treatment of depression, anxiety, and other CNS disorders.
-
Infectious Diseases: Indole-based compounds have shown activity against a variety of pathogens, including bacteria, fungi, and viruses.[4]
Caption: Potential applications of this compound in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a molecule of significant interest for synthetic and medicinal chemists. Its value as a versatile building block for the creation of complex and potentially therapeutic compounds is clear. While a comprehensive experimental dataset for this specific compound is yet to be fully established in the public domain, the foundational knowledge of its predicted properties and logical synthetic routes provides a strong starting point for its application in research. Future investigations should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the exploration of its utility in the development of novel drug candidates targeting a range of diseases. The continued exploration of such versatile intermediates will undoubtedly fuel the engine of innovation in the pharmaceutical industry.
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Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 60.
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Thieme. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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"biological activity of 2-(hydroxymethyl)-1H-indole-5-carbonitrile"
An In-Depth Technical Guide to the Biological Activity of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Authored by: A Senior Application Scientist
Foreword: Charting Unexplored Territory
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities[1]. The specific molecule, this compound, presents a unique combination of a reactive hydroxymethyl group and an electron-withdrawing carbonitrile moiety on this privileged scaffold. While direct and extensive research on this particular compound is not yet prevalent in publicly accessible literature, its structural features suggest a rich potential for biological activity. This guide, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It aims to synthesize existing knowledge on related indole derivatives to postulate, and provide a comprehensive framework for investigating, the biological potential of this compound.
The Molecular Architecture: A Synthesis of Functionalities
The structure of this compound combines three key chemical features that are known to influence biological activity:
-
The 1H-Indole Core: This bicyclic aromatic system is a well-established pharmacophore, present in a multitude of bioactive compounds, including neurotransmitters (e.g., serotonin), alkaloids, and modern pharmaceuticals[2]. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows it to bind to a diverse range of biological targets.
-
The 2-(hydroxymethyl) Group: The introduction of a hydroxymethyl group can significantly impact a molecule's physicochemical properties and biological activity. It can increase water solubility, which is often beneficial for drug delivery, and introduce a key hydrogen bonding donor and acceptor, potentially enhancing binding affinity to target proteins[3][4][5]. Hydroxymethylation is a known strategy to improve both pharmacodynamic and pharmacokinetic profiles of lead compounds[3][4].
-
The 5-carbonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can modulate the electronic properties of the indole ring system. It can also act as a hydrogen bond acceptor and has been incorporated into numerous approved drugs for various therapeutic indications. The 2-cyanoindole unit is a recognized structural motif in compounds with a range of biological activities, including as antagonists for various receptors[6][7].
Given these structural components, a systematic investigation into the biological profile of this compound is highly warranted.
Proposed Synthetic Pathways
Postulated Biological Activities and Therapeutic Targets
Based on the extensive literature on indole derivatives, this compound could exhibit a range of biological activities. The following are key areas for initial investigation:
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents[2]. The presence of the carbonitrile group in other indole-containing molecules has been associated with antitumor properties[9]. The hydroxymethyl group could further enhance this activity by forming crucial interactions with target enzymes or receptors[4].
Potential Targets:
-
Kinases: Many indole derivatives are known to be kinase inhibitors. The compound could be screened against a panel of cancer-related kinases.
-
Tubulin: Indole-based compounds have been shown to interfere with microtubule dynamics.
-
EGFR and CDK2: Some 5-substituted indole-2-carboxamides have shown dual inhibitory activity against EGFR and CDK2[10].
Antimicrobial Activity
Indole derivatives are a rich source of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi[1]. The combination of the indole core with the nitrile and hydroxymethyl groups could lead to novel antimicrobial properties.
Potential Targets:
-
Bacterial Cell Division Proteins: Indole compounds can disrupt bacterial cell division.
-
Enzymes in Microbial Metabolic Pathways: The compound could inhibit essential enzymes for microbial survival.
Neurological Activity
The structural similarity of the indole ring to neurotransmitters like serotonin suggests potential activity in the central nervous system. The substituents at the 2 and 5 positions would significantly modulate this potential activity.
Potential Targets:
-
Serotonin and Dopamine Receptors: The compound could be evaluated for its binding affinity to various neurotransmitter receptors.
-
Monoamine Oxidase (MAO): Indole derivatives have been explored as MAO inhibitors.
Caption: A generalized workflow for elucidating the mechanism of action of a bioactive compound.
In Silico Predictive Studies
Computational tools can provide valuable insights into the potential properties of this compound and guide experimental work.
Recommended Analyses:
-
Molecular Docking: To predict the binding mode and affinity of the compound to the active sites of potential protein targets.
-
ADME/Tox Prediction: To estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule. This can help in identifying potential liabilities early in the drug discovery process.[11]
Table 1: Summary of Proposed Initial Biological Evaluation
| Assay Type | Specific Assay | Objective | Key Parameters |
| In Vitro Cytotoxicity | MTT Assay | Assess anticancer potential and general toxicity | IC50 values against various cell lines |
| Antimicrobial | Broth Microdilution | Determine antibacterial and antifungal efficacy | Minimum Inhibitory Concentration (MIC) |
| In Silico | Molecular Docking | Predict binding to potential targets | Binding energy, protein-ligand interactions |
| In Silico | ADME/Tox Prediction | Evaluate drug-likeness and potential toxicity | Oral bioavailability, BBB penetration, toxicity risks |
Pharmacokinetic and Toxicological Considerations
The pharmacokinetic profile of this compound will be crucial for its development as a therapeutic agent. The hydroxymethyl group may be a site for metabolism (e.g., oxidation to an aldehyde or carboxylic acid, or glucuronidation). The nitrile group is generally stable in vivo but can be metabolized in some cases.
Initial Assessment:
-
In Vitro Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins, which affects its free concentration.
-
Preliminary In Vivo Toxicity: Acute toxicity studies in animal models to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[12]
Conclusion and Future Directions
This compound is a molecule with significant, yet underexplored, potential. Its unique combination of a privileged indole scaffold with functional groups known to modulate biological activity makes it a compelling candidate for further investigation. The systematic approach outlined in this guide, from initial in vitro screening to mechanism of action studies and in silico predictions, provides a robust framework for unlocking the therapeutic potential of this compound. Future research should focus on a broad screening approach to identify the most promising biological activity, followed by a deep dive into the mechanism of action and lead optimization to enhance potency and drug-like properties. The journey from a novel chemical entity to a potential therapeutic agent is long, but for this compound, the first steps outlined here are both logical and promising.
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- Cell Biolabs, Inc. (n.d.). Indole Assay Kit.
- Abcam. (n.d.). Indole Assay Kit (ab272536).
- Gull, I., Baig, A., & Shahzad, S. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 85(15), e00715-19.
- Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
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- de Oliveira, M. A., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 748834.
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An In-depth Technical Guide to 2-(hydroxymethyl)-1H-indole-5-carbonitrile Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, its derivatives, and analogs. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies. We will delve into the synthesis, characterization, and potential biological significance of this class of compounds, grounded in established chemical principles and supported by peer-reviewed literature.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] It is a prevalent motif in a vast number of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[2][3] The indole framework is a key component of the essential amino acid tryptophan and serves as a precursor to vital biomolecules like the neurotransmitter serotonin.[1] Its electron-rich nature, particularly at the C3 position, makes it amenable to a variety of chemical modifications, enabling the generation of diverse molecular libraries for drug discovery.[1][4]
Derivatives of the indole scaffold have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory agents like Indomethacin, anti-cancer drugs such as Vinca alkaloids, and antimigraine medications like Sumatriptan.[5] The versatility of the indole ring system allows for fine-tuning of its pharmacological properties through substitution at various positions, making it a highly attractive starting point for the design of novel therapeutic agents.[3][6]
Synthesis of this compound: A Strategic Approach
While specific literature detailing a one-pot synthesis of this compound is not abundant, a robust synthetic strategy can be devised by combining established methodologies for the functionalization of the indole core. The proposed pathway involves a multi-step sequence, beginning with the synthesis of the indole-5-carbonitrile scaffold, followed by the introduction of the hydroxymethyl group at the C2 position.
Construction of the Indole-5-carbonitrile Core
The synthesis of the indole-5-carbonitrile core can be achieved through various established methods, with the choice of route often depending on the availability of starting materials and desired scale. A common and effective method is the cyanation of a pre-functionalized indole, such as 5-bromoindole.
Protocol: Cyanation of 5-Bromoindole
This protocol describes a transition-metal-catalyzed cyanation reaction, a powerful tool for the introduction of the nitrile functionality onto an aromatic ring.
Materials:
-
5-Bromoindole
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂ with a palladium catalyst)
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ammonia solution
-
n-Hexane
-
Round-bottomed flask
-
Reflux condenser
-
Soxhlet extractor (optional, for purification)
Procedure:
-
To a round-bottomed flask, add 5-bromoindole and N-methylpyrrolidone.
-
Add cuprous cyanide to the mixture.
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add aqueous ammonia solution to the reaction mixture and stir. This step is crucial for quenching the reaction and complexing the copper salts, facilitating their removal.
-
Extract the aqueous layer with n-hexane or another suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 5-cyanoindole.
Causality and Self-Validation: The use of a polar aprotic solvent like NMP is critical for dissolving the starting materials and facilitating the nucleophilic substitution reaction. The high temperature provides the necessary activation energy for the reaction to proceed. The ammonia workup is a self-validating step; the formation of a deep blue copper-ammonia complex indicates the successful complexation of copper salts, which is essential for a clean extraction of the organic product.
Introduction of the Hydroxymethyl Group at C2
With the indole-5-carbonitrile scaffold in hand, the next critical step is the introduction of the hydroxymethyl group at the C2 position. Direct C-H functionalization at C2 can be challenging due to the higher reactivity of the C3 position. Therefore, a common strategy involves initial functionalization at C2 with a group that can be readily converted to a hydroxymethyl group. One such approach is the lithiation of the C2 position followed by reaction with an electrophile.
Protocol: C2-Hydroxymethylation of N-Protected Indole-5-carbonitrile
Materials:
-
Indole-5-carbonitrile
-
A suitable protecting group for the indole nitrogen (e.g., Boc anhydride, tosyl chloride)
-
Strong base (e.g., n-butyllithium, t-butyllithium)
-
Dry, anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or anhydrous formaldehyde
-
Aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
N-Protection: Protect the nitrogen of indole-5-carbonitrile to prevent N-lithiation and direct the lithiation to the C2 position. A common protecting group is the Boc group, which can be introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
-
Lithiation: Dissolve the N-protected indole-5-carbonitrile in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium dropwise to the cooled solution. The reaction mixture will typically change color, indicating the formation of the lithiated species. Stir at -78°C for 1-2 hours.
-
Reaction with Formaldehyde: Add freshly dried paraformaldehyde or a source of anhydrous formaldehyde to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Remove the N-protecting group. For a Boc group, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
Purify the final product, this compound, by column chromatography.
Causality and Self-Validation: The N-protection is a critical step to direct the deprotonation to the C2 position, as the N-H proton is the most acidic.[7] The use of a strong organolithium reagent is necessary to deprotonate the relatively non-acidic C2-H. The reaction is performed at low temperatures to prevent side reactions and decomposition of the lithiated intermediate. A successful reaction is validated by the consumption of the starting material (monitored by TLC) and the appearance of a new, more polar spot corresponding to the alcohol product.
Diagram: Synthetic Workflow for this compound
Caption: A plausible synthetic route to this compound.
Characterization of this compound and Analogs
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
Expected Spectroscopic Data:
| Technique | Expected Features for this compound |
| ¹H NMR | - A singlet for the methylene protons of the CH₂OH group. - A broad singlet for the N-H proton of the indole ring. - A singlet for the proton at the C3 position. - A set of aromatic protons corresponding to the 4, 6, and 7 positions of the indole ring, with characteristic coupling patterns. - A triplet or broad singlet for the hydroxyl proton, which may exchange with D₂O. |
| ¹³C NMR | - A signal for the methylene carbon of the CH₂OH group. - A signal for the nitrile carbon (-C≡N). - Signals for the carbon atoms of the indole ring, with the C2 carbon shifted downfield due to the attachment of the hydroxymethyl group. |
| IR | - A broad absorption band for the O-H stretch of the alcohol. - A sharp, medium intensity absorption for the C≡N stretch of the nitrile group. - An absorption band for the N-H stretch of the indole ring. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈N₂O, MW: 172.18 g/mol ). |
Biological Activities and Therapeutic Potential: An Analog-Based Perspective
While specific biological data for this compound is limited in the public domain, the therapeutic potential of this scaffold can be inferred from the activities of its structural analogs. The combination of a hydroxymethyl group at the C2 position and a cyano group at the C5 position suggests several avenues for biological activity.
Targeting the Central Nervous System
The indole scaffold is a well-established pharmacophore for CNS targets, largely due to its structural resemblance to neurotransmitters like serotonin. The cyano group at the 5-position can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets. The hydroxymethyl group at the C2 position can also form hydrogen bonds and increase the polarity of the molecule, potentially influencing its pharmacokinetic properties.
Anticancer and Anti-inflammatory Potential
Numerous indole derivatives have demonstrated potent anticancer and anti-inflammatory activities.[5][8] The introduction of a hydroxymethyl group can sometimes enhance the biological activity of a compound. For instance, some studies have shown that hydroxymethylated compounds can exhibit improved metabolic stability and target interaction. The 5-cyano substitution can also contribute to anticancer activity, as seen in some 5-nitroindole derivatives that act as c-Myc G-quadruplex binders.[9]
Signaling Pathway Hypothesis:
Based on the activities of related indole derivatives, it is plausible that this compound and its analogs could interact with key signaling pathways implicated in cancer and inflammation, such as:
-
Kinase Signaling Pathways: Many indole derivatives are known to be kinase inhibitors. The functional groups on the target molecule could facilitate binding to the ATP-binding pocket of various kinases.
-
Tubulin Polymerization: The indole nucleus is a core structure in several tubulin polymerization inhibitors.[8]
-
Inflammatory Pathways: Indole derivatives have been shown to inhibit enzymes like COX-2, which are crucial in inflammatory processes.[5]
Diagram: Potential Biological Targets and Pathways
Caption: Hypothesized biological targets and pathways for this class of compounds.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. The synthetic strategies outlined in this guide provide a clear path to accessing this molecule and its derivatives. The true potential of this compound class lies in its systematic biological evaluation.
Recommendations for Future Research:
-
Synthesis and Library Generation: Synthesize this compound and a library of its analogs with modifications at the N1, C2 (e.g., ether and ester derivatives of the hydroxymethyl group), and C5 positions (e.g., conversion of the nitrile to an amide or tetrazole).
-
In Vitro Screening: Screen the synthesized compounds against a panel of cancer cell lines, inflammatory targets (e.g., COX-2), and CNS receptors (e.g., serotonin receptor subtypes).
-
Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of the analogs and their biological activity to guide the design of more potent and selective compounds.
-
Pharmacokinetic Profiling: Evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of the most promising lead compounds.
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PMC. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Introduction: The Significance of 2-(hydroxymethyl)-1H-indole-5-carbonitrile in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The title compound, this compound, is a bifunctional indole derivative of significant interest. The hydroxymethyl group at the 2-position offers a site for further chemical modification and can act as a hydrogen bond donor, while the carbonitrile group at the 5-position is a bioisostere for other functional groups and can participate in various chemical transformations. Understanding the precise structural features of this molecule is paramount for its application in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational reference for its identification and characterization.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the numbering convention used throughout this guide.
Caption: Predicted key 2D NMR correlations for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol for IR Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3400 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group. [1] |
| ~3300 | O-H stretch | Broad, Strong | The broadness is due to hydrogen bonding of the hydroxymethyl group. |
| ~3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H stretching in aromatic rings. [2] |
| ~2225 | C≡N stretch | Strong, Sharp | The nitrile group gives a very characteristic sharp peak in this region. Conjugation with the aromatic ring slightly lowers the frequency. [3] |
| ~1600-1450 | C=C stretch (in-ring) | Medium-Strong | Characteristic of the indole aromatic ring vibrations. [2] |
| ~1100 | C-O stretch | Strong | The C-O stretching of the primary alcohol. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mode: Both positive and negative ion modes should be explored.
Predicted Mass Spectrometry Data (Positive ESI Mode):
-
Molecular Ion: The expected [M+H]⁺ ion would be at m/z 173.0715 (calculated for C₁₀H₉N₂O⁺).
-
Key Fragments: The fragmentation of indole derivatives is often initiated by cleavages of the side chains. [4] * Loss of H₂O: A fragment at m/z 155.0609, corresponding to the loss of water from the hydroxymethyl group.
-
Loss of CH₂O: A fragment at m/z 143.0609, resulting from the loss of formaldehyde.
-
Indole Core Fragments: Further fragmentation of the indole ring system can lead to characteristic ions. [5]
-
Caption: Predicted major fragmentation pathway for this compound in positive ion ESI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are based on established principles and data from structurally related compounds. These data and interpretations should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the rapid and accurate identification and characterization of this important synthetic intermediate. Experimental verification of these predictions will be crucial for confirming the absolute structure and purity of synthesized batches of this compound.
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Elucidating the Mechanism of Action for 2-(hydroxymethyl)-1H-indole-5-carbonitrile: A Proposed Research Framework
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Senior Application Scientist's Foreword:
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] The specific compound, 2-(hydroxymethyl)-1H-indole-5-carbonitrile, presents a unique combination of functional groups: the core indole nucleus, a hydroxymethyl group that can enhance solubility and form hydrogen bonds, and a carbonitrile moiety that acts as a hydrogen bond acceptor or can be metabolized.[3][4]
A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific mechanistic data for this compound. This guide, therefore, is structured not as a retrospective summary but as a prospective, in-depth framework for its systematic investigation. Leveraging insights from structurally related indole derivatives, this document provides a robust, experience-driven roadmap for researchers to identify its biological targets, delineate its signaling pathways, and ultimately define its mechanism of action. Our approach is grounded in established methodologies and designed to ensure scientific rigor and trustworthiness at each stage of the discovery process.
Part 1: Foundational Analysis and Target Hypotheses
The structure of this compound suggests several potential avenues for biological activity. The indole ring itself is present in numerous agents with diverse functions, including anticancer and antimicrobial activities.[1][5] Based on the activities of analogous compounds, we can formulate several primary hypotheses for its molecular mechanism.
Hypothesized Target Classes:
-
Protein Kinases: Substituted indoles are well-established kinase inhibitors. For example, related compounds have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6] The planar indole ring can effectively mimic the adenine region of ATP, lodging within the kinase hinge region.
-
Nuclear Receptors: Certain indole derivatives act as modulators of nuclear receptors like Nur77, which plays a critical role in apoptosis and cellular stress responses.[7]
-
Microtubule Dynamics: The indole core is a feature of several microtubule-targeting agents that disrupt cell division, leading to apoptotic cell death.[3]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Some heterocyclic compounds have been shown to downregulate HIF-1α, a transcription factor crucial for tumor survival and angiogenesis under hypoxic conditions.[8][9]
-
Efflux Pumps in Antimicrobial Resistance: The indole scaffold has been identified in inhibitors of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus, representing a strategy to combat antibiotic resistance.[10]
Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation
This section outlines a logical, multi-stage experimental plan to systematically investigate the compound's mechanism of action, from initial phenotypic screening to in-depth pathway analysis.
Stage 1: Initial Phenotypic Screening and Cytotoxicity Profiling
The first step is to determine the compound's primary biological effect at a cellular level. A broad-spectrum screen provides the foundational data to guide subsequent, more targeted investigations.
Experimental Protocol: MTT Proliferation Assay
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines, such as those from breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT-116), to identify potential tissue-specific sensitivity.[11] Include a non-cancerous cell line (e.g., Vero) to assess general cytotoxicity.[12]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation:
The resulting IC₅₀ values should be compiled into a clear, concise table for comparative analysis across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [IC₅₀ Vero / IC₅₀ MCF-7] |
| A549 | Lung Carcinoma | [Experimental Value] | [IC₅₀ Vero / IC₅₀ A549] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [IC₅₀ Vero / IC₅₀ HepG2] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] | [IC₅₀ Vero / IC₅₀ HCT-116] |
| Vero | Normal Kidney Epithelial | [Experimental Value] | N/A |
Workflow Visualization:
Stage 2: Target Identification
Based on the phenotypic data, the next stage involves identifying the direct molecular target(s). A dual approach, combining hypothesis-driven and unbiased methods, is recommended for comprehensiveness.
-
Hypothesis-Driven Screening: If the compound shows potent anticancer activity, screen it against a panel of commercially available protein kinases. This is a cost-effective method to quickly test a primary hypothesis.
-
Unbiased Proteomics Approach: For a novel compound, an unbiased approach is crucial. Affinity chromatography coupled with mass spectrometry (LC-MS/MS) can identify binding partners from whole-cell lysates without prior assumptions.
-
Protocol Outline: Synthesize a derivative of the compound immobilized on a solid support (e.g., sepharose beads). Incubate the beads with cell lysate. Wash away non-specific binders and elute the specific binding proteins for identification by mass spectrometry.
-
-
Computational Modeling: In silico molecular docking can be used to predict binding modes and affinities against the crystal structures of hypothesized targets (e.g., the ATP-binding pocket of various kinases or receptors).[9]
Stage 3: Target Validation and Signaling Pathway Delineation
Once putative targets are identified, they must be validated through orthogonal assays.
Protocol: Kinase Inhibition Assay (Example)
If a protein kinase (e.g., VEGFR-2) is identified as a top candidate:
-
Reagents: Recombinant human VEGFR-2, appropriate substrate (e.g., a synthetic peptide), and ATP.
-
Assay: Perform an in vitro kinase assay in the presence of varying concentrations of the compound.
-
Detection: Measure kinase activity by quantifying substrate phosphorylation, typically using a luminescence-based assay (e.g., ADP-Glo™) or radioactivity.
-
Analysis: Determine the IC₅₀ value for enzyme inhibition. Further kinetic studies (e.g., Michaelis-Menten plots) can reveal the mode of inhibition (e.g., competitive, non-competitive).
Protocol: Western Blot for Downstream Signaling
To confirm that target engagement translates to a cellular effect, probe the relevant downstream signaling pathway.
-
Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC₅₀ concentration for various time points.
-
Lysate Preparation: Lyse the cells and quantify total protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated (active) forms of downstream effectors (e.g., for the VEGFR-2 pathway, antibodies against p-ERK, p-Akt) and total protein as a loading control.
-
Detection: Use a chemiluminescent substrate and imaging system to visualize protein bands. A decrease in the phosphorylation of downstream proteins following treatment would validate the inhibitory effect on the upstream kinase.
Hypothetical Signaling Pathway Visualization:
This diagram illustrates a potential mechanism if this compound were found to be a VEGFR-2 inhibitor.
Conclusion and Future Perspectives
While the mechanism of action for this compound remains to be discovered, this guide provides a comprehensive, scientifically rigorous framework for its elucidation. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can systematically uncover its biological function. The insights gained from related indole compounds suggest a high probability of discovering novel activities in areas like oncology or infectious diseases.[7][12] The successful execution of this research plan will not only define the compound's mechanism but also validate it as a potential lead for future drug development programs.
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A Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, underexplored derivative: 2-(hydroxymethyl)-1H-indole-5-carbonitrile. While direct biological data for this compound is not yet available in published literature, its unique combination of functional groups—the core indole ring, a hydrophilic 2-hydroxymethyl moiety, and an electron-withdrawing 5-carbonitrile group—presents a compelling profile for investigation.[3] This document provides a comprehensive, hypothesis-driven framework for elucidating its mechanism of action and identifying its therapeutic targets. We will outline a phased experimental strategy, from broad phenotypic screening to specific target validation, providing detailed protocols and the scientific rationale behind each step. The objective is to equip research teams with a robust, self-validating workflow to unlock the therapeutic potential of this promising compound.
Introduction to the Investigational Compound
The Indole Scaffold: A Versatile Framework in Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous feature in both natural products and synthetic pharmaceuticals.[4] Its structural rigidity, combined with the electronic properties of the aromatic system, allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-stacking, and hydrophobic interactions. This versatility has led to the development of indole-based drugs across a vast spectrum of therapeutic areas, including oncology, neurology, and infectious and inflammatory diseases.[1][2]
Structural Analysis of this compound
The therapeutic potential of an indole derivative is heavily influenced by the nature and position of its substituents. The subject of this guide possesses three key structural features:
-
1H-Indole Core: Serves as the primary scaffold for target interaction. It is found in numerous approved drugs, from the anti-inflammatory indomethacin to the anti-cancer vinca alkaloids.[2][5]
-
2-hydroxymethyl Group (-CH₂OH): The introduction of a hydroxymethyl group can significantly alter a compound's properties. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a protein's binding pocket. Furthermore, this group often enhances aqueous solubility and can provide a site for metabolic modification, thereby improving pharmacokinetic properties.[3]
-
5-carbonitrile Group (-C≡N): The nitrile moiety is a potent hydrogen bond acceptor and a bioisostere for other functional groups. Its strong electron-withdrawing nature modulates the electronic profile of the indole ring. In medicinal chemistry, nitrile groups are often incorporated to enhance binding affinity, improve metabolic stability, and fine-tune selectivity.[6]
This specific combination of functional groups suggests that this compound is a strong candidate for targeted therapies, particularly in oncology where indole derivatives have shown profound success.[5][7]
Hypothesis-Driven Target Prioritization
Based on extensive structure-activity relationship (SAR) data from the broader class of indole derivatives, we can formulate several primary hypotheses regarding the potential molecular targets of this compound.
-
Hypothesis 1: Inhibition of Protein Kinases: The indole scaffold is a well-established ATP-mimetic, forming the core of numerous kinase inhibitors like Sunitinib.[2][7] The functional groups on our compound could facilitate specific interactions within the kinase hinge region and adjacent pockets. Potential targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[8][9]
-
Hypothesis 2: Disruption of Microtubule Dynamics: The anti-cancer activity of vinca alkaloids stems from their ability to inhibit tubulin polymerization.[5] The indole core is critical for this activity. It is plausible that this compound could bind to tubulin, disrupting microtubule formation and inducing cell cycle arrest.[1][10]
-
Hypothesis 3: Inhibition of Histone Deacetylases (HDACs): Indole-based compounds have emerged as effective HDAC inhibitors, which are crucial regulators of gene expression.[1][5] The structure may allow for chelation of the zinc ion in the HDAC active site, a common mechanism for this class of drugs.
Phased Experimental Workflow for Target Identification
A systematic, multi-phased approach is essential to efficiently identify and validate the molecular target(s) of a novel compound. The following workflow is designed to progress from broad biological effects to specific molecular interactions.
Phase 1: Broad Phenotypic Screening
The initial step is to determine the compound's general anti-proliferative activity across a diverse range of cancer cell types. This provides crucial preliminary data on potency and selectivity.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve final assay concentrations ranging from 10 nM to 100 µM.
-
Cell Culture: Culture the 60 cell lines of the NCI panel in their respective recommended media and conditions.
-
Plating: Seed cells in 96-well plates at their predetermined optimal densities and allow them to adhere for 24 hours.
-
Treatment: Add the compound dilutions to the plates in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
Assay: Perform a Sulforhodamine B (SRB) assay to quantify protein content, which is proportional to cell number.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI₅₀) for each cell line.
Data Presentation: Summary of Anti-Proliferative Activity
| Cell Line Panel | Representative Cell Line | GI₅₀ (µM) |
| Leukemia | HL-60(TB) | [Hypothetical Data] |
| Non-Small Cell Lung | NCI-H522 | [Hypothetical Data] |
| Colon Cancer | COLO 205 | [Hypothetical Data] |
| CNS Cancer | SF-539 | [Hypothetical Data] |
| Ovarian Cancer | OVCAR-3 | [Hypothetical Data] |
| Renal Cancer | A498 | [Hypothetical Data] |
| Breast Cancer | MDA-MB-468 | [Hypothetical Data] |
| (Table based on the format used in NCI screens for similar compounds[11]) |
Workflow Visualization
Caption: Workflow for Phase 1 anti-proliferative screening.
Phase 2: Target Class Identification
Based on the pattern of activity in Phase 1, targeted assays are performed to test the primary hypotheses and narrow down the potential mechanism of action. If the compound shows broad-spectrum activity, assays for common cancer targets are prioritized.
Experimental Protocol 2.1: Kinase Inhibition Profiling
-
Assay Platform: Utilize a commercial kinase panel service (e.g., KINOMEscan™) that screens the compound against hundreds of kinases at a fixed concentration (e.g., 10 µM).
-
Binding Measurement: The assay measures the ability of the compound to displace a ligand from the kinase active site.
-
Data Analysis: Results are typically reported as "% Control," where a lower percentage indicates stronger binding. Hits are defined as kinases with inhibition greater than a set threshold (e.g., >90%).
-
Follow-up: For primary hits, determine the dissociation constant (Kd) or IC₅₀ through dose-response experiments.
Experimental Protocol 2.2: Tubulin Polymerization Assay
-
Assay Kit: Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Reaction Setup: In a 96-well plate, combine purified bovine tubulin (>99% pure) with a polymerization buffer containing GTP and a fluorescent reporter.
-
Treatment: Add this compound at various concentrations. Include paclitaxel (promoter) and nocodazole (inhibitor) as controls.
-
Measurement: Measure the fluorescence increase over time at 37°C using a plate reader. Inhibition of polymerization will result in a suppressed fluorescence signal.
-
Data Analysis: Calculate the IC₅₀ for inhibition of tubulin polymerization.
Workflow Visualization
Caption: Parallel workflows for testing primary therapeutic hypotheses.
Phase 3: Specific Target Validation & Pathway Analysis
Once a primary target is identified (e.g., a specific kinase), validation is required to confirm direct engagement in a cellular context and to understand its downstream effects.
Experimental Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to its target protein in intact cells.
-
Cell Treatment: Treat cultured cells (e.g., MCF-7) with the compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.
Experimental Protocol 3.2: Downstream Signaling Pathway Analysis by Western Blot
-
Objective: To determine if target engagement by the compound leads to the expected modulation of downstream signaling.
-
Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein (e.g., EGFR), its phosphorylated form (p-EGFR), and key downstream effectors (e.g., Akt, p-Akt, ERK, p-ERK). Use a loading control (e.g., β-actin) to ensure equal loading.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to measure the change in protein phosphorylation or expression levels upon treatment.
Signaling Pathway Visualization (Hypothetical: EGFR Inhibition)
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous pathway for the comprehensive evaluation of this compound. By leveraging the known pharmacology of the indole scaffold, we have established clear, testable hypotheses regarding its potential therapeutic targets. The proposed phased workflow, moving from broad phenotypic assays to specific, cell-based target validation, provides a clear roadmap for researchers. Successful execution of this plan will elucidate the compound's mechanism of action, validate its primary molecular target(s), and establish a strong foundation for its further development as a novel therapeutic agent, potentially leading to lead optimization and preclinical studies.
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An In-depth Technical Guide to 2-(Hydroxymethyl)-1H-indole-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with profound physiological effects. Among the vast landscape of indole derivatives, 2-(hydroxymethyl)-1H-indole-5-carbonitrile emerges as a molecule of significant interest, strategically functionalized for diverse applications in drug discovery. The presence of a hydroxymethyl group at the 2-position offers a versatile handle for further chemical modification, while the nitrile group at the 5-position can act as a key pharmacophore or a precursor for other functional groups. This technical guide provides a comprehensive literature review of this compound, delineating its probable synthetic pathways, chemical characteristics, and exploring its therapeutic potential as a modulator of critical biological targets, including kinases and serotonin receptors. By synthesizing available data on structurally related analogues, this document aims to serve as a foundational resource for researchers engaged in the exploration and exploitation of this promising chemical entity.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1][2] This prominence is rooted in its structural resemblance to the amino acid tryptophan, a fundamental building block of proteins and a precursor to key neurotransmitters like serotonin and melatonin.[3][4] The indole nucleus's unique electronic properties, including its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions, enable it to bind with high affinity to the active sites of enzymes and the ligand-binding domains of receptors.[3]
The strategic placement of functional groups on the indole core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. The introduction of a hydroxymethyl group, for instance, can enhance aqueous solubility and provide a crucial point for metabolic transformations or further synthetic elaboration.[1] Concurrently, a carbonitrile moiety can serve as a potent hydrogen bond acceptor, a bioisostere for other functional groups, or a synthetic precursor to amines, amides, or carboxylic acids, thereby expanding the chemical space accessible from a single intermediate. This guide focuses on the convergence of these functionalities in this compound, a molecule poised for significant contributions to the development of novel therapeutics.
Synthesis of this compound: A Proposed Strategy
While a direct, step-by-step synthesis of this compound is not extensively detailed in the available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for indole synthesis and functional group interconversion. The proposed strategy involves a multi-step sequence, likely commencing with a suitable substituted aniline and culminating in the target molecule.
A logical approach would be to first construct the 1H-indole-5-carbonitrile core, followed by the introduction of the hydroxymethyl group at the 2-position. The synthesis of 1H-indole-5-carbonitrile has been described and can be achieved through various methods, including the Leimgruber-Batcho indole synthesis or palladium-catalyzed cyclization reactions.[5]
A particularly versatile method for constructing substituted indoles is the Fischer indole synthesis .[6][7][8][9][10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.
Proposed Synthetic Workflow:
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Inferred):
Step 1: Synthesis of 1H-Indole-5-carbonitrile
-
Preparation of 4-Hydrazinobenzonitrile: 4-Aminobenzonitrile is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for instance with stannous chloride (SnCl₂), to yield 4-hydrazinobenzonitrile hydrochloride.
-
Formation of the Arylhydrazone and Fischer Indole Cyclization: The 4-hydrazinobenzonitrile hydrochloride is condensed with a suitable carbonyl compound, such as pyruvic acid or an α-ketoester, in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[6][7][9] The reaction mixture is heated to induce cyclization, followed by elimination of ammonia to afford the indole ring. Subsequent workup and purification would yield 1H-indole-5-carbonitrile.
Step 2: Introduction of the Hydroxymethyl Group
-
Formylation at the 2-position: 1H-Indole-5-carbonitrile is subjected to a Vilsmeier-Haack reaction using a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction preferentially introduces a formyl group at the electron-rich 2-position of the indole nucleus, yielding 1H-indole-2-carbaldehyde-5-carbonitrile.
-
Reduction of the Aldehyde: The resulting aldehyde is then selectively reduced to the corresponding primary alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) to afford the final product, this compound.
Chemical Properties and Spectroscopic Characterization (Predicted)
The chemical reactivity of this compound is dictated by its constituent functional groups. The indole N-H is weakly acidic and can be deprotonated with a strong base for N-alkylation or N-acylation. The hydroxymethyl group at the 2-position can undergo reactions typical of primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification. The nitrile group at the 5-position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or can be reduced to a primary amine.
Predicted Spectroscopic Data:
Table 1: Predicted NMR Chemical Shifts
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| N-H | 8.0 - 8.5 (broad singlet) | C2 | 140 - 145 |
| H3 | 6.4 - 6.6 (singlet) | C3 | 100 - 105 |
| H4 | 7.5 - 7.7 (doublet) | C3a | 128 - 132 |
| H6 | 7.2 - 7.4 (doublet of doublets) | C4 | 120 - 125 |
| H7 | 7.8 - 8.0 (singlet) | C5 | 105 - 110 |
| -CH₂-OH | 4.6 - 4.8 (singlet) | C6 | 125 - 130 |
| -CH₂-OH | 5.0 - 5.5 (broad singlet) | C7 | 115 - 120 |
| C7a | 135 - 140 | ||
| -CN | 118 - 122 | ||
| -CH₂OH | 60 - 65 |
Mass Spectrometry (MS):
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve the loss of water from the hydroxymethyl group, as well as cleavages characteristic of the indole ring system.[14][15][16][17][18]
Therapeutic Potential and Biological Activity
The unique structural features of this compound suggest its potential as a versatile scaffold for the development of therapeutics targeting a range of diseases. The indole nucleus is a well-established pharmacophore in numerous clinically approved drugs.[1][4][19]
Kinase Inhibition and Anticancer Activity
A vast body of research highlights the role of indole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[20][21][22][23] The indole scaffold can effectively mimic the adenine region of ATP, the natural substrate for kinases, and thereby act as a competitive inhibitor.
The substitution pattern on the indole ring plays a crucial role in determining the kinase inhibitory activity and selectivity.[24][25][26] The presence of a nitrile group, as in this compound, can contribute to binding affinity through hydrogen bonding interactions with the kinase active site. Furthermore, the hydroxymethyl group at the 2-position can be exploited for the synthesis of libraries of derivatives with modified pharmacokinetic and pharmacodynamic properties.
Caption: Proposed mechanism of kinase inhibition by indole derivatives.
Serotonin Receptor Modulation
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for the treatment of a wide range of central nervous system disorders, including depression, anxiety, and migraine.[27][28][29][30] The indolethylamine moiety of serotonin is crucial for its interaction with these receptors. Consequently, a vast number of indole-containing compounds have been developed as 5-HT receptor agonists, antagonists, and modulators.[3]
The 5-cyano substituent in this compound can act as a key pharmacophoric element, potentially interacting with specific residues in the ligand-binding pocket of 5-HT receptors. The hydroxymethyl group at the 2-position provides an avenue for creating derivatives with tailored selectivity and efficacy for different 5-HT receptor subtypes.
Caption: Schematic of indole derivative interaction with serotonin receptors.
Conclusion and Future Perspectives
This compound represents a strategically designed molecule with considerable potential in medicinal chemistry and drug discovery. Although direct experimental data on this specific compound is limited, a comprehensive analysis of the vast literature on related indole derivatives allows for a robust prediction of its chemical properties and biological activities. The proposed synthetic routes offer a clear path for its preparation, enabling further investigation into its therapeutic applications.
Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequent biological screening against a panel of kinases and serotonin receptors would provide crucial insights into its pharmacological profile. Structure-activity relationship studies on a library of derivatives, synthesized by modifying the hydroxymethyl and nitrile functionalities, will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile indole scaffold.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. ([Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug design. Specifically, indole derivatives bearing nitrile and hydroxymethyl functionalities at the 5- and 2-positions, respectively, are of significant interest as versatile intermediates for the synthesis of more complex bioactive molecules. The nitrile group can serve as a precursor to various functional groups, including amines, carboxylic acids, and tetrazoles, while the hydroxymethyl group provides a handle for further derivatization or can participate in hydrogen bonding interactions with biological targets.
This guide details a robust synthetic route to 2-(hydroxymethyl)-1H-indole-5-carbonitrile, proceeding through an indole-2-carboxylate intermediate. An alternative synthetic strategy is also discussed, providing researchers with multiple avenues to this valuable compound.
Synthetic Strategy Overview
The primary synthetic route detailed herein is a two-stage process commencing with the construction of the indole ring system via the Reissert indole synthesis, followed by the selective reduction of the ester functionality at the 2-position.
Part 1: Synthesis of Ethyl 1H-indole-5-carbonitrile-2-carboxylate (Intermediate 3)
This synthesis is based on the classical Reissert indole synthesis, which involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[2][3]
Reaction Scheme: Reissert Indole Synthesis
Sources
Application Notes and Protocols for the Utilization of 2-(hydroxymethyl)-1H-indole-5-carbonitrile in Drug Discovery
Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] This versatile heterocyclic system is present in a vast array of natural products, neurotransmitters like serotonin, and numerous approved drugs, demonstrating its profound biological significance.[2] The unique electronic properties of the indole ring and its capacity to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions make it an ideal framework for designing novel therapeutic agents.[1] Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]
This application note focuses on a specific, functionalized indole derivative: 2-(hydroxymethyl)-1H-indole-5-carbonitrile . This molecule combines three key structural features that suggest significant potential in drug discovery:
-
The Indole Core: Provides the fundamental scaffold for interaction with various biological targets.
-
The C2-Hydroxymethyl Group: This substitution can enhance aqueous solubility and provides a key hydrogen bonding donor/acceptor moiety, potentially improving interaction with enzyme active sites and enhancing pharmacokinetic properties.[3]
-
The C5-Carbonitrile Group: This strong electron-withdrawing group significantly alters the electronic profile of the indole ring, potentially influencing binding affinity and metabolic stability. Nitrile groups are also known bioisosteres for other functional groups and can participate in specific interactions with target proteins.
Given these features, this compound represents a promising starting point for hit-to-lead campaigns, particularly in oncology, where indole derivatives have shown considerable success.[4]
Section 1: Synthesis of this compound
Proposed Synthetic Pathway
A logical approach begins with the Fischer indole synthesis to construct the core indole-5-carbonitrile ring system, followed by the reduction of an ester at the C2 position.
Diagram 1: Proposed Synthesis of this compound
Caption: A two-step synthetic route to the target compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-cyanophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Ethanol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of Ethyl 5-cyano-1H-indole-2-carboxylate
-
To a stirred solution of 4-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum. This intermediate is the ethyl pyruvate 4-cyanophenylhydrazone.
-
Add the dried hydrazone to polyphosphoric acid preheated to 80-90°C.
-
Stir the mixture at this temperature for 1-2 hours, monitoring for the formation of the indole ring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 5-cyano-1H-indole-2-carboxylate.
Step 2: Reduction to this compound
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 5-cyano-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid.
Section 2: Biological Screening and Evaluation
Based on the extensive literature on the anticancer properties of indole derivatives, a primary screening campaign focused on oncology is a logical starting point.[4] A tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays, is recommended.
Diagram 2: High-Throughput Screening Workflow
Caption: A workflow for screening and identifying lead compounds.
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
This protocol assesses the general cytotoxic effect of the compound on a panel of human cancer cell lines.
Cell Line Panel Suggestion:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Common model for breast cancer.[4] |
| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive breast cancer subtype.[4] |
| A549 | Lung | A standard model for non-small cell lung cancer. |
| HCT116 | Colon | A widely used colorectal cancer cell line.[4] |
| PC-3 | Prostate | Androgen-independent prostate cancer model. |
| HEK293 | Normal (Embryonic Kidney) | To assess selectivity for cancer cells over non-cancerous cells. |
Materials:
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Secondary Mechanistic Assays
If the compound shows significant and selective cytotoxicity in the primary screen, further assays are necessary to elucidate its mechanism of action.
A. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis induction.
B. Cell Cycle Analysis
This assay determines if the compound causes cell cycle arrest at a specific phase.
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. Accumulation of cells in the G1, S, or G2/M phase suggests cell cycle arrest.
Section 3: Hypothesized Mechanism of Action and Target Identification
The structure of this compound suggests several potential mechanisms of action that can be explored. Indole derivatives are known to inhibit various protein kinases, which are often dysregulated in cancer.
Diagram 3: Potential Signaling Pathways Targeted by the Compound
Caption: Potential mechanisms of action for the target compound.
Plausible Targets and Rationale:
-
Protein Kinases: The indole scaffold is a common feature in many kinase inhibitors. The electron-withdrawing nitrile group at the C5 position and the hydroxymethyl group at C2 could facilitate binding to the ATP-binding pocket of various kinases. A broad-spectrum kinase inhibition panel would be a valuable tertiary screen to identify specific kinase targets.
-
Tubulin Polymerization: Certain indole derivatives are known to interfere with microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. The results from the cell cycle analysis can provide initial evidence for this mechanism. A direct in vitro tubulin polymerization assay could then be employed for confirmation.
-
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy. Indole derivatives are known to inhibit IDO1.[6] The structural similarity of the target compound to tryptophan makes this a plausible hypothesis to investigate, especially if the compound shows activity in immune-competent cancer models.
Conclusion and Future Directions
This compound is a promising chemical entity for drug discovery, particularly in the field of oncology. Its synthesis is feasible through established chemical transformations, and a clear, tiered screening strategy can efficiently evaluate its biological potential. The protocols outlined in this application note provide a robust framework for researchers to begin investigating this compound. Positive results from the initial screening cascade would warrant more in-depth mechanistic studies, target identification and validation, and a comprehensive SAR campaign to optimize its potency, selectivity, and drug-like properties.
References
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Synthesis and reactions of new 2-hydroxymethyldimethoxyindoles. (2025). Request PDF. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. (2024). Pharmacia. Retrieved from [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). PubMed. Retrieved from [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. Retrieved from [Link]
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Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. (2021). MDPI. Retrieved from [Link]
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Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). Frontiers. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). PubMed. Retrieved from [Link]
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Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025). ResearchGate. Retrieved from [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from [Link]
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (n.d.). MDPI. Retrieved from [Link]
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Indole derivative - Patent EP-0801059-A1. (n.d.). PubChem. Retrieved from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. Retrieved from [Link]
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Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. (2022). MDPI. Retrieved from [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). PubMed. Retrieved from [Link]
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Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends and Future Directions as Therapeutic Drugs, 2nd Edition. (2025). MDPI. Retrieved from [Link]
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Definitive Structural Elucidation: NMR and Mass Spectrometry Analysis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
An Application Note for Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of progress. 2-(hydroxymethyl)-1H-indole-5-carbonitrile is a heterocyclic compound of significant interest, serving as a versatile scaffold in the synthesis of bioactive molecules. Its structural integrity—purity, identity, and connectivity—must be rigorously confirmed before its use in further synthetic steps or biological screening. This application note provides a detailed, experience-driven guide to the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We present not just protocols, but the underlying scientific rationale, empowering researchers to generate high-quality, reproducible data for confident structural assignment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule, making it an essential tool for structural verification.[1] This section outlines the protocols for acquiring and interpreting high-resolution ¹H and ¹³C NMR spectra for this compound.
Protocol 1: NMR Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[2] A homogenous solution free of particulate matter is critical for achieving sharp, well-resolved peaks.[3]
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][4]
-
Solvent Selection: Choose an appropriate deuterated solvent. The primary criterion is the solubility of the analyte.[5]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): Recommended for this compound due to the presence of polar hydroxyl and nitrile groups, and the N-H proton of the indole. The N-H and O-H protons are readily observable in DMSO-d₆ as they exchange more slowly than in other solvents like CD₃OD.
-
Chloroform-d (CDCl₃): A common starting solvent for many organic molecules.[3][6][7] However, the polar nature of the analyte might limit solubility, and proton exchange could broaden or obscure the N-H and O-H signals.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][8] Gently vortex or sonicate if necessary to ensure complete dissolution. The final solution should be clear and free of any visible particles.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool or a syringe filter, transfer the solution into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any micro-particulates that can degrade spectral resolution by disrupting the magnetic field homogeneity.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
ngcontent-ng-c1703228563="" class="ng-star-inserted">Senior Application Scientist's Note: The choice of solvent is a critical experimental decision.[9] While CDCl₃ is a workhorse solvent, its residual peak at ~7.26 ppm can overlap with aromatic signals. DMSO-d₆, with its residual peak around 2.50 ppm, avoids this issue and is superior for observing exchangeable protons (NH, OH), which provide valuable structural information.
Workflow for NMR Analysis
Caption: A streamlined workflow for NMR analysis.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
The following parameters are provided as a starting point for a standard 400 or 500 MHz spectrometer.
Acquisition Parameters Table:
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C. |
| Number of Scans | 8-16 | 1024-4096 | Sufficient for good S/N in ¹H; more scans needed for ¹³C due to low natural abundance. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Covers the full range of expected chemical shifts for organic molecules. |
| Acquisition Time | 3-4 sec | 1-2 sec | Balances resolution with experimental time. |
| Relaxation Delay (D1) | 1-2 sec | 2 sec | Allows for sufficient relaxation of nuclei between pulses for better quantitation. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
Data Interpretation: Expected Spectra
Based on the structure of this compound and known substituent effects in indole systems, the following signals are predicted.[10][11][12]
Structure and Numbering:

Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H1 (NH) | ~11.5 | Broad Singlet | 1H | - | Acidic proton, position is concentration-dependent. |
| H4 | ~8.0 | Singlet (or narrow d) | 1H | J ≈ 1.5 Hz | Downfield due to anisotropic effect of nitrile group. |
| H6 | ~7.5 | Doublet | 1H | J ≈ 8.5 Hz | Ortho coupling to H7. |
| H7 | ~7.6 | Doublet of Doublets | 1H | J ≈ 8.5, 1.5 Hz | Ortho coupling to H6, meta coupling to H4. |
| H3 | ~6.5 | Singlet | 1H | - | Typical chemical shift for H3 in 2-substituted indoles. |
| CH₂ (H8) | ~4.7 | Doublet | 2H | J ≈ 5.5 Hz | Coupled to the hydroxyl proton (H9). |
| OH (H9) | ~5.4 | Triplet | 1H | J ≈ 5.5 Hz | Coupled to the adjacent methylene protons (H8). |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Expected δ (ppm) | Notes |
| C2 | ~140 | Substituted carbon, downfield shift. |
| C3 | ~102 | Shielded carbon adjacent to the pyrrole nitrogen. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~125 | Aromatic CH. |
| C5 | ~120 | Carbon bearing the nitrile group. |
| C6 | ~123 | Aromatic CH. |
| C7 | ~112 | Aromatic CH. |
| C7a | ~138 | Bridgehead carbon adjacent to the pyrrole nitrogen. |
| CN | ~119 | Nitrile carbon, a key identifying signal. |
| CH₂ (C8) | ~58 | Aliphatic carbon attached to oxygen. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the analyte, offering definitive confirmation of its elemental composition.[13] Electrospray ionization (ESI) is an ideal "soft ionization" technique that generates intact molecular ions with minimal fragmentation, making it perfect for this type of analysis.[14][15]
Protocol 3: Sample Preparation for ESI-MS
For ESI-MS, a dilute, particle-free solution is essential to ensure stable spray and prevent contamination of the instrument.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 100-fold with the same solvent (e.g., to 10 µg/mL).
-
Acidification (Optional but Recommended): For positive ion mode, add 0.1% formic acid to the working solution. This promotes protonation and enhances the signal for the [M+H]⁺ ion.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into an autosampler vial.
Workflow for ESI-MS Analysis
Caption: A standard workflow for ESI-MS analysis.
Protocol 4: ESI-MS Data Acquisition
This protocol is designed for a standard quadrupole or ion trap mass spectrometer.[16][17][18][19]
Acquisition Parameters Table:
| Parameter | Setting (Positive Ion Mode) | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for polar small molecules.[14][20] |
| Capillary Voltage | 3.0 - 4.5 kV | Creates the electric field necessary to generate charged droplets.[14] |
| Nebulizing Gas (N₂) | 30-40 psi | Assists in aerosol formation. |
| Drying Gas (N₂) Temp | 300 - 350 °C | Facilitates solvent evaporation from droplets. |
| Scan Range | 50 - 500 m/z | Covers the expected molecular ion and potential fragments. |
| Analyzer Type | Quadrupole | Common, robust mass filter for routine analysis.[16][21] |
Data Interpretation: Expected Mass Spectrum
Molecular Formula: C₁₀H₈N₂O Exact Monoisotopic Mass: 172.0637 g/mol
-
Primary Ion: In positive mode ESI, the primary species observed will be the protonated molecule, [M+H]⁺ .
-
Expected m/z: 173.0715
-
-
Other Potential Adducts: Depending on the solvent purity and sample matrix, sodium [M+Na]⁺ (m/z 195.0534) or potassium [M+K]⁺ (m/z 211.0274) adducts may also be observed.[20]
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Tandem MS (MS/MS) can be used to intentionally fragment the parent ion (m/z 173.1) to gain further structural proof. Common fragmentation pathways for indole derivatives often involve losses from substituents.[22][23]
-
Loss of H₂O: A neutral loss of water (18.01 Da) from the hydroxymethyl group is a likely fragmentation, leading to a fragment ion at m/z 155.0609 .
-
Loss of CH₂O: Loss of formaldehyde (30.01 Da) is also possible, resulting in a fragment at m/z 143.0609 .
-
Summary and Conclusion
The structural verification of this compound is reliably achieved through the complementary techniques of NMR and mass spectrometry. NMR provides definitive evidence of the atomic connectivity and chemical environment, while MS confirms the molecular weight and elemental formula. The protocols and expected data presented in this note serve as a comprehensive guide for researchers, ensuring the generation of high-quality, unambiguous data critical for advancing drug discovery and development programs.
References
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Deng, Y., et al. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]
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Gao, S., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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Jecklin, M. C., et al. (2009). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Available at: [Link]
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Wang, F., et al. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. Available at: [Link]
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ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. Available at: [Link]
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University of Edinburgh. (n.d.). NMR Sample Preparation. Available at: [Link]
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Metrolab. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]
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University of Ottawa. (n.d.). How to Prepare Samples for NMR. Available at: [Link]
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Wikipedia. (n.d.). Quadrupole mass analyzer. Available at: [Link]
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Extrel. (n.d.). Quadrupoles: How do they work? Available at: [Link]
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Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Available at: [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Available at: [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
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University of Tokyo. (n.d.). How to select NMR solvent. Available at: [Link]
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MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives. Available at: [Link]
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Giraud, A., et al. (2006). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Application Notes & Protocols: High-Purity Isolation of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Introduction
2-(hydroxymethyl)-1H-indole-5-carbonitrile is a bifunctional indole derivative possessing key reactive sites: a nucleophilic indole core, a versatile hydroxymethyl group at the C2 position, and an electron-withdrawing nitrile group at the C5 position. This substitution pattern makes it a valuable building block in medicinal chemistry for the synthesis of complex therapeutic agents, including kinase inhibitors and antiviral compounds. The indole nucleus is a prominent scaffold in a vast number of pharmacologically active molecules.[1]
The ultimate success of any synthetic campaign, particularly in a drug development context, hinges on the purity of its intermediates and final compounds. Impurities, even at trace levels, can drastically alter biological activity, introduce toxicity, and compromise the reproducibility of downstream applications.[2][3] This guide provides a detailed examination of robust purification strategies for this compound, moving from bulk purification to high-purity polishing techniques. We will explore the causality behind methodological choices, offering field-proven protocols for recrystallization, flash column chromatography, and preparative HPLC.
Part 1: Pre-Purification Analysis
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.
Physicochemical Profile of the Target Compound
The structure of this compound dictates its behavior in various separation systems. The presence of the polar hydroxymethyl (-CH2OH) and nitrile (-CN) groups, combined with the hydrogen-bond-donating indole N-H, renders the molecule significantly polar.
| Property | Analysis | Implication for Purification |
| Molecular Formula | C₁₀H₈N₂O | --- |
| Molecular Weight | 172.19 g/mol [4] | Standard for small molecules; easily handled by common techniques. |
| Polarity | High | The molecule will have strong interactions with polar stationary phases (like silica) and will require relatively polar mobile phases for elution. It is well-suited for reversed-phase chromatography.[5] |
| Solubility | Likely soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, Acetone, DMF, DMSO). Limited solubility in non-polar solvents (Hexane, Heptane).[6] | Solvent selection for recrystallization and chromatography is critical. Polar solvents are required for dissolution, but insolubility in non-polar solvents can be exploited for precipitation or chromatography loading. |
| Hydrogen Bonding | Contains both H-bond donors (N-H, O-H) and acceptors (N of nitrile, O of hydroxyl). | Strong interactions with protic solvents and silica gel are expected, which can sometimes lead to tailing on silica columns. |
| Stability | Indoles can be sensitive to strong acids and light, sometimes turning red upon exposure to air and light.[6] The hydroxymethyl group may be susceptible to oxidation. | Purification conditions should be kept mild (e.g., avoiding strongly acidic mobile phases if possible). Use of neutral stationary phases like alumina can be considered if acid sensitivity is observed.[7] |
Potential Synthetic Impurities
Impurities are typically process-related and can include unreacted starting materials, by-products, or degradation products.[8][9] While the exact synthesis route may vary, common impurities for this class of molecule could include:
-
Starting Materials: Such as 1H-indole-5-carbonitrile if the hydroxymethyl group is installed subsequently.
-
Over-oxidation Product: 1H-indole-2-carbaldehyde-5-carbonitrile (where the -CH₂OH is oxidized to -CHO).
-
Decomposition Products: Non-specific, colored impurities arising from exposure to acid, heat, or light.
-
Isomeric By-products: Incorrect substitution patterns formed during the indole synthesis.
Part 2: Purification Methodologies & Protocols
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective.
Method 1: Recrystallization (Bulk Purification & Polishing)
Expertise & Experience: Recrystallization is a powerful, cost-effective technique for removing small quantities of impurities that have different solubility profiles from the target compound. It is particularly effective as a final "polishing" step for material that is already >90% pure. The key to a successful recrystallization is methodical solvent screening.
Trustworthiness: A successful recrystallization is self-validating. The formation of well-defined crystals from a solution upon cooling is a strong indicator of increasing purity, as impurities are ideally excluded from the growing crystal lattice.
Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place ~10-20 mg of the crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of solvents based on polarity:
-
Polar Protic: Ethanol, Methanol, Isopropanol, Water
-
Polar Aprotic: Ethyl Acetate, Acetone
-
Non-Polar: Heptane, Toluene (the compound should be insoluble)
-
-
Identify solvents that dissolve the compound poorly at room temperature but completely upon heating. A good single solvent will exhibit this property.
-
If no single solvent is ideal, identify a "solvent/anti-solvent" pair. This consists of a solvent in which the compound is highly soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., water or heptane).
-
-
Detailed Recrystallization Protocol (Example using Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Ensure the solution is at or near the boiling point of the solvent.
-
If the solution is colored or contains insoluble particulates, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Slowly add water dropwise to the hot, stirred solution until persistent cloudiness (turbidity) is observed. This indicates the saturation point.
-
Add a few more drops of hot ethanol to just redissolve the solid and obtain a clear solution.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Method 2: Flash Column Chromatography (Primary Purification)
Expertise & Experience: Flash chromatography is the workhorse for purifying multi-gram quantities of reaction mixtures.[10] For a polar molecule like this compound, normal-phase chromatography on silica gel is the standard approach. The key is to find a mobile phase that provides a target retention factor (Rf) of ~0.2-0.4 on TLC, which translates to optimal separation on a column. Dry loading the sample is often critical for polar compounds to ensure a tight starting band and prevent premature dissolution and streaking.
Trustworthiness: This protocol is self-validating through the use of TLC. By analyzing the fractions against the starting material and a pure reference standard (if available), one can visually confirm the separation and pooling of the correct fractions.
Protocol: Normal-Phase Flash Chromatography
-
Mobile Phase Selection via TLC:
-
Spot the crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for this molecule is a mixture of a non-polar solvent and a polar solvent (e.g., Heptane/Ethyl Acetate or Dichloromethane/Methanol).
-
Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.2-0.4. For example, start with 50:50 Heptane:EtOAc and increase the proportion of EtOAc if the spot is too low.
-
Ensure that the impurities are well-separated from the product spot (either much higher or lower Rf).
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles or cracks are present.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude material in a minimal amount of a strong, volatile solvent (e.g., methanol or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined by TLC.
-
If impurities are close to the product spot, a shallow gradient elution can be used. This involves starting with a less polar solvent mixture and gradually increasing its polarity over the course of the separation.[11]
-
Collect fractions in test tubes or vials. The size of the fractions should be about 1/4 to 1/2 of the column volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Method 3: Preparative HPLC (High-Purity Polishing)
Expertise & Experience: Preparative HPLC is a high-resolution technique used for purifying challenging mixtures or for obtaining material with very high purity (>99.5%).[12] For a polar compound like this, reversed-phase HPLC (RP-HPLC) is the method of choice. The process involves developing a separation on a small analytical column and then scaling the method to a larger preparative column.
Trustworthiness: The purity of collected fractions is validated in real-time by the UV detector and can be confirmed by post-purification analytical HPLC, providing a quantifiable purity value (e.g., % area under the curve).
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development:
-
System: Use a standard analytical HPLC system with a UV detector (set to ~220 nm or 275 nm for the indole chromophore) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acidic modifier improves peak shape for indoles.
-
Solvent B: Acetonitrile or Methanol + 0.1% of the same acid.
-
-
Gradient Scouting: Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of the compound.
-
Method Optimization: Develop a shallower, focused gradient around the elution time of the target compound to maximize resolution from nearby impurities.
-
-
Preparative Scale-Up:
-
System: Switch to a preparative HPLC system with a larger C18 column (e.g., 21.2 x 150 mm) of the same stationary phase chemistry.
-
Sample Preparation: Dissolve the partially purified material in a suitable solvent, ideally the initial mobile phase. If solubility is low, use a stronger solvent like DMSO, but keep the injection volume small to prevent peak distortion. Filter the sample through a 0.45 µm syringe filter before injection.
-
Run Execution: Equilibrate the preparative column with the starting mobile phase conditions. Inject the sample and run the scaled-up gradient. The flow rate will be significantly higher than in the analytical run.
-
Fraction Collection: Use the UV detector signal to trigger fraction collection. Collect the main peak corresponding to the product. It is often wise to collect the beginning ("front-cut") and end ("tail-cut") of the peak in separate fractions to isolate the highest purity material in the center.
-
-
Post-Purification Work-up:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
If the mobile phase contained water and a non-volatile buffer, the remaining aqueous solution may require lyophilization (freeze-drying) to yield the final solid product.
-
Part 3: Final Purity Assessment
After purification, the identity and purity of the final material must be rigorously confirmed.
| Technique | Purpose | Expected Outcome for Pure Compound |
| Analytical RP-HPLC | Quantitative purity assessment.[13] | A single major peak with purity >98% by area normalization. |
| ¹H and ¹³C NMR | Structural confirmation and detection of structural impurities. | Spectra consistent with the proposed structure. Absence of signals corresponding to impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at m/z 173.07). |
| Thin-Layer Chromatography (TLC) | Quick qualitative check for baseline impurities. | A single spot in an appropriate solvent system. |
By employing these systematic purification and analysis protocols, researchers can confidently obtain this compound of high purity, ensuring the integrity and success of subsequent scientific endeavors.
References
- Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem.
- Crystallization process of tricyclic indole derivatives. Google Patents.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Crystallization process of tricyclic indole derivatives. Google Patents.
- Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide. Benchchem.
- LABTips: Preparative HPLC for Purification Workflows. Labcompare.com.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora.
- column chromatography & purification of organic compounds. YouTube.
- Identification and synthesis of impurities formed during sertindole preparation. Arkivoc.
- This compound. Merck.
- Indole | C8H7N | CID 798. PubChem.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. iris.unina.it.
- A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
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A Systematic Approach to Characterizing the In Vitro Activity of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
An Application Guide:
Introduction: Unveiling the Potential of a Privileged Scaffold
The indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its structural resemblance to endogenous molecules, like tryptophan, allows it to interact with a multitude of biological targets, and indole derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among others.[2][3][4] The compound 2-(hydroxymethyl)-1H-indole-5-carbonitrile presents a unique combination of functional groups on this core scaffold. The hydroxymethyl group at the C2 position offers a potential site for metabolic modification and hydrogen bonding, while the electron-withdrawing carbonitrile moiety at the C5 position can significantly influence the molecule's electronic properties and binding interactions.[5][6]
Given the novelty of this specific molecule, its biological activity is yet to be defined. This guide, therefore, eschews a single, presumptive assay in favor of a systematic, multi-phase screening cascade. This approach is designed for researchers in drug discovery to efficiently characterize the compound, starting with foundational pharmacokinetic properties, moving to broad phenotypic screening, and culminating in hypothesis-driven mechanistic assays. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.
Phase 1: Foundational Profiling - Is the Compound Viable?
Before investing significant resources in efficacy testing, it is critical to assess the fundamental drug-like properties of a new chemical entity (NCE). A compound that is rapidly metabolized will likely have poor bioavailability and a short half-life, making it an unsuitable drug candidate regardless of its potency.[7][8] Therefore, the initial step is to determine the metabolic stability of this compound.
Assay 1.1: In Vitro Metabolic Stability in Liver Microsomes
Causality and Rationale: The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7][8] This assay provides a rapid and cost-effective method to determine the intrinsic clearance (CLint) of the compound, which is a measure of the inherent ability of these enzymes to metabolize the drug.[7] A high clearance rate suggests the compound is rapidly broken down and may not be suitable for further development.
Experimental Workflow Diagram: Metabolic Stability Screening
Caption: Workflow for determining metabolic stability using liver microsomes.
Protocol: Microsomal Stability Assay
1. Materials:
- This compound (Test Compound)
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Control compounds: Verapamil (high clearance), Warfarin (low clearance)
- Acetonitrile with internal standard (for quenching and analysis)
- 96-well plates, incubator, LC-MS/MS system
2. Procedure:
- Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer.
- In a 96-well plate, pre-warm the buffer, microsomes (final concentration ~0.5 mg/mL), and compound solutions to 37°C for 10 minutes.
- Initiate the reaction by adding the pre-warmed NADPH regenerating system to the wells containing the compound and microsomes.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
- Include a "-NADPH" control to account for non-enzymatic degradation.
- Once all time points are collected, centrifuge the plates to pellet the protein.
- Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
- Plot the natural log of the percentage of the parent compound remaining versus time.
- Determine the slope of the linear portion of the curve (k).
- Calculate the half-life (t½) = 0.693 / k.
- Calculate intrinsic clearance (CLint, in µL/min/mg protein) using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).
| Parameter | High Stability | Moderate Stability | Low Stability |
| t½ (minutes) | > 30 | 10 - 30 | < 10 |
| Interpretation | Low intrinsic clearance; likely to have higher in vivo exposure. | Intermediate clearance. | High intrinsic clearance; likely to be rapidly cleared in vivo. |
Phase 2: Broad Phenotypic Screening - Does the Compound Have a Cellular Effect?
If the compound demonstrates acceptable metabolic stability, the next logical step is to determine if it has any effect on whole cells. Given the strong precedent for anticancer activity among indole derivatives, a cytotoxicity or antiproliferative assay is the primary starting point.[3][9]
Assay 2.1: Cell Viability Assessment via MTT Assay
Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][11] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells. A reduction in signal indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[12][13] This assay is robust, cost-effective, and suitable for high-throughput screening.[11]
Diagram of MTT Assay Principle
Caption: Principle of the MTT cell viability assay.
Protocol: Antiproliferative MTT Assay
1. Materials:
- Cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous control line (e.g., HEK293 - embryonic kidney).[10][11]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Test Compound stock solution in DMSO.
- MTT solution (5 mg/mL in PBS).
- Solubilization buffer (e.g., DMSO or acidified isopropanol).
- Positive control (e.g., Doxorubicin).
- Sterile 96-well cell culture plates.
- Microplate reader.
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
- Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells. Also, include a positive control like Doxorubicin.
- Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will form purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Readout: Measure the absorbance at ~570 nm using a microplate reader.
3. Data Analysis:
- Normalize the data by subtracting the background absorbance (wells with no cells).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percent viability against the log of the compound concentration.
- Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Phase 3: Mechanistic Deconvolution - How Does the Compound Work?
If this compound demonstrates significant and selective antiproliferative activity, the next phase is to investigate its mechanism of action. Based on common targets for indole-based anticancer agents, protein kinase inhibition is a primary hypothesis to test.[14][15]
Assay 3.1: In Vitro Kinase Inhibition Assay
Causality and Rationale: Protein kinases are a large family of enzymes that regulate the majority of cellular processes by phosphorylating proteins.[16] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[4] A luminescence-based kinase assay, such as the Kinase-Glo® assay, provides a universal method for measuring the activity of any kinase. The assay quantifies the amount of ATP remaining in the reaction after the kinase has transferred phosphate groups to its substrate. A low luminescence signal indicates high kinase activity (ATP has been consumed), while a high signal indicates low kinase activity (ATP remains).[14] This allows for the rapid screening of compounds for kinase inhibitory potential.
Kinase Inhibition Assay Workflow
Caption: General workflow for a luminescence-based kinase inhibition assay.
Protocol: Universal Kinase Inhibition Screening Assay
1. Materials:
- Target kinase (e.g., a panel of cancer-relevant kinases like EGFR, SRC, etc.).
- Kinase-specific substrate (peptide or protein).
- Kinase reaction buffer (typically containing MgCl2).
- ATP.
- Test Compound and a known kinase inhibitor (e.g., Staurosporine) as a positive control.
- Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).
- White, opaque 96- or 384-well plates.
- Luminometer.
2. Procedure:
- Add kinase, substrate, and buffer to the wells of a white assay plate.
- Add serial dilutions of the test compound or controls (Staurosporine for 100% inhibition, DMSO for 0% inhibition).
- Pre-incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[16]
- Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific enzyme.
- Incubate for the optimal reaction time (e.g., 30-60 minutes) at the appropriate temperature.
- Stop the reaction and detect remaining ATP by adding an equal volume of Kinase-Glo® reagent.
- Incubate for 10 minutes to allow the luminescent signal to stabilize.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (0% activity) and negative (100% activity) controls.
- Plot the percent inhibition against the log of the compound concentration.
- Use non-linear regression to determine the IC50 value for kinase inhibition.
| Parameter | Description | Example Value |
| Kinase Concentration | Optimized for linear reaction kinetics. | 1-10 nM |
| Substrate Concentration | Typically at or near the Km value. | 1-100 µM |
| ATP Concentration | Typically at or near the Km value. | 1-100 µM |
| Incubation Time | Within the linear range of the reaction (e.g., <20% ATP consumption). | 60 minutes |
| Positive Control | A broad-spectrum or specific kinase inhibitor. | Staurosporine |
Conclusion and Forward Path
This structured application guide provides a robust framework for the initial in vitro characterization of this compound. By progressing through this cascade—from foundational metabolic stability to broad cellular effects and finally to specific mechanistic targets like kinases—researchers can efficiently build a comprehensive activity profile. Positive results, such as high metabolic stability, potent and selective cytotoxicity against cancer cells, and inhibition of a specific cancer-relevant kinase, would provide a strong rationale for advancing the compound into more complex studies, including structure-activity relationship (SAR) optimization, further mechanistic validation, and eventually, in vivo efficacy models.
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Application Notes and Protocols for the Development of Novel Derivatives from 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2,5-Disubstituted Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical properties and biological activity, making it a fertile ground for the discovery of novel therapeutic agents.
This guide focuses on the synthetic manipulation of 2-(hydroxymethyl)-1H-indole-5-carbonitrile , a versatile building block possessing three distinct points for chemical diversification: the hydroxymethyl group at the C2 position, the cyano group at the C5 position, and the indole core itself, specifically the N-H and the electron-rich C3 position. The presence of these functional groups offers a rich platform for generating diverse libraries of compounds for drug discovery programs. The hydroxymethyl group can be a precursor to aldehydes, carboxylic acids, or a handle for ether and ester linkages, while the cyano group can be transformed into amines, carboxylic acids, or various heterocyclic moieties like tetrazoles. The indole core allows for N-alkylation/arylation and electrophilic substitution at the C3 position, further expanding the accessible chemical space.
This document provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this promising scaffold, grounded in established chemical principles and supported by authoritative literature.
I. Synthesis of the Core Scaffold: this compound
While a direct, one-step synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient route can be designed based on well-established indole syntheses. The Leimgruber-Batcho indole synthesis provides a versatile and high-yielding method for the preparation of a variety of substituted indoles and is a strong candidate for this purpose.[7]
The proposed synthetic pathway commences with a commercially available substituted ortho-nitrotoluene, which is converted to an enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired indole scaffold.
Proposed Synthetic Workflow: Leimgruber-Batcho Approach
Caption: Proposed Leimgruber-Batcho synthesis of the core scaffold.
II. Derivatization of the C2-Hydroxymethyl Group
The hydroxymethyl group at the C2 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the biological activity and pharmacokinetic properties of the resulting derivatives.
A. Oxidation to 2-Formyl-1H-indole-5-carbonitrile
Oxidation of the primary alcohol to an aldehyde provides a key intermediate for further derivatization, such as reductive amination, Wittig reactions, or conversion to a carboxylic acid. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it well-suited for this transformation.
Protocol 1: Oxidation with Activated Manganese Dioxide
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂, 5-10 eq.) portion-wise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-formyl-1H-indole-5-carbonitrile.
| Reagent/Solvent | Molar Ratio/Volume | Role |
| This compound | 1.0 eq. | Starting Material |
| Activated Manganese Dioxide (MnO₂) | 5-10 eq. | Oxidizing Agent |
| Dichloromethane (DCM) | 20-30 mL/mmol | Solvent |
B. Etherification of the C2-Hydroxymethyl Group
The formation of ether linkages can enhance the lipophilicity and metabolic stability of the molecule. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods for achieving this transformation.
1. Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[8][9][10][11] In this case, the hydroxymethyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl halide.
Protocol 2: Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of this compound (1.0 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq.) at 0 °C.
-
Addition of Alkyl Halide: After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.2 eq.) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
2. Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of configuration (though not relevant for a primary alcohol).[12][13][14][15][16][17][18][19] This reaction is particularly useful for coupling with phenols or other acidic nucleophiles.
Protocol 3: Mitsunobu Reaction for Ether Formation
-
Reaction Setup: Dissolve this compound (1.0 eq.), the desired phenol or alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in dry THF.
-
Addition of Azodicarboxylate: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.
Derivatization at C2-Hydroxymethyl Position
Caption: Key derivatization pathways for the C2-hydroxymethyl group.
III. Transformations of the C5-Cyano Group
The cyano group at the C5 position is a versatile functional group that can be converted into a variety of other functionalities, significantly impacting the electronic properties and biological activity of the molecule.
A. Conversion to a Tetrazole Ring
The tetrazole moiety is a well-known bioisostere of a carboxylic acid, often used in medicinal chemistry to improve metabolic stability and cell permeability. The conversion of a nitrile to a tetrazole is typically achieved by cycloaddition with an azide salt.[20][21][22]
Protocol 4: Synthesis of 5-(1H-Tetrazol-5-yl)-1H-indole-2-methanol
-
Reaction Setup: In a suitable solvent such as DMF, dissolve this compound (1.0 eq.), sodium azide (NaN₃, 2.0-3.0 eq.), and an ammonium salt like triethylamine hydrochloride (Et₃N·HCl, 2.0-3.0 eq.).
-
Heating: Heat the reaction mixture to 120-130 °C and stir for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into acidified water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry. The product can be further purified by recrystallization.
B. Reduction to a Primary Amine
Reduction of the cyano group to a primary amine (aminomethyl group) introduces a basic center into the molecule, which can be crucial for forming salt bridges with biological targets. Catalytic hydrogenation is a common and effective method for this transformation.
Protocol 5: Catalytic Hydrogenation to 5-(Aminomethyl)-1H-indole-2-methanol
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent like methanol or ethanol, often with the addition of ammonia to prevent side reactions.
-
Hydrogenation: Add a catalyst such as Raney Nickel or Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up: Carefully filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl indole derivative, which can be purified by crystallization or by forming a salt.
IV. Modification of the Indole Core
The indole core itself offers opportunities for further derivatization at the indole nitrogen (N1) and the C3 position, which is highly susceptible to electrophilic attack.
A. N-Alkylation of the Indole Nitrogen
Alkylation of the indole nitrogen can modulate the molecule's lipophilicity and hydrogen bonding capacity. This is typically achieved by deprotonation with a base followed by reaction with an alkyl halide.
Protocol 6: N-Alkylation
-
Deprotonation: In a dry, aprotic solvent such as DMF or THF, treat a solution of the this compound derivative (1.0 eq.) with a base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at room temperature.
-
Addition of Electrophile: After stirring for 30-60 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.).
-
Reaction Monitoring: Monitor the reaction by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.
B. Electrophilic Substitution at the C3 Position
The C3 position of the indole ring is electron-rich and readily undergoes electrophilic substitution.[12][23] The Mannich and Vilsmeier-Haack reactions are classic examples of such transformations.
1. Mannich Reaction
The Mannich reaction introduces an aminomethyl group at the C3 position.[12][24][25][26]
Protocol 7: Mannich Reaction
-
Reagent Preparation: In a suitable solvent like acetic acid or ethanol, mix formaldehyde (as an aqueous solution or paraformaldehyde, 1.5 eq.) and a secondary amine (e.g., dimethylamine, piperidine, 1.5 eq.).
-
Reaction with Indole: Add the this compound derivative (1.0 eq.) to the pre-formed iminium salt solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Neutralize the reaction mixture with a base and extract the product with an organic solvent. Purify the crude product by column chromatography.
2. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings.[10][27][28][29][30][31][32]
Protocol 8: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) to dry DMF (used as both reagent and solvent).
-
Addition of Indole: After stirring for 30 minutes, add a solution of the this compound derivative (1.0 eq.) in DMF.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 40-50 °C for a few hours.
-
Hydrolysis and Isolation: Pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH solution). The product, 3-formyl-2-(hydroxymethyl)-1H-indole-5-carbonitrile, will often precipitate and can be collected by filtration.
Diversification of the Indole Scaffold
Caption: Overview of derivatization strategies for the indole scaffold.
V. Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the generation of diverse chemical libraries for drug discovery. The strategic and selective manipulation of its three key functional handles—the C2-hydroxymethyl group, the C5-cyano group, and the indole core—allows for the synthesis of a wide range of novel derivatives. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around this promising core. The resulting compounds, with their potential for varied biological activities, are poised to contribute to the development of new therapeutic agents for a multitude of diseases. Further exploration of these derivatives in various biological assays is highly encouraged to unlock their full therapeutic potential.
VI. References
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4-(1H-Tetrazol-5-yl)-1H-indole - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
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Matsumoto, K., et al. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 36(10), 2215.
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of New Mannich Bases from Indole Derivatives - Baghdad Science Journal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
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Bartoli indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]
-
6-(1H-Tetrazol-5-yl)-1H-indole monohydrate - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Indole - Mannich Reaction And Substitution By Elimination - ChemTube3D. (n.d.). Retrieved January 22, 2026, from [Link]
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Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
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the leimgruber-batcho indole synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025, May 22). Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved January 22, 2026, from [Link]
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Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 22, 2026, from [Link]
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Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
Reissert indole synthesis. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 22, 2026, from [Link]
-
Bartoli indole synthesis - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Williamson Ether Synthesis - Bartleby.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]
-
Reissert reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of New Mannich Bases from Indole Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. (2025, July 15). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]
-
Reissert indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Indoles Synthesis - Química Organica.org. (n.d.). Retrieved January 22, 2026, from [Link]
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Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
Bartoli Indole Synthesis - SynArchive. (n.d.). Retrieved January 22, 2026, from [Link]
-
Bartoli Indole Synthesis - MSU chemistry. (2009, February 20). Retrieved from [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Retrieved from [Link]
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Retrieved from [Link]
-
(PDF) Reissert Indole Synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - Semantic Scholar. (2024, June 24). Retrieved from [Link]
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Reissert-Indole-Synthesis.pdf - ResearchGate. (2016, March 24). Retrieved from [Link]
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science. (n.d.). Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Versatile Building Block: 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Introduction: A Scaffold of Opportunity in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold. Within this important class of heterocycles, 2-(hydroxymethyl)-1H-indole-5-carbonitrile emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. This bifunctional molecule, featuring a reactive hydroxymethyl group at the 2-position and a synthetically malleable carbonitrile at the 5-position, offers multiple avenues for chemical elaboration, enabling the exploration of diverse chemical space in the quest for new drugs.
The hydroxymethyl group can serve as a handle for oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or as a point of attachment for esterification or etherification. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide array of functional groups and heterocyclic systems. This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, offering detailed protocols and insights into the chemical logic behind the procedural steps.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation. While specific experimental data for this compound is not extensively published, we can extrapolate from data on closely related indole derivatives.
| Property | Predicted/Estimated Value | Source/Justification |
| Molecular Formula | C₁₀H₈N₂O | - |
| Molecular Weight | 172.18 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on similar indole derivatives. |
| Melting Point | >150 °C (decomposes) | Estimated based on related structures. |
| Solubility | Soluble in DMF, DMSO, THF; sparingly soluble in methanol, ethanol; insoluble in water. | Typical solubility profile for functionalized indoles. |
| pKa (indole N-H) | ~16-17 | The electron-withdrawing nitrile group slightly increases acidity compared to unsubstituted indole. |
| pKa (hydroxyl) | ~14-15 | Typical for a primary alcohol. |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2]
-
Storage: Store in a cool, dry place, away from light and strong oxidizing agents.[3] The container should be tightly sealed.
-
Toxicity: While specific toxicity data is unavailable, indole derivatives should be handled with care as they can be skin and respiratory irritants.[4]
Experimental Protocols: Harnessing the Reactivity of this compound
The strategic manipulation of the hydroxymethyl and nitrile functionalities opens up a vast landscape of synthetic possibilities. The following protocols detail key transformations, providing a foundation for the synthesis of diverse compound libraries.
Protocol 1: N-Alkylation of the Indole Ring
The indole nitrogen is a common site for modification to modulate the pharmacological properties of the final compound.[5]
Reaction Scheme:
N-Alkylation of this compound.
Rationale: The reaction proceeds via deprotonation of the relatively acidic indole N-H by a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium indolate. This highly nucleophilic anion then readily undergoes an SN2 reaction with an alkyl halide (R-X) to furnish the N-alkylated product. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophilicity of the indolate.[6]
Step-by-Step Protocol:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.2 M) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and slow addition to control the effervescence.
-
Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes, or until the gas evolution ceases, indicating the complete formation of the indolate.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
The 2-formylindole moiety is a key precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors.
Reaction Scheme:
Oxidation of the hydroxymethyl group.
Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary allylic and benzylic alcohols to the corresponding aldehydes. The hydroxymethyl group at the 2-position of the indole is electronically similar to a benzylic alcohol and is readily oxidized.[7] Dichloromethane (CH₂Cl₂) is a common solvent for this reaction due to its inertness and ability to suspend the MnO₂. The reaction is heterogeneous, and a large excess of MnO₂ is often required to drive the reaction to completion.
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask containing a solution of this compound (1.0 eq) in dichloromethane (to a concentration of 0.05-0.1 M), add activated manganese dioxide (5-10 eq).
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
The indole-5-carboxylic acid moiety is present in several bioactive molecules and serves as a handle for further derivatization, such as amide bond formation.
Reaction Scheme:
Hydrolysis of the nitrile to a carboxylic acid.
Rationale: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[4][8] Basic hydrolysis is often preferred for substrates that may be sensitive to strong acid. The reaction involves the nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile, followed by protonation steps to yield the carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. Ethanol is often used as a co-solvent to improve the solubility of the starting material.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and 10-20% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
The carboxylic acid product should precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Conclusion: A Gateway to Novel Chemical Entities
This compound is a powerful synthetic intermediate that provides researchers in drug discovery with a platform for the rapid generation of diverse and novel molecular architectures. The protocols outlined in this application note represent fundamental transformations that unlock the synthetic potential of this versatile building block. By leveraging the distinct reactivity of the hydroxymethyl and nitrile functional groups, scientists can efficiently construct libraries of indole derivatives for biological screening, accelerating the discovery of new therapeutic agents.
References
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Gueiffier, A., et al. (2000). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 5(12), 1381-1393.
- Misztal, S., Mokrosz, J. L., & Bielecka, Z. (1989). Oxidation of 2,3‐Bis(hydroxymethyl)indole. Journal Für Praktische Chemie, 331(5), 751–756.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752630, 2-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]
- Wilke, J., et al. (2016).
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- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Quantification of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Introduction
2-(hydroxymethyl)-1H-indole-5-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise and accurate quantification is paramount during drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated according to international guidelines to ensure data integrity and reliability.
The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on two primary, robust techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its widespread availability and reliability, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, particularly for complex matrices.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC method is highly effective, leveraging the compound's polarity for separation on a non-polar stationary phase.
A. Principle of the Method
Reverse-phase chromatography separates analytes based on their hydrophobic character. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be eluted by a suitable mobile phase. The indole chromophore allows for sensitive detection using a UV detector.
B. Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC-UV.
Caption: HPLC-UV workflow for quantification.
C. Detailed Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Reference standard of this compound
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions A typical starting point for method development is outlined below. These conditions should be optimized for your specific instrument and column.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax, Waters Symmetry) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection λ | ~280 nm (based on the indole chromophore) |
| Run Time | 10 minutes (adjust as needed) |
3. Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add the acid and degas the solution before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation The analytical method must be validated to ensure it is suitable for its intended purpose.[1][2][3][4] Validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[1][2][3][4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][4] This can be demonstrated by analyzing a blank, a placebo (if applicable), and the sample spiked with the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is assessed by analyzing the calibration standards and performing a linear regression analysis.
-
Accuracy: The closeness of the test results to the true value.[6] It can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, LC-MS/MS is the method of choice.[7][8]
A. Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. The analyte is first separated by the LC system, then ionized, and the resulting ions are fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and reducing matrix interference.[7][9]
B. Experimental Workflow
The workflow for LC-MS/MS is similar to HPLC-UV but includes an additional sample preparation step, typically protein precipitation for biological samples, and mass spectrometric detection.
Caption: LC-MS/MS workflow for quantification.
C. Detailed Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Reference standard of this compound
-
Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC and MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 (e.g., Waters XBridge, Phenomenex Kinetex) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) or APCI, Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ for the analyte |
| Product Ions | At least two transitions for confirmation and quantification |
3. Sample Preparation (for Biological Matrices)
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard.[7][10]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. Method Validation LC-MS/MS method validation follows the same principles as HPLC-UV, with additional considerations for matrix effects.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix. This should be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.7% |
| Precision (% RSD) | ≤ 15.0% (≤ 20% at LLOQ) | ≤ 10.2% |
| LLOQ | Signal-to-Noise ≥ 10 | 0.5 ng/mL |
| Matrix Effect | CV ≤ 15% | 8.5% |
| Extraction Recovery | Consistent and reproducible | > 80% |
III. Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV offers a robust and widely accessible method suitable for routine analysis of bulk drug substances and formulations. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Both methods, when properly developed and validated, will yield accurate and reliable data, ensuring the quality and consistency of pharmaceutical products.
IV. References
-
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from
-
National Institutes of Health. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from
-
ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from
-
National Institutes of Health. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from
-
BenchChem. (2025). Application Note: Quantification of Indole-3-acetylglycine in Biological Matrices using LC-MS/MS. Retrieved from
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
-
American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from
-
Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from
-
Journal of Chromatography B. (2015, February). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. Retrieved from
-
American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved from
-
PubMed. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from
-
ResearchGate. (2025, October 13). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from
-
Metabolites. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to the Analytical Quantification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. Retrieved from
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from
-
SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. Retrieved from
Sources
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- 5. ICH Official web site : ICH [ich.org]
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The Strategic Application of 2-(Hydroxymethyl)-1H-indole-5-carbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold for Targeted Therapies
The indole nucleus stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold" in drug discovery.[2] This guide focuses on a particularly strategic derivative, 2-(hydroxymethyl)-1H-indole-5-carbonitrile , a molecule engineered with functionalities that offer a powerful toolkit for the synthesis of targeted therapeutics.
This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals. We will delve into the rationale behind the specific placement of the 2-(hydroxymethyl) and 5-carbonitrile groups, explore its applications with a focus on kinase inhibition, and provide detailed, field-proven protocols for its synthetic manipulation.
The Architectural Logic: Decoding the Functionality of this compound
The strategic design of this indole derivative lies in the distinct and synergistic roles of its functional groups. Understanding this "architectural logic" is paramount to leveraging its full potential in a drug discovery program.
The Indole Core: A Foundation for Potent Interactions
The indole ring system itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This inherent binding capability makes it an ideal foundation for building high-affinity ligands.
The 5-Carbonitrile Group: A Key for Kinase Inhibition and Bioisosteric Flexibility
The electron-withdrawing nature of the nitrile group at the 5-position significantly influences the electronic landscape of the indole ring. This feature is particularly advantageous in the design of kinase inhibitors, where the nitrile can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP.[3] Furthermore, the 5-carbonitrile moiety offers several avenues for chemical modification:
-
Bioisosteric Replacement: The nitrile group can be transformed into a tetrazole ring, a well-established bioisostere for a carboxylic acid.[4] This conversion can enhance metabolic stability and improve pharmacokinetic properties.
-
Conversion to Other Functional Groups: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further opportunities for diversification and the introduction of new pharmacophoric elements.[5][6]
The 2-(Hydroxymethyl) Group: A Handle for Solubility, Selectivity, and Further Derivatization
The introduction of a hydroxymethyl group at the 2-position of the indole ring is a deliberate strategy to enhance the "drug-like" properties of the scaffold. This small, polar group can significantly impact a molecule's profile in several ways:
-
Improved Physicochemical Properties: The hydroxyl group can increase aqueous solubility and provide a handle for formulating compounds for biological assays and in vivo studies.
-
Enhanced Target Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the target protein and contributing to binding affinity and selectivity.
-
A Versatile Synthetic Handle: The primary alcohol of the hydroxymethyl group is readily amenable to a wide range of chemical transformations, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of ethers, esters, and other derivatives.
The interplay of these three components makes this compound a highly valuable and versatile building block in medicinal chemistry.
Application Focus: A Scaffold for Novel Kinase Inhibitors
The unique combination of a potential hinge-binding element (5-carbonitrile) and a versatile synthetic handle for exploring further interactions (2-hydroxymethyl) makes this scaffold particularly well-suited for the development of kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention.[3]
Pharmacophore Model for Kinase Inhibition
A general pharmacophore model for indole-based kinase inhibitors often includes:
-
A hydrogen bond acceptor to interact with the hinge region of the kinase.
-
A hydrophobic core (the indole ring) to occupy the adenine pocket.
-
Vectors for substitution to explore interactions with the solvent-exposed region and enhance selectivity.
This compound aligns perfectly with this model, with the 5-carbonitrile poised for hinge binding and the 2-hydroxymethyl group providing a vector for derivatization into the solvent-exposed region.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating and provide a clear rationale for the chosen reagents and conditions.
Protocol 1: Oxidation of the 2-(Hydroxymethyl) Group to Indole-2-carboxaldehyde
The oxidation of the primary alcohol to an aldehyde provides a key intermediate for further modifications, such as reductive amination or Wittig reactions. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions.[7]
Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive chlorosulfonium salt. This species reacts with the primary alcohol to form an alkoxysulfonium salt, which upon addition of a hindered base like triethylamine, undergoes an intramolecular elimination to yield the aldehyde and dimethyl sulfide.[8] The low temperature (-78 °C) is crucial to prevent side reactions.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) (0.2 M).
-
Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (2.4 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Addition of the Indole: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The solution may become thick. Allow the reaction to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired indole-2-carboxaldehyde.
Characterization: The product should be characterized by ¹H NMR (disappearance of the methylene protons of the alcohol and appearance of an aldehyde proton signal around 9-10 ppm) and mass spectrometry.
Protocol 2: Etherification of the 2-(Hydroxymethyl) Group via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol to an ether with inversion of configuration (though not relevant for this achiral substrate) under mild conditions. This is a powerful tool for rapidly generating a library of ether derivatives for SAR studies.[9]
Rationale: The Mitsunobu reaction involves the in situ formation of an alkoxyphosphonium salt from the alcohol and a phosphine (typically triphenylphosphine) in the presence of an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This activated alcohol is then susceptible to nucleophilic attack by a weakly acidic pronucleophile, in this case, another alcohol, to form the ether.[10]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq.) dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts can be challenging to remove. A hexane/ethyl acetate gradient is typically effective.
Characterization: Confirm the formation of the ether by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Protocol 3: Conversion of the 5-Carbonitrile to a 5-(1H-Tetrazol-5-yl) Group
The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group.[11]
Rationale: This reaction is a [3+2] cycloaddition between the nitrile and an azide source. The use of zinc chloride as a Lewis acid catalyst activates the nitrile towards nucleophilic attack by the azide ion.[12]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq.), sodium azide (3.0 eq.), and zinc chloride (1.5 eq.) in a mixture of water and isopropanol (1:1).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2-3. This will protonate the tetrazole and precipitate it out of the solution.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the desired 5-(1H-tetrazol-5-yl)indole derivative.
Characterization: The product can be characterized by ¹H NMR (disappearance of the nitrile signal in the IR spectrum and appearance of characteristic tetrazole signals in the ¹H and ¹³C NMR spectra) and mass spectrometry.
Protocol 4: Hydrolysis of the 5-Carbonitrile to a Carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid provides another key functional group for further derivatization, such as amide bond formation.[13]
Rationale: Both acidic and basic conditions can be used for nitrile hydrolysis. Basic hydrolysis is often preferred as it can be less harsh on other functional groups. The reaction proceeds via the formation of an amide intermediate.[14]
Step-by-Step Methodology (Basic Conditions):
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 6M, 10 eq.).
-
Reaction: Heat the mixture to reflux for several hours to overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ether) to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer with concentrated hydrochloric acid to pH ~2-3. The carboxylic acid will precipitate out of solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Characterization: Confirm the product by ¹H NMR, IR spectroscopy (appearance of a broad O-H stretch and a C=O stretch), and mass spectrometry.
Protocol 5: Reduction of the 5-Carbonitrile to a Primary Amine
The reduction of the nitrile to a primary amine opens up another avenue for derivatization, such as sulfonamide or urea formation.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[15] The reaction must be carried out under strictly anhydrous conditions. Catalytic hydrogenation is an alternative, milder method.[16]
Step-by-Step Methodology (using LiAlH₄):
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.
-
Addition of Nitrile: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing).
Characterization: The product should be characterized by ¹H NMR (disappearance of the nitrile and appearance of a new methylene signal adjacent to the amino group) and mass spectrometry.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | H-Bond Donors | H-Bond Acceptors |
| This compound | C₁₀H₈N₂O | 172.18 | 1.5 | 2 | 2 |
| 2-formyl-1H-indole-5-carbonitrile | C₁₀H₆N₂O | 170.17 | 1.7 | 1 | 2 |
| 2-(methoxymethyl)-1H-indole-5-carbonitrile | C₁₁H₁₀N₂O | 186.21 | 2.0 | 1 | 2 |
| 2-(hydroxymethyl)-5-(1H-tetrazol-5-yl)-1H-indole | C₁₀H₉N₅O | 215.21 | 0.8 | 3 | 4 |
| 5-(aminomethyl)-1H-indol-2-yl)methanol | C₁₀H₁₂N₂O | 176.22 | 0.9 | 3 | 2 |
| 2-(hydroxymethyl)-1H-indole-5-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 1.3 | 2 | 3 |
Calculated logP and other properties are estimations and may vary from experimental values.
Diagrams of Key Synthetic Transformations
Caption: Key synthetic transformations of the title compound.
Caption: Conceptual model of kinase binding.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its inherent functionalities provide a robust platform for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The protocols outlined in this guide offer reliable and reproducible methods for the synthetic manipulation of this scaffold, enabling the rapid exploration of structure-activity relationships. As the demand for novel and selective therapeutics continues to grow, the intelligent design and application of such privileged scaffolds will remain a cornerstone of successful drug discovery programs.
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Application Note & Scale-Up Protocol: Synthesis of 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
Abstract
This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing robust, reproducible, and safe operational parameters. We will detail a five-step synthetic route commencing from the readily available 1H-indole-5-carbonitrile. The narrative explains the causal logic behind key experimental choices, outlines in-process controls (IPCs) for a self-validating workflow, and provides a thorough hazard analysis and troubleshooting guide.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Specifically, this compound (CAS 104291-67-0) serves as a critical building block for compounds targeting the central nervous system, often acting as precursors for serotonin receptor modulators and other neurologically active agents.[2]
Scaling the synthesis of functionalized indoles presents significant challenges, including control of regioselectivity, harsh reaction conditions, and complex purification profiles.[3] This guide outlines a robust and scalable five-step synthesis designed to mitigate these issues. The chosen strategy involves:
-
N-Protection: Shielding the indole nitrogen to enhance solubility and direct subsequent C-H functionalization.
-
Regioselective C2-Lithiation: A directed ortho-metalation approach to selectively functionalize the C2 position.
-
Electrophilic Quench: Introduction of the hydroxymethyl precursor.
-
Hydrolysis & Deprotection: Unveiling the target molecule.
This linear approach was selected for its reliance on well-understood, scalable transformations and its ability to circumvent the formation of difficult-to-separate regioisomers often encountered in alternative methods like Fischer indole synthesis at scale.[3]
Overall Synthetic Workflow
The synthesis proceeds through the key intermediates shown below. The workflow is designed to be performed sequentially, with some intermediates suitable for telescoping to improve process efficiency.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important indole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and overcome common challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a two-step sequence:
-
C2-Functionalization: Introduction of a carbonyl group (aldehyde or ester) at the C2 position of the 1H-indole-5-carbonitrile scaffold.
-
Reduction: Chemoselective reduction of the C2-carbonyl group to the corresponding hydroxymethyl group.
Each of these steps presents unique challenges and potential side reactions that can impact yield and purity. This guide will address these issues in detail.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: C2-Functionalization of 1H-Indole-5-carbonitrile
A common route to introduce a C2-carbonyl group is through the Reissert-Kaufmann reaction, which involves the synthesis of an indole-2-carboxylate ester. Another potential, though less common for C2, is the Vilsmeier-Haack formylation.
Question 1: I am attempting to synthesize ethyl 1H-indole-2-carboxylate-5-carbonitrile from 4-cyano-2-nitrotoluene and diethyl oxalate, but the yields are very low. What could be the problem?
Answer: This is a classic Reissert indole synthesis. Low yields in this reaction often stem from incomplete condensation or issues during the reductive cyclization.
-
Potential Cause 1: Incomplete Condensation: The initial Claisen condensation between 4-cyano-2-nitrotoluene and diethyl oxalate requires a strong base (e.g., potassium ethoxide) to deprotonate the methyl group of the nitrotoluene. Incomplete reaction can be due to:
-
Insufficient Base: Ensure at least one full equivalent of a strong, anhydrous base is used.
-
Moisture: The presence of water will quench the base and inhibit the reaction. Use anhydrous solvents and reagents.
-
Steric Hindrance: While less of an issue here, bulky substituents can impede the reaction.
-
-
Potential Cause 2: Inefficient Reductive Cyclization: The reduction of the nitro group to an amine, which then cyclizes, is a critical step.
-
Catalyst Poisoning: If using catalytic hydrogenation (e.g., H₂/Pd-C), impurities in the starting material or solvent can poison the catalyst.
-
Incomplete Reduction: Ensure sufficient catalyst loading and hydrogen pressure. The reaction may require elevated temperature and pressure. Alternative reducing agents like iron powder in acetic acid can also be effective.
-
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous ethanol and diethyl ether for the condensation step.
-
Base Preparation: Prepare fresh potassium ethoxide by dissolving potassium metal in absolute ethanol under an inert atmosphere.
-
Monitor Condensation: Use TLC to monitor the consumption of the 4-cyano-2-nitrotoluene.
-
Purify Intermediate: Isolate and purify the resulting ethyl 2-(4-cyano-2-nitrophenyl)pyruvate before the reduction step to remove any unreacted starting materials or by-products.
-
Optimize Reduction: If using catalytic hydrogenation, consider a fresh batch of catalyst. If using a chemical reductant like iron, ensure the iron powder is activated.
-
Question 2: I tried a Vilsmeier-Haack formylation on 1H-indole-5-carbonitrile to get the 2-carbaldehyde, but I am getting a mixture of products, with the major product being the 3-formyl isomer. How can I improve C2-selectivity?
Answer: The Vilsmeier-Haack reaction (using POCl₃/DMF) on indoles typically shows a strong preference for formylation at the electron-rich C3 position. The electron-withdrawing cyano group at C5 deactivates the benzene ring but has a lesser effect on the pyrrole moiety, where C3 remains the most nucleophilic site.
-
Mechanistic Insight: The Vilsmeier reagent is a relatively mild electrophile, and its reaction with indole proceeds via electrophilic aromatic substitution. The intermediate cation is more stable when the attack occurs at C3.
-
Strategies for C2-Functionalization: Direct formylation at C2 is challenging. A more reliable, albeit longer, route is often preferred:
-
N-Protection: Protect the indole nitrogen with a suitable group, such as a tosyl (Ts) or benzenesulfonyl (PhSO₂) group. This is crucial for the next step.
-
Directed Lithiation: Treat the N-protected indole with a strong base like n-butyllithium (n-BuLi). The protecting group directs the deprotonation to the C2 position.
-
Electrophilic Quench: Quench the resulting C2-lithiated indole with an appropriate electrophile, such as ethyl chloroformate (to give the ester) or N,N-dimethylformamide (DMF) (to give the aldehyde).
-
Deprotection: Remove the N-protecting group to yield the desired C2-functionalized indole.
-
Part 2: Reduction of the C2-Carbonyl Group
Once the 2-formyl or 2-carboethoxy-1H-indole-5-carbonitrile is obtained, the next step is its reduction to the hydroxymethyl group. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this transformation.
Question 3: I am reducing 2-formyl-1H-indole-5-carbonitrile with NaBH₄ and I am seeing a significant amount of a byproduct that appears to be the indoline. What is causing this over-reduction?
Answer: This is a known side reaction when reducing indoles with sodium borohydride, particularly in the presence of acid.[1] The indole ring itself can be reduced to an indoline.
-
Mechanistic Cause: In the presence of an acid (even a weak one like methanol, which is often used as a solvent), the indole ring can be protonated at the C3 position to form an indoleninium ion. This ion is then susceptible to hydride attack from NaBH₄, leading to the reduction of the C2-C3 double bond.
-
Troubleshooting and Optimization:
-
Avoid Acidic Conditions: Do not add any acid to the reaction mixture. If a co-solvent is needed with THF or ether, use ethanol rather than methanol, as it is less acidic.
-
Control Temperature: Perform the reduction at a low temperature (0 °C to room temperature) to minimize side reactions.
-
Use a Buffered System: In some cases, running the reaction in a buffered solution can help maintain a neutral pH.
-
Alternative Reducing Agents: Consider using a bulkier reducing agent that may show greater selectivity for the aldehyde over the indole ring. However, for this substrate, careful control of NaBH₄ conditions is usually sufficient.
-
dot
Caption: Desired vs. side reaction pathway in the reduction of 2-formyl-1H-indole-5-carbonitrile.
Question 4: My reduction of the C2-carbonyl is clean, but the final this compound product seems to be unstable and decomposes during purification or storage. How can I improve its stability?
Answer: 2-(Hydroxymethyl)indoles are known to be sensitive to acidic conditions, light, and air (oxidation).
-
Degradation Pathways:
-
Acid-Catalyzed Dimerization/Polymerization: In the presence of acid, the hydroxyl group can be protonated and leave as a water molecule, generating a stabilized carbocation at the C2-methylene position. This cation is highly reactive and can be attacked by another indole molecule, leading to dimerization or polymerization.
-
Oxidation: The hydroxymethyl group can be oxidized back to the aldehyde, and the indole ring itself is susceptible to oxidative degradation, often leading to colored impurities.
-
-
Stabilization and Purification Strategies:
-
Avoid Strong Acids: During workup, use a mild aqueous quench (e.g., saturated ammonium chloride solution) and avoid strong acids.
-
Purification:
-
Chromatography: Use column chromatography with a neutral stationary phase like silica gel. It is advisable to use a solvent system with a small amount of a neutral or basic modifier, like triethylamine (0.1-1%), to prevent streaking and on-column degradation.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective purification method.
-
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20 °C is recommended for long-term storage).
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations discussed. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate-5-carbonitrile (Reissert Synthesis)
-
Step A: Condensation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an argon atmosphere, dissolve potassium metal (1.0 eq) in anhydrous ethanol (sufficient volume) to prepare potassium ethoxide.
-
Cool the solution to room temperature and add anhydrous diethyl ether.
-
To this solution, add diethyl oxalate (1.0 eq) followed by a solution of 4-cyano-2-nitrotoluene (1.0 eq) in anhydrous ether.
-
Stir the mixture at room temperature for 12-16 hours.
-
The resulting precipitate (potassium salt of the pyruvate) is filtered, washed with anhydrous ether, and dried.
-
-
Step B: Reductive Cyclization:
-
Dissolve the potassium salt from Step A in glacial acetic acid.
-
Add 10% Palladium on carbon (10 mol%).
-
Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H₂ for 4-6 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
-
Protocol 2: Reduction to this compound
-
Reaction Setup:
-
Dissolve ethyl 1H-indole-2-carboxylate-5-carbonitrile (1.0 eq) (or the corresponding 2-formyl derivative) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (NaBH₄) (2.0-3.0 eq for the ester, 1.1 eq for the aldehyde) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours (for aldehyde) or 12-16 hours (for ester). Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. It is recommended to add 0.5% triethylamine to the eluent to prevent degradation on the column.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound.
-
Data Summary Table
| Reaction Step | Key Reagents | Typical Yield | Common Impurities / By-products |
| C2-Esterification | K-ethoxide, Diethyl oxalate, H₂/Pd-C | 40-60% | Unreacted starting material, 3-methylindole-5-carbonitrile (from decarboxylation) |
| C2-Reduction (from ester) | NaBH₄, THF | 70-85% | Unreacted ester, 5-cyanoindoline-2-methanol (over-reduction) |
| C2-Reduction (from aldehyde) | NaBH₄, THF/EtOH | 85-95% | 5-cyanoindoline-2-carbaldehyde (over-reduction), Dimeric/polymeric materials |
Logical Workflow Diagram
dot
Caption: Synthetic workflow for this compound.
References
- An investigation of the synthesis of vilazodone. Journal of Chemical Research.
-
Improved method for synthesis of vilazodone hydrochloride. Chinese Journal of New Drugs. (Discusses acylation and reduction of 5-cyanoindole).[2]
-
Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development. (Mentions selective deoxygenation in a NaBH₄/CF₃COOH system).[3]
-
Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society. (Details the side reaction of indole ring reduction with NaBH₄ under acidic conditions).[1]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. (Provides a detailed protocol for the Reissert indole synthesis).[4]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. (Discusses the chemical stability and degradation pathways of indole derivatives).[5]
-
Oxidation of 2,3‐Bis(hydroxymethyl)indole. Journal für Praktische Chemie. (Highlights the sensitivity of hydroxymethyl indoles to oxidation).[6]
-
CN105601536A - Vilazodone intermediate preparation method. Google Patents. (Describes the reduction of a ketone on the 5-cyanoindole scaffold using sodium borohydride).[7]
Sources
- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Oxidation of 2,3‐Bis(hydroxymethyl)indole / Journal für Praktische Chemie, 1989 [sci-hub.jp]
- 7. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis and yield optimization of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex therapeutic agents. However, its synthesis can present challenges, including low yields, difficult purification, and the formation of persistent impurities.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls of this synthetic sequence. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to adapt and optimize for your specific laboratory conditions.
Section 1: Recommended Synthetic Pathway & Key Challenges
The synthesis of this compound is typically achieved through a multi-step process. A robust and common approach involves the formation of the indole core followed by functionalization or modification at the 2-position. The Leimgruber-Batcho indole synthesis is particularly well-suited for this purpose, starting from 3-methyl-4-nitrobenzonitrile. This is followed by a reduction of a C2-ester or aldehyde, which is a critical, yield-defining step.
The primary challenges encountered are:
-
Suboptimal Indole Formation: The initial cyclization to form the 1H-indole-5-carbonitrile core can be low-yielding if not properly controlled.
-
Side-Reactions During Reduction: The reduction of an ester or aldehyde at the C2 position to the desired hydroxymethyl group can lead to over-reduction or the formation of dimeric impurities.
-
Product Instability: The indole nucleus and the hydroxymethyl group can be sensitive to oxidative and acidic conditions, potentially leading to degradation during workup and purification.[1]
-
Purification Difficulties: The polarity of the final product and its potential to form hydrogen bonds can complicate chromatographic separation from starting materials and byproducts.
Below is a diagram illustrating the recommended workflow.
Caption: Recommended synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield in the Initial Indole Synthesis (Part A)
Question: My reductive cyclization of the enamine intermediate is giving a very low yield of 1H-indole-5-carbonitrile. What are the potential causes?
Answer: Low yields in this step, a variation of the Leimgruber-Batcho synthesis, typically stem from three areas: the quality of the enamine intermediate, the conditions of the reductive cyclization, or issues during workup.[1]
-
Cause 1: Incomplete Enamine Formation: The reaction of 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA) requires elevated temperatures to proceed efficiently.[2] If the reaction is incomplete, you will carry unreacted starting material into the next step, reducing the overall yield.
-
Solution: Ensure the reaction is heated sufficiently (typically 130-140°C) and monitor its progress by TLC or LC-MS until the starting material is consumed. Use freshly opened or properly stored DMFDMA, as it can degrade over time.
-
-
Cause 2: Suboptimal Reduction Conditions: The choice and efficacy of the reducing agent are critical.
-
Solution (Catalytic Hydrogenation): If using H₂ with a Palladium catalyst (Pd/C), ensure the catalyst is active. A freshly opened bottle or a properly stored catalyst is essential. Ensure the system is free of catalyst poisons (e.g., sulfur compounds).
-
Solution (Chemical Reduction): If using a chemical reductant like iron powder in acetic acid, ensure the iron is finely divided and activated. The reaction is often exothermic; maintain temperature control to prevent side reactions.[2]
-
-
Cause 3: Product Degradation During Workup: Indoles can be sensitive to strongly acidic conditions. While the reduction with iron requires acid, prolonged exposure, especially at high temperatures, can lead to polymerization or degradation.
-
Solution: After the reaction is complete, neutralize the acidic medium promptly during the workup. An aqueous solution of sodium bicarbonate or carbonate is typically used.
-
Issue 2: Poor Yield in the Final Reduction Step (Part B)
Question: I have successfully synthesized 2-formyl-1H-indole-5-carbonitrile, but the reduction to the alcohol is inefficient. Why is this happening?
Answer: The selective reduction of an aldehyde in the presence of a nitrile and an indole ring requires careful choice of reagents and conditions.
-
Cause 1: Incorrect Choice of Reducing Agent: A common mistake is using a reducing agent that is too harsh or not selective enough.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reductant will reduce both the aldehyde and the nitrile group, leading to an aminomethyl derivative instead of the desired product. It can also deprotonate the indole N-H, complicating the reaction.
-
Sodium Borohydride (NaBH₄): This is the preferred reagent for this transformation. It is mild enough to selectively reduce the aldehyde without affecting the nitrile or the indole ring under standard conditions (e.g., in methanol or ethanol).
-
Solution: Use sodium borohydride in an alcoholic solvent like methanol or ethanol at a controlled temperature (0°C to room temperature).
-
-
Cause 2: Reagent Decomposition: Sodium borohydride reacts with protic solvents like methanol, especially in the presence of trace acid. If the reaction is too slow, the reagent may be consumed before the reduction is complete.
-
Solution: Perform the reaction at 0°C to moderate the decomposition rate. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to compensate for any decomposition. Ensure your solvent is anhydrous if possible.
-
-
Cause 3: Formation of Borate Complexes: The product alcohol can form a borate ester complex with the boron byproducts. This complex must be hydrolyzed during the workup to release the free alcohol.
-
Solution: The workup should include a quenching step with a mild acid (e.g., dilute HCl or saturated ammonium chloride solution) to break down the borate complexes and any remaining NaBH₄.
-
Issue 3: Difficult Purification of the Final Product
Question: My final product, this compound, is difficult to purify by column chromatography. It either streaks badly or co-elutes with impurities.
Answer: Purification challenges with polar, hydrogen-bonding molecules like this are common. The issue lies in the interaction of the compound with the stationary phase (silica gel).
-
Cause 1: Strong Adsorption to Silica Gel: The hydroxymethyl group and the indole N-H are polar and can bind strongly to the acidic silica gel, causing streaking and poor separation.
-
Solution 1 (Modify the Mobile Phase): Add a small amount of a polar modifier to your eluent. A common choice is triethylamine (~0.5-1%) to neutralize the acidic sites on the silica gel. Alternatively, using methanol (1-5%) in dichloromethane or ethyl acetate can help elute the product more cleanly.[3][4]
-
Solution 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reversed-phase silica gel if the problem persists.
-
-
Cause 2: Co-elution with a Similar Polarity Impurity: A common impurity is the starting aldehyde, which has a similar polarity.
-
Solution: First, ensure the reduction reaction has gone to completion using TLC or LC-MS. If unreacted starting material remains, consider running the reaction longer or with a slight additional charge of NaBH₄. For chromatography, a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) can improve the resolution between the aldehyde and the alcohol.
-
-
Cause 3: Product is a Solid that is Difficult to Handle:
-
Solution (Recrystallization): If the crude product is a solid and reasonably pure (>85-90%), recrystallization can be an excellent final purification step.[3] Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water to find conditions that yield high-purity crystals.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that gives good separation (Rf values between 0.2 and 0.6). For example, a 1:1 mixture of hexanes and ethyl acetate is a good starting point. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be helpful, as it will react with the alcohol product and other reducible groups. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[5]
Q2: My final product seems to change color (e.g., to pink or brown) upon standing. Is it decomposing? A2: Yes, this is a common sign of indole decomposition. Indoles, particularly those with electron-donating groups like a hydroxymethyl substituent, can be sensitive to air and light, leading to oxidation.[1] Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer to maximize its shelf life.
Q3: Can I protect the indole nitrogen before the reduction step? A3: Yes, protecting the indole nitrogen with a group like tosyl (Ts) or benzenesulfonyl (Bs) is a viable strategy. This can improve solubility in organic solvents and prevent potential side reactions at the nitrogen. However, it adds two steps to the synthesis (protection and deprotection), so it should be considered only if simpler methods fail.[6]
Q4: What are the key safety precautions for this synthesis? A4: Standard laboratory safety practices are required. Specifically:
-
DMFDMA and POCl₃: These are toxic and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium Borohydride: Reacts with water and acid to release flammable hydrogen gas. Quench carefully and avoid mixing with strong acids.
-
Nitriles: Be aware of the potential toxicity of nitrile-containing compounds. Avoid inhalation and skin contact.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. You may need to optimize them based on your specific substrates and equipment.
Protocol 1: Synthesis of 2-Formyl-1H-indole-5-carbonitrile (via Vilsmeier-Haack)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 40-50°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture back to 0°C and quench by slowly pouring it into a stirred beaker of ice water. Basify the aqueous solution to pH 8-9 by the careful addition of a cold sodium hydroxide solution (e.g., 3M NaOH).
-
Isolation: The product will precipitate as a solid. Stir the suspension for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Protocol 2: Reduction to this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-formyl-1H-indole-5-carbonitrile (1.0 equivalent) and methanol (sufficient to dissolve or suspend the starting material).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reductant Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction at 0°C. Monitor by TLC until the starting aldehyde is no longer visible (typically 1-2 hours).
-
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient with 0.5% triethylamine).
Data Summary: Troubleshooting Chromatography
| Issue | Potential Cause | Recommended Eluent System (Silica Gel) |
| Product Streaking | Strong binding to acidic silica | Hexane/Ethyl Acetate + 0.5% Triethylamine |
| Poor Separation | Similar polarity of components | Start with low polarity (e.g., 9:1 Hex/EtOAc) and use a shallow gradient |
| No Elution | Product is too polar for eluent | Dichloromethane/Methanol (e.g., 98:2 to 95:5) |
Troubleshooting Decision Tree
Sources
Technical Support Center: Purification of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, a molecule whose unique structural features present distinct challenges. Its high polarity, driven by the hydroxymethyl and carbonitrile functionalities, combined with the indole core's reactivity, demands a carefully considered purification strategy. This document is structured as a dynamic troubleshooting resource to help you navigate these complexities and achieve high purity.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Question: My compound is streaking severely on a silica gel TLC plate and won't elute from my flash column, even with ethyl acetate. What is happening and how do I fix it?
Answer: This is the most common challenge and is caused by strong, non-ideal interactions between the polar functional groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] The basic nitrogen of the indole ring and the hydrogen-bonding capacity of the hydroxymethyl group lead to very strong adsorption, causing poor elution and significant peak tailing.[1][2]
Solutions:
-
Introduce a Polar Co-solvent: Your primary eluent is not polar enough to displace the compound from the silica. Start adding methanol (MeOH) to your mobile phase. Begin with a 1-2% MeOH concentration in dichloromethane (DCM) or ethyl acetate (EtOAc) and gradually increase it. A typical eluent system that works well for such polar compounds is DCM:MeOH (e.g., 95:5 v/v).[2]
-
Add a Basic Modifier: To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent system.[2]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA will neutralize the acidic silanol sites, preventing the indole nitrogen from binding too strongly and resulting in sharper peaks.
-
Ammonia: For a stronger basic modifier, you can use a 1-2% solution of 7N ammonia in methanol as your polar co-solvent within the main mobile phase (e.g., 95:5 DCM:[MeOH with 2% 7N NH3]).
-
Question: I'm observing new, more polar spots on my TLC during the purification process. Is my compound degrading?
Answer: Yes, this is a strong indication of compound degradation. Indole derivatives can be sensitive to prolonged exposure to the acidic environment of standard silica gel.[1][3] The hydroxymethyl group could also be susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, which would appear as more polar spots.
Solutions:
-
Minimize Contact Time: Do not let your compound sit on the column for an extended period. Prepare your fractions and eluent in advance to run the column efficiently and quickly.
-
Use Deactivated Silica: Consider using a neutralized silica gel. You can prepare this by slurrying the silica gel in your chosen eluent containing 1% TEA, removing the solvent, and drying it under a vacuum before packing the column.
-
Switch to an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic grades.[4] For your compound, neutral or basic alumina would be preferable to avoid acid-catalyzed degradation.
-
Reverse-Phase (C18) Chromatography: If degradation is severe, switching to reverse-phase (RP) chromatography is an excellent option. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will elute earlier.
-
Question: My compound is co-eluting with an impurity of very similar polarity. How can I improve the separation?
Answer: Achieving baseline separation of structurally similar compounds can be challenging.[1]
Solutions:
-
Optimize the Mobile Phase: Test a wider range of solvent systems. Sometimes, switching one component can alter selectivity. For example, compare an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system.[2] Even changing from methanol to ethanol can sometimes provide the slight change in selectivity needed.
-
Recrystallization: This is an exceptionally powerful technique for removing closely eluting impurities and achieving high final purity for crystalline solids like many indole derivatives.[3][5] Experiment with different solvents to find one in which your compound is highly soluble when hot but poorly soluble when cold. Common solvents for indole recrystallization include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.[5]
-
Preparative HPLC: For the highest possible purity or for separating very difficult mixtures, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method. A reverse-phase C18 column is typically used for polar compounds like this.
Question: How can I visualize my compound on a TLC plate if it's not strongly UV-active or I need a secondary method?
Answer: While most indoles are UV-active due to their aromatic structure[2], using a chemical stain is an excellent way to confirm the spot's identity and visualize non-UV-active impurities.
Visualization Methods:
-
UV Light (254 nm): This is the primary, non-destructive method. The compound should appear as a dark spot on a green fluorescent TLC plate.[2]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for the indole nucleus, typically producing a characteristic blue or purple spot upon gentle heating.[2] This is invaluable for confirming which spots in your fractions are indole-containing.
-
Potassium Permanganate (KMnO4) Stain: This is a general, destructive stain that reacts with any compound that can be oxidized, such as the hydroxymethyl group on your molecule. It will appear as a yellow/brown spot on a purple background.[2]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary structural features of this compound that complicate its purification?
The molecule's purification challenges stem from a combination of three key features:
-
High Polarity: The presence of both a hydroxymethyl (-CH2OH) and a carbonitrile (-CN) group makes the molecule highly polar. This leads to very strong retention on polar stationary phases like silica gel.[1]
-
Indole Nucleus: The indole ring contains a weakly basic nitrogen atom that can interact strongly with acidic sites on silica gel, causing significant peak tailing.[1][2]
-
Potential for Degradation: The indole core can be sensitive to acidic conditions, potentially leading to dimerization or decomposition during long chromatographic runs on standard silica.[3]
FAQ 2: How do I choose between normal-phase (silica) and reverse-phase chromatography?
The choice depends on the specific issues you are facing and the scale of your purification.
-
Normal-Phase (Silica/Alumina): This is the most common and cost-effective method for preparative scale-up. It is the best starting point. However, you will likely need to use highly polar mobile phases and basic modifiers to achieve good results for this compound.
-
Reverse-Phase (C18): This is often the superior choice for highly polar molecules that are sensitive to acidic conditions.[6] While more expensive for large-scale work, it is ideal for final polishing, high-purity applications, or when normal-phase chromatography fails due to degradation or irreversible binding.
FAQ 3: What are best practices for sample loading onto a flash column?
Proper sample loading is critical for good separation.
-
Minimize Loading Volume: Dissolve your crude sample in a minimal amount of a strong solvent (like DCM, THF, or a small amount of MeOH).
-
Dry Loading (Recommended): For this polar compound, dry loading is highly recommended. Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (a few times the weight of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column, ensuring a very narrow starting band and leading to much better separation.
FAQ 4: Beyond chromatography, what methods can I use to assess the purity of my final product?
A combination of methods is essential for confirming purity:
-
Thin-Layer Chromatography (TLC): Test the final product in multiple different eluent systems to ensure no hidden impurities are revealed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or organic impurities.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run (typically on a C18 column with a UV detector) is the gold standard for quantitative purity assessment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to overcome the strong adsorption and peak tailing common for this molecule.
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically using a 30-50:1 ratio of silica to crude product by weight).
-
Prepare your mobile phase. Start with a moderately polar system like 98:2 Dichloromethane (DCM) / Methanol (MeOH). Add 0.5% Triethylamine (TEA) to this mixture.
-
Pack the column using the wet slurry method with your prepared mobile phase. Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Prepare your sample via dry loading as described in FAQ 3.
-
Carefully add the silica-adsorbed sample to the top of the column bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Begin elution with the 98:2 DCM/MeOH (+0.5% TEA) mobile phase.
-
Monitor the elution using TLC, staining with Ehrlich's reagent to specifically track your indole-containing product.
-
If the compound elutes too slowly (Rf < 0.1), gradually increase the methanol concentration in the mobile phase (e.g., to 95:5, then 90:10 DCM/MeOH), always maintaining the 0.5% TEA.
-
Collect fractions and combine those containing the pure product based on TLC analysis.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Be aware that removing the final traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under a high vacuum for several hours.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for purifying the solid material obtained after column chromatography.
-
Solvent Screening:
-
Place a few milligrams of your compound into several small test tubes.
-
Add a small amount (0.5 mL) of different solvents or solvent pairs (e.g., methanol, ethanol, ethyl acetate, acetone, ethyl acetate/hexane, ethanol/water).
-
Heat the tubes that do not dissolve at room temperature. An ideal solvent will fully dissolve your compound when hot but show poor solubility at room temperature or upon cooling in an ice bath. An ethanol/water or methanol/water system is a promising starting point.
-
-
Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) dropwise while heating the flask (e.g., on a hotplate) until the solid just dissolves. Do not add an excessive amount of solvent.
-
If using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a high vacuum to remove all residual solvent.
-
Part 4: Visualization & Data
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting the purification of polar indole compounds.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Primary Eluent (Non-polar) | Secondary Eluent (Polar) | Modifier (if needed) | Application Notes |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 0.1 - 1% Triethylamine (TEA) | Start with 2% MeOH and increase polarity as needed. TEA is highly recommended to reduce tailing. |
| Silica Gel | Ethyl Acetate (EtOAc) | Methanol (MeOH) | 0.1 - 1% Triethylamine (TEA) | An alternative system if DCM is not effective. |
| Neutral Alumina | Dichloromethane (DCM) | Methanol (MeOH) | None typically required | A good choice to avoid acid-catalyzed degradation of the indole. |
| C18 Reverse-Phase | Water (H₂O) | Acetonitrile (ACN) or Methanol (MeOH) | 0.1% Formic Acid or Acetic Acid | Excellent for very polar compounds. The acid modifier improves peak shape. The compound will elute early. |
References
- BenchChem. (n.d.). Purification challenges of polar indole alkaloids by column chromatography.
- Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives. (MX2015006871A).
- Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives. (WO2014083113A1).
- ResearchGate. (n.d.). Crystallization purification of indole.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution. (US5085991A).
- BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- University of Alberta. (n.d.). Column chromatography.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Reddit. (2023). What type of column chromatography for highly polar compounds?. r/OrganicChemistry.
- MDPI. (2023). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization.
- MilliporeSigma. (n.d.). This compound.
- Matrix Scientific. (n.d.). 2-(Hydroxymethyl)-1H-indole-6-carbonitrile.
- Technical Disclosure Commons. (2023). Process for the preparation of 1H-indole-5-carbonitrile.
- Apollo Scientific. (n.d.). This compound.
Sources
Technical Support Center: 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Welcome to the technical support center for 2-(hydroxymethyl)-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results. This document provides troubleshooting advice and frequently asked questions in a structured format to directly address issues you may encounter.
I. Introduction to the Stability of this compound
This compound is a bifunctional molecule featuring a reactive hydroxymethyl group and a cyano group on an indole scaffold. The indole nucleus itself is susceptible to oxidation, and the substituents introduce additional potential sites for degradation. Understanding the interplay of these functional groups is critical for handling and analyzing this compound effectively.
This guide is structured to first address common troubleshooting scenarios you might observe in the lab, followed by a deeper dive into frequently asked questions concerning the underlying chemistry of degradation.
II. Troubleshooting Degradation Issues
This section is formatted to help you diagnose and resolve common problems observed during your experimental work.
Scenario 1: Unexpected Peaks in HPLC Analysis After Sample Storage
Question: I've observed new, unexpected peaks in my HPLC chromatogram after storing my sample of this compound in solution. What could be happening?
Answer: The appearance of new peaks strongly suggests degradation of your compound. The identity of these degradants depends on your storage conditions (solvent, temperature, light exposure, and pH). Here are the most probable causes and how to investigate them:
-
Oxidative Degradation: The indole ring and the hydroxymethyl group are both susceptible to oxidation, which can be accelerated by air, trace metal ions, or oxidizing agents.[1][2][3]
-
Causality: The electron-rich indole nucleus is easily oxidized. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, if compatible with your downstream applications.
-
Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.
-
-
-
Photodegradation: Indole derivatives are often photolabile and can degrade upon exposure to UV or even ambient light.[4][5][6]
-
Causality: The aromatic system of indole can absorb light, leading to the formation of reactive excited states that can undergo various reactions, including oxidation and polymerization.
-
Troubleshooting Steps:
-
Light Protection: Protect your samples from light at all times by using amber vials or wrapping your containers in aluminum foil.
-
Work in a Dark Room: When possible, perform experimental manipulations in a room with minimal lighting.
-
-
-
Hydrolytic Degradation: The nitrile group (-C≡N) can undergo hydrolysis, especially under acidic or basic conditions, to form an amide and subsequently a carboxylic acid.
-
Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water or hydroxide ions. This process is often catalyzed by acid or base.
-
Troubleshooting Steps:
-
Scenario 2: Loss of Parent Compound Signal Over Time
Question: The peak corresponding to this compound in my HPLC analysis is decreasing in area over time, but I don't see significant new peaks. Why is this?
Answer: A decrease in the main peak area without the appearance of distinct new peaks can be due to several factors:
-
Formation of Insoluble Degradants: Polymerization or the formation of highly nonpolar degradants can lead to products that precipitate out of solution or are not eluted from your HPLC column under your current method conditions. Indole compounds are known to form colored polymeric materials upon degradation.
-
Troubleshooting Steps:
-
Visual Inspection: Check your sample for any visible precipitate or color change.
-
Solubility Test: Try dissolving your sample in a stronger organic solvent to see if any insoluble material is present.
-
HPLC Method Modification: Modify your HPLC gradient to include a stronger organic solvent wash at the end of the run to elute any strongly retained compounds.
-
-
-
Formation of Non-UV-Active Degradants: The degradation process might lead to products that do not have a significant chromophore at the wavelength you are using for detection.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
A1: Based on the chemistry of related indole derivatives, the following are the most probable degradation products. Characterization would require techniques like LC-MS and NMR.[9][10]
| Probable Degradation Product | Formation Pathway | Stress Condition(s) |
| 2-Formyl-1H-indole-5-carbonitrile | Oxidation | Air, oxidizing agents |
| 1H-Indole-2,5-dicarbonitrile | Oxidation | Strong oxidizing agents |
| 2-(Hydroxymethyl)-1H-indole-5-carboxamide | Hydrolysis | Acidic or basic pH |
| 2-(Hydroxymethyl)-1H-indole-5-carboxylic acid | Hydrolysis | Strong acidic or basic conditions, prolonged time |
| Dimerization/Polymerization Products | Multiple | Light, acid, heat |
| 2-(Hydroxymethyl)-3-hydroxy-1H-indole-5-carbonitrile | Oxidation | Air, light |
| This compound N-oxide | Oxidation | Oxidizing agents |
Q2: How can I perform a forced degradation study to understand the stability of my compound?
A2: A forced degradation study, as recommended by ICH guidelines, intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[11][12] This is crucial for developing stability-indicating analytical methods.
Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a defined period.[13]
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with DAD and MS detection, to separate and identify the degradation products.[10]
Q3: What would be a good starting point for an HPLC method to analyze this compound and its degradants?
A3: A reverse-phase HPLC method is generally suitable for indole derivatives.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute both the polar parent compound and potentially less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (indoles typically have strong absorbance in this region). A DAD is recommended to assess peak purity.[14]
-
Column Temperature: 30°C.
IV. Visualizing Degradation Pathways and Workflows
To better understand the potential chemical transformations and the experimental approach, the following diagrams are provided.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
V. References
-
Misztal, S., Mokrosz, J. L., & Bielecka, Z. (1989). Oxidation of 2,3‐Bis(hydroxymethyl)indole. Journal Für Praktische Chemie, 331(5), 751–756. (URL not available)
-
Merabet, S., Bouzaza, A., & Wolbert, D. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process-Influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249. [Link]
-
Li, X., Li, M., Wang, J., Zhang, A., & Li, H. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances, 14(10), 7029-7037. [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. (URL not available, general reference to forced degradation principles)
-
Wydra, R., & Felczak, A. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. [Link]
-
PubMed. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Link]
-
ResearchGate. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Link]
-
Klick, S., Muzaffar, A., & Wätzig, H. (2016). Forced Degradation Studies. MedCrave Online, 1(1), 1-5. [Link]
-
International Journal of Research in Engineering and Science (IJRES). (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
PubMed. (2023). Discovery of indole derivatives as STING degraders. [Link]
-
Google Patents. (2017). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
-
Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Miller, S. J., & Copeland, G. T. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 133(41), 16354-16357. [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical oxidation of 3-substituted indoles. [Link]
-
MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
PubMed. (1998). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. [Link]
-
Chemical Engineering Transactions. (2023). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]
Sources
- 1. Sci-Hub: are you are robot? [sci-hub.jp]
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- 3. researchgate.net [researchgate.net]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters (Journal Article) | ETDEWEB [osti.gov]
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- 9. ijmr.net.in [ijmr.net.in]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. rjptonline.org [rjptonline.org]
- 13. onyxipca.com [onyxipca.com]
- 14. cetjournal.it [cetjournal.it]
Technical Support Center: Synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, with a focus on identifying, managing, and mitigating impurities. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and effective route involves three key stages:
-
Leimgruber-Batcho Indole Synthesis: Formation of the core indole scaffold, 1H-indole-5-carbonitrile, from a suitable starting material like 3-methyl-4-nitrobenzonitrile.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C2 position of the indole ring to yield 2-formyl-1H-indole-5-carbonitrile.
-
Selective Reduction: Reduction of the C2-formyl group to the desired hydroxymethyl group.
Each of these stages presents unique challenges and potential for impurity generation. This guide will provide a detailed breakdown of these challenges and their solutions.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: Impurity Management at Each Stage
This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.
Stage 1: Leimgruber-Batcho Synthesis of 1H-indole-5-carbonitrile
Q1: My reaction to form 1H-indole-5-carbonitrile is sluggish, and I'm observing multiple unidentified spots on my TLC plate. What are the likely causes and solutions?
A1: Sluggish reactions and the formation of multiple byproducts in the Leimgruber-Batcho synthesis often stem from issues with the initial enamine formation or the subsequent reductive cyclization.
-
Causality: The Leimgruber-Batcho synthesis begins with the formation of an enamine from an ortho-nitrotoluene derivative (in this case, 3-methyl-4-nitrobenzonitrile) using a formamide acetal.[1] The subsequent reductive cyclization is sensitive to the choice of reducing agent and reaction conditions.[2]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 3-methyl-4-nitrobenzonitrile is pure. Impurities can interfere with the reaction.
-
Optimize Enamine Formation:
-
Reagent Quality: Use fresh N,N-dimethylformamide dimethyl acetal (DMF-DMA). Old or decomposed DMF-DMA can lead to poor yields.
-
Temperature Control: The reaction with DMF-DMA is typically heated. Ensure the temperature is optimal and consistently maintained.
-
-
Reductive Cyclization:
-
Choice of Reducing Agent: Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or sodium hydrosulfite.[1] The choice of reagent can significantly impact the outcome. If one is not working well, consider trying an alternative.
-
Catalyst Activity: If using a catalytic method (e.g., Pd/C), ensure the catalyst is active. A freshly opened or properly stored catalyst is recommended.
-
-
Analyze Byproducts: If possible, isolate and characterize the major byproducts. Common impurities can include unreacted starting material, the intermediate enamine, or products from incomplete cyclization.
-
Q2: I have a significant amount of a dark, polymeric material in my crude product. What is causing this and how can I prevent it?
A2: Polymerization is a known side reaction in many indole syntheses, often catalyzed by acidic conditions or elevated temperatures.[3]
-
Causality: The indole nucleus, particularly when activated, can be susceptible to acid-catalyzed polymerization. Although the Leimgruber-Batcho synthesis is generally milder than acid-catalyzed methods like the Fischer synthesis, localized "hot spots" or acidic impurities can trigger polymerization.
-
Preventative Measures:
-
Temperature Control: Maintain strict temperature control throughout the reaction, avoiding excessive heat.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to colored impurities.
-
Purification of Solvents: Ensure all solvents are dry and free of acidic impurities.
-
Stage 2: Vilsmeier-Haack Formylation of 1H-indole-5-carbonitrile
Q1: The Vilsmeier-Haack formylation is giving me a low yield of the desired 2-formyl-1H-indole-5-carbonitrile, and I see a significant amount of starting material remaining.
A1: Low conversion in a Vilsmeier-Haack reaction is often due to an insufficiently reactive Vilsmeier reagent or suboptimal reaction conditions.
-
Causality: The Vilsmeier-Haack reaction involves the electrophilic substitution of an electron-rich aromatic ring with the Vilsmeier reagent (a chloromethyliminium salt).[4][5] The reactivity of the indole substrate and the electrophilicity of the Vilsmeier reagent are key to a successful reaction.
-
Troubleshooting Steps:
-
Vilsmeier Reagent Preparation:
-
Reagent Quality: Use high-purity phosphorus oxychloride (POCl₃) and dry N,N-dimethylformamide (DMF). Moisture can quench the Vilsmeier reagent.
-
Order of Addition: Typically, POCl₃ is added slowly to chilled DMF. The reverse addition can lead to uncontrolled reactions.
-
Temperature: The formation of the Vilsmeier reagent is exothermic. Maintain a low temperature (e.g., 0-5 °C) during its preparation.
-
-
Reaction with Indole:
-
Temperature: After the addition of the indole substrate, the reaction temperature is often raised. The optimal temperature will depend on the specific substrate and should be determined empirically.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step. Ensure proper pH adjustment during the aqueous work-up.
-
Q2: My TLC shows a byproduct with a similar Rf to my product, making purification difficult. What could this be?
A2: A common byproduct in the Vilsmeier-Haack formylation of indoles is the 3-formyl isomer. Additionally, di-formylated products or indole trimers can sometimes form.[6]
-
Causality: While the C3 position of indole is generally more nucleophilic, substitution at C2 can be achieved. The regioselectivity can be influenced by the reaction conditions and the substituents on the indole ring.
-
Mitigation and Purification:
-
Control of Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents) to minimize di-formylation.
-
Temperature: Lower reaction temperatures may favor the formation of one isomer over another.
-
Chromatography: Careful column chromatography is often necessary to separate isomers. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is a good starting point.[7]
-
Stage 3: Selective Reduction of 2-Formyl-1H-indole-5-carbonitrile
Q1: The reduction of the 2-formyl group is leading to a mixture of the desired alcohol, the over-reduced 2-methyl derivative, and unreacted starting material.
A1: Achieving selective reduction of an aldehyde without affecting other functional groups like the indole ring or the nitrile is a common challenge.
-
Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and the nitrile group, and may also reduce the indole ring itself.[8] Milder reducing agents are required for this selective transformation.
-
Recommended Protocol and Troubleshooting:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is generally mild enough to selectively reduce the aldehyde in the presence of a nitrile and the indole ring.[2]
-
Solvent: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid over-reduction.
-
Work-up: A careful aqueous work-up is necessary to hydrolyze the borate esters formed during the reaction.
-
Q2: My final product, this compound, appears to be unstable and degrades upon standing or during purification, often forming a pink or purple solid.
A2: 2-Hydroxymethylindoles are known to be unstable, particularly in the presence of acid or light. They can undergo self-condensation or dimerization.[8]
-
Causality: The hydroxymethyl group at the C2 position can be protonated under acidic conditions, forming a carbocation that is susceptible to nucleophilic attack by another indole molecule, leading to dimerization or polymerization.
-
Handling and Purification Strategies:
-
Avoid Acid: Use neutral or slightly basic conditions during work-up and purification. If using silica gel for chromatography, it can be pre-treated with a base like triethylamine to neutralize acidic sites.
-
Minimize Exposure to Light and Heat: Store the purified product in a cool, dark place under an inert atmosphere.
-
Rapid Purification: Perform purification steps as quickly as possible to minimize degradation.
-
Alternative Purification: If column chromatography proves problematic, consider recrystallization from a suitable solvent system.
-
III. Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor the progress of the synthesis and assess the purity of the final product?
A: A combination of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
TLC: An indispensable tool for rapid, real-time monitoring of reaction progress.
-
HPLC: Provides quantitative information on the purity of the final product and can be used to resolve closely related impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[9][10]
-
GC-MS: Useful for identifying volatile impurities and confirming the mass of the desired product and byproducts.[9][11]
Q: What are the key safety precautions to take during this synthesis?
A: Standard laboratory safety practices should be followed, with particular attention to the following:
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine: Toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Sodium borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Add to the reaction mixture in portions.
Q: Can I use a different indole synthesis method instead of the Leimgruber-Batcho?
A: Yes, other indole syntheses like the Fischer or Reissert methods could potentially be adapted.
-
Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] It is a robust method but can be harsh and may not be suitable for substrates with sensitive functional groups.
-
Reissert Indole Synthesis: This method typically yields indole-2-carboxylic acids, which would require an additional reduction step to obtain the hydroxymethyl group.[12][13]
The choice of synthesis will depend on the availability of starting materials, the desired scale, and the tolerance of the functional groups to the reaction conditions.
IV. Summary of Potential Impurities
| Impurity Type | Potential Source | Stage of Formation |
| Unreacted Starting Materials | Incomplete reaction | All stages |
| Intermediate Enamine | Incomplete cyclization | Stage 1 |
| Polymeric materials | Acid-catalyzed side reactions | All stages |
| 3-Formyl-1H-indole-5-carbonitrile | Isomeric byproduct | Stage 2 |
| Di-formylated indole | Over-reaction | Stage 2 |
| Indole trimers | Side reaction | Stage 2 |
| 2-Methyl-1H-indole-5-carbonitrile | Over-reduction | Stage 3 |
| This compound Dimer | Product instability | Stage 3 / Storage |
V. References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. ([Link])
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119–122. ([Link])
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997 , 49, 1-330. ([Link])
-
Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Ber. Dtsch. Chem. Ges.1897 , 30, 1030–1053. ([Link])
-
Leimgruber, W.; Batcho, A. D. Process for Producing Indoles. U.S. Patent 3,732,245, May 8, 1973. ()
-
Reddy, T. J.; Le, T. X. H.; Fonvielle, M.; Lherbet, C.; Carroux, A.; Deraeve, C.; Bernardes-Génisson, V.; Baltas, M. Synthesis of new indole-based analogues of isonizid and their evaluation as antitubercular agents. Eur. J. Med. Chem.2015 , 90, 609-623. ([Link])
-
Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. J. Am. Chem. Soc.1974 , 96, 7812–7814. ([Link])
-
Aghazadeh, M.; Ghorbani-Vaghei, R.; Malaeke, F. Formation of indole trimers in Vilsmeier type reactions. Arkivoc2019 , vi, 1-10. ([Link])
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. ([Link])
-
Gribble, G. W. Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. ([Link])
-
Leete, E.; Marion, L. The Hydrogenolysis of 3-Hydroxymethylindole and Other Indole Derivatives with Lithium Aluminum Hydride. Can. J. Chem.1953 , 31, 775-784. ([Link])
-
MSN Laboratories Private Limited. Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. 2025 . ([Link])
-
GenTech Scientific. Understanding the Difference Between GCMS and HPLC. ([Link])
-
Bayer Aktiengesellschaft. Process for the preparation of indoles. US Patent 5,064,962. 1991 . ([Link])
-
Robinson, B. The Reduction of Indoles and Related Compounds. Chem. Rev.1963 , 63, 373-401. ([Link])
-
Thesing, J.; Binger, P. Über die Dimerisation von 2-Methyl-indol und 2-Hydroxymethyl-indol. Chem. Ber.1957 , 90, 1419-1425. ([Link])
-
Fortin, H.; Bérubé, G. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules2021 , 26, 2261. ([Link])
-
Ghandi, M.; Taheri, S. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Adv.2022 , 12, 19856-19881. ([Link])
-
Zhang, Z.; et al. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models. J. Inflamm. Res.2023 , 16, 5695–5712. ([Link])
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Nanjing University. Synthesis method and application of indole derivative capable of efficiently degrading perfluorinated compounds. CN111517805A. 2020 . ()
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis. ([Link])
-
Gilla, G.; et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation/C-C Bond Formation. Molecules2022 , 27, 1032. ([Link])
-
Aurobindo Pharma Ltd. Process for the preparation of indole derivatives. WO2008072257A2. 2008 . ()
-
Jiangsu Hengrui Medicine Co., Ltd. Preparation method of high-purity indole. CN105646324A. 2016 . ()
-
Gomaa, M. A.-M. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Rev. Org. Chem.2017 , 14, 285-300. ([Link])
-
Gassman, P. G.; van Bergen, T. J. Ethyl 2-methyl-1H-indole-5-carboxylate. Org. Synth.1973 , 53, 60. ([Link])
-
Sanofi. Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same. WO2015011397A1. 2015 . ()
-
Wang, X.; et al. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth.2024 , 101, 21-33. ([Link])
-
Smith, A. B. III, et al. Total Synthesis of (+)-Paspaline. J. Am. Chem. Soc.2000 , 122, 8654-8664. ([Link])
-
Lounasmaa, M.; Tolvanen, A. Simple Indole Alkaloids and Those with a Nonrearranged Monoterpenoid Unit. In The Alkaloids: Chemistry and Biology; Cordell, G. A., Ed.; Academic Press, 2001; Vol. 54, pp 1-102. ([Link])
-
The Royal Society of Chemistry. The application of HPLC-F and GC-MS to the analysis of selected hydroxy polycyclic hydrocarbons in two certified fish bile reference materials. J. Environ. Monit.2003 , 5, 97-103. ([Link])
-
International Journal of Scientific & Technology Research. HPLC And GC-MS Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. ([Link])
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Solvent Effects on 2-(hydroxymethyl)-1H-indole-5-carbonitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in reactions involving 2-(hydroxymethyl)-1H-indole-5-carbonitrile. Our focus is to move beyond mere procedural steps and delve into the underlying chemical principles that govern reaction outcomes.
I. Core Concepts: Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the inherent reactivity of the molecule. This compound possesses several key reactive sites:
-
The Indole Nucleus: The indole ring system is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The nucleophilicity of the indole ring can be significantly influenced by the solvent environment.[1]
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, act as a nucleophile, or be a leaving group under acidic conditions, potentially forming a stabilized carbocation.
-
The Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic substitution. It can also undergo hydrolysis or be a precursor for other functional groups.
-
The Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated by a strong base, making the nitrogen atom a potent nucleophile.
The interplay of these functional groups, governed by the choice of solvent, dictates the course of a reaction.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common experimental challenges in a question-and-answer format, providing both theoretical explanations and actionable troubleshooting steps.
Q1: My electrophilic substitution reaction at the C3 position is sluggish and giving low yields. What role does the solvent play?
Answer: A slow reaction rate for electrophilic substitution on the indole ring often points to suboptimal solvent choice that fails to adequately stabilize the reaction intermediates.
Causality & Expert Insights: Electrophilic substitution on an indole proceeds through a charged intermediate (a Wheland intermediate or sigma complex). The stability of this intermediate is paramount for a favorable reaction rate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can be problematic. While they can solvate ions, they can also form strong hydrogen bonds with the N-H of the indole and potentially with the incoming electrophile. This can stabilize the ground state of the reactants more than the transition state, thereby increasing the activation energy.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are often superior for this type of reaction. They possess high dielectric constants that can stabilize the charged intermediate without the complication of strong hydrogen bonding with the indole N-H.[2][3] Studies on indole nucleophilicity have demonstrated favorable kinetics in solvents like acetonitrile.[1]
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These are generally poor choices as they cannot effectively stabilize the charged intermediates, leading to very slow reaction rates or no reaction at all. However, dichloromethane is sometimes used for specific reactions where reactant solubility is a key factor.[1]
Troubleshooting Protocol:
-
Solvent Screening: If you are experiencing low yields or slow reactions in a protic or nonpolar solvent, a systematic screen of polar aprotic solvents is recommended.
-
Solubility Check: Ensure your starting materials are fully soluble in the chosen solvent. Poor solubility can mimic a slow reaction.
-
Temperature Adjustment: A modest increase in temperature can sometimes overcome the activation energy barrier, but be cautious of potential side reactions.
Data Summary: Solvent Effects on Reaction Rates
| Solvent Type | Dielectric Constant (Approx.) | Expected Effect on Electrophilic Substitution Rate | Rationale |
| Polar Protic (e.g., Methanol) | ~33 | Moderate to Slow | Stabilizes ground state via H-bonding, increasing activation energy.[2] |
| Polar Aprotic (e.g., Acetonitrile) | ~37 | Fast | Stabilizes charged intermediate without strong H-bonding to the indole N-H.[1][3] |
| Nonpolar (e.g., Toluene) | ~2.4 | Very Slow | Poor stabilization of charged intermediates. |
Q2: I am observing significant side product formation, particularly dimerization or polymerization, during my reactions. How can solvent choice mitigate this?
Answer: The formation of dimeric or polymeric side products often arises from the high reactivity of the hydroxymethyl group, especially under acidic conditions. The solvent plays a critical role in controlling the fate of reactive intermediates.
Causality & Expert Insights: Under acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, forming a resonance-stabilized carbocation at the 2-position. This carbocation is highly electrophilic and can be attacked by another molecule of the starting material (acting as a nucleophile at C3), leading to dimerization.
-
Protic Solvents: Can exacerbate this issue by facilitating the protonation of the hydroxyl group.
-
Coordinating Aprotic Solvents (e.g., DMF, DMSO): These solvents can coordinate with the carbocation intermediate, reducing its reactivity and providing a window for the desired reaction to occur before polymerization takes over.
-
Non-coordinating Solvents (e.g., Dichloromethane): May offer less stabilization for the carbocation, potentially leading to a more complex mixture of products.
Troubleshooting Workflow:
Sources
Technical Support Center: Catalyst Selection for 2-(Hydroxymethyl)-1H-indole-5-carbonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the reduction of 2-formyl-1H-indole-5-carbonitrile.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] Here is a systematic approach to diagnosing and resolving this issue:
1. Purity of the Starting Material (2-formyl-1H-indole-5-carbonitrile):
-
Problem: Impurities in the starting aldehyde can inhibit the catalyst or lead to the formation of side products, complicating purification and reducing the yield of the desired alcohol.
-
Solution:
-
Ensure the purity of your 2-formyl-1H-indole-5-carbonitrile using techniques like NMR or LC-MS before starting the reaction.
-
If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
2. Incomplete Reaction:
-
Problem: The reduction of the aldehyde to the alcohol may not have gone to completion.
-
Solution:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent after the initially planned reaction time, consider extending it.
-
Temperature: While many reductions with sodium borohydride are performed at low temperatures (0 °C to room temperature) to enhance selectivity, a slight increase in temperature might be necessary to drive the reaction to completion. Proceed with caution, as higher temperatures can also promote side reactions.
-
Reagent Stoichiometry: Ensure that a sufficient molar excess of the reducing agent is used. For sodium borohydride (NaBH₄), a 1.5 to 2-fold molar excess is a good starting point.
-
3. Degradation of Starting Material or Product:
-
Problem: Indole derivatives can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to heat.
-
Solution:
-
Maintain a controlled temperature throughout the reaction.
-
During the work-up, use mild acids or bases for quenching and extraction steps. Ensure the work-up procedure is not unnecessarily prolonged.
-
4. Sub-optimal Catalyst Activity (for Catalytic Transfer Hydrogenation):
-
Problem: If you are employing a catalytic transfer hydrogenation approach, the catalyst's activity might be compromised.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality catalyst. Some catalysts can be sensitive to air and moisture.
-
Catalyst Loading: The amount of catalyst used is crucial. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions. An optimization screen of the catalyst loading is recommended.
-
Question 2: I am observing a significant side product that is more polar than my desired product. What could it be and how can I prevent its formation?
Answer:
The formation of a more polar side product often indicates the reduction of the nitrile group to a primary amine (2-(aminomethyl)-1H-indole-5-carbonitrile). This is a common issue when the chemoselectivity of the reduction is not well-controlled.
Understanding the Challenge:
The primary goal is the chemoselective reduction of the aldehyde in the presence of the nitrile. While aldehydes are generally more reactive towards nucleophilic reducing agents than nitriles, certain reagents and conditions can lead to the reduction of both functional groups.
Potential Causes and Solutions:
-
Choice of Reducing Agent:
-
Problem: Using a reducing agent that is too powerful, such as Lithium Aluminum Hydride (LiAlH₄), will readily reduce both the aldehyde and the nitrile, leading to the corresponding amine as a major byproduct.[2]
-
Solution: Employ a milder reducing agent. Sodium borohydride (NaBH₄) is generally the preferred choice for selectively reducing aldehydes and ketones in the presence of less reactive functional groups like nitriles and esters.[3]
-
-
Reaction Conditions:
-
Problem: Even with NaBH₄, harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or the presence of certain additives) can sometimes lead to the slow reduction of the nitrile.
-
Solution:
-
Perform the reaction at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.
-
Monitor the reaction closely by TLC to avoid unnecessarily long reaction times after the starting aldehyde has been consumed.
-
-
-
Catalytic Approaches:
-
Problem: Certain transition metal catalysts used in transfer hydrogenation might also have activity towards nitrile reduction. For example, Raney Nickel is known to reduce nitriles.[4]
-
Solution: If using a catalytic method, choose a catalyst system known for its high chemoselectivity for aldehyde reduction. Ruthenium and Iridium-based transfer hydrogenation catalysts are often good choices.[5]
-
Identifying the Side Product:
-
TLC Analysis: The amine byproduct will have a significantly lower Rf value (be more polar) than the desired alcohol. It may also show "streaking" on the TLC plate.
-
Spectroscopic Analysis:
-
¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new singlet for the -CH₂OH group (~4.5-5.0 ppm). The amine byproduct would show a different signal for its -CH₂NH₂ group.
-
IR Spectroscopy: The desired product will show a broad O-H stretch around 3200-3500 cm⁻¹. The nitrile (C≡N) stretch should remain around 2220-2260 cm⁻¹. If the nitrile has been reduced, this peak will be absent, and you may see N-H stretching bands in the 3300-3500 cm⁻¹ region.
-
Question 3: My purification by column chromatography is difficult, with the product and impurities eluting close together. What can I do?
Answer:
Purification challenges can arise from the similar polarities of the desired product and any side products or remaining starting material.
Strategies for Improved Purification:
-
Optimize your Solvent System for TLC:
-
Before running a column, experiment with different solvent systems for your TLC analysis to achieve the best possible separation between your product and impurities. A good separation on TLC will translate to a better separation on the column.
-
Try different solvent combinations, such as ethyl acetate/hexane, dichloromethane/methanol, or ethyl acetate/dichloromethane. The addition of a small amount of a polar solvent like methanol can significantly alter the separation.
-
-
Column Chromatography Technique:
-
Slurry Packing: Ensure your column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your desired product, leaving the more polar impurities on the column to be washed out later.
-
Sample Loading: Load your crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for purification, often yielding very pure material.
-
Acid-Base Extraction: If you have basic impurities (like the amine side product), you can perform an acid wash (e.g., with dilute HCl) of your organic layer during the work-up. The basic impurity will be protonated and move to the aqueous layer, while your neutral product remains in the organic layer. Conversely, if you have acidic impurities, a wash with a mild base (e.g., sodium bicarbonate solution) can be used.
-
Frequently Asked Questions (FAQs)
What is the rationale behind choosing a specific catalyst for the reduction of 2-formyl-1H-indole-5-carbonitrile?
The primary consideration is chemoselectivity . The chosen catalyst must selectively reduce the aldehyde group to a primary alcohol while leaving the nitrile group intact.
-
Sodium Borohydride (NaBH₄): This is often the first choice due to its mild nature and well-documented selectivity for aldehydes and ketones over less reactive functional groups like nitriles.[3] It is also relatively inexpensive, easy to handle, and the reaction can often be performed under mild conditions (low temperature, standard atmospheric pressure).
-
Catalytic Transfer Hydrogenation (CTH): This method offers an alternative to metal hydrides. Catalysts based on ruthenium or iridium, for example, can be highly selective for the reduction of aldehydes.[5] CTH often uses a safe, readily available hydrogen donor like isopropanol or formic acid and can be performed under mild conditions.[6]
-
Catalysts to Avoid: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) should be avoided as they will readily reduce both the aldehyde and the nitrile.[2] Similarly, some hydrogenation catalysts like Raney Nickel are known to be effective for nitrile reduction and would likely not be selective.[4]
What are the expected side products in this synthesis?
The most likely side products are:
-
Unreacted Starting Material: 2-formyl-1H-indole-5-carbonitrile.
-
Nitrile Reduction Product: 2-(aminomethyl)-1H-indole-5-carbonitrile, which results from the reduction of the nitrile group.
-
Over-reduction Product: If the indole ring itself is reduced, though this is less likely under mild conditions.
How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with a sample of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualize the spots under a UV lamp and/or by staining.
-
-
Interpretation:
-
The starting aldehyde will be less polar than the product alcohol. Therefore, the product spot will have a lower Rf value (it will travel a shorter distance up the plate).
-
The reaction is complete when the spot corresponding to the starting material has disappeared.
-
What safety precautions should be taken during this synthesis?
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium Borohydride (NaBH₄): While milder than LiAlH₄, NaBH₄ is still reactive. It will react with water and alcohols to produce hydrogen gas, which is flammable. Add it slowly to the reaction mixture, especially if the solvent is protic.
-
Catalytic Transfer Hydrogenation: If using flammable solvents like isopropanol, ensure there are no ignition sources nearby. If using hydrogen gas for other types of hydrogenation, handle it with extreme care in a properly equipped setup.
-
Solvents: Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.
Data and Diagrams
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Aldehyde over Nitrile | Typical Reaction Conditions | Safety Considerations |
| Sodium Borohydride (NaBH₄) | High | Methanol or Ethanol, 0 °C to RT | Reacts with protic solvents to produce H₂ gas. |
| Lithium Aluminum Hydride (LiAlH₄) | Low (reduces both) | Anhydrous ether or THF, 0 °C to RT | Highly reactive with water and protic solvents. Pyrophoric. |
| Catalytic Transfer Hydrogenation (e.g., Ru or Ir catalyst with isopropanol) | Generally High | Isopropanol, elevated temperature | Requires handling of metal catalysts. |
| DIBAL-H | Can reduce nitriles to aldehydes | Anhydrous non-polar solvent, low temp | Pyrophoric, reacts violently with water. |
Diagrams
Reaction Pathway and Potential Side Reaction
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. PubMed Central. Available from: [Link]
-
Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. Available from: [Link]
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Chemistry of Nitriles. LibreTexts. Available from: [Link]
-
Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Publishing. Available from: [Link]
-
Selective hydrolysis of the nitrile group at position 2 of indoles. ResearchGate. Available from: [Link]
-
Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). SvedbergOpen. Available from: [Link]
-
Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation. Available from: [Link]
-
Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). ResearchGate. Available from: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available from: [Link]
-
Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReO x -Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor. MDPI. Available from: [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available from: [Link]
-
Chemoselective Transfer Hydrogenation of Aldehydes with Ammonium Formate Catalyzed by Ruthenium Pincer Complexes. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available from: [Link]
-
Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. PubMed. Available from: [Link]
-
Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). ResearchGate. Available from: [Link]
-
Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing. Available from: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. iris.unina.it. Available from: [Link]
-
Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. MDPI. Available from: [Link]
-
Ritter reaction of N-(hydroxymethyl)saccharin with nitriles: synthesis of new N-(amidomethyl)saccharins. Blucher Proceedings. Available from: [Link]
Sources
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- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Biological Activity of 2-(hydroxymethyl)-1H-indole-5-carbonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of clinically significant agents.[1][2] Its inherent versatility allows for a chemical diversity that has yielded potent anticancer, anti-inflammatory, and antimicrobial therapies.[3][4] This guide focuses on a specific, promising derivative: 2-(hydroxymethyl)-1H-indole-5-carbonitrile . We will provide a comprehensive, technically-grounded framework for validating its biological activity, comparing its potential efficacy against established compounds through rigorous, field-proven experimental protocols.
The strategic inclusion of a hydroxymethyl group at the 2-position and a carbonitrile at the 5-position is not arbitrary. The hydroxymethyl moiety can influence aqueous solubility and provide a key hydrogen bonding site for target engagement, potentially enhancing pharmacokinetic and pharmacodynamic properties.[5] The electron-withdrawing nature of the carbonitrile group, meanwhile, can significantly modulate the electronic properties of the indole ring, influencing its binding affinities and metabolic stability. This guide will explore the practical validation of this compound's activity in three key areas where indole derivatives have shown significant promise: Antiproliferative Activity , Anti-inflammatory Potential , and Kinase Inhibition .
Section 1: Initial Assessment of Antiproliferative Activity via Cytotoxicity Screening
A primary and fundamental step in evaluating any new chemical entity for oncology applications is to determine its effect on cancer cell viability. The MTT assay is a robust and widely adopted colorimetric method for this purpose, assessing cellular metabolic activity as a proxy for cell viability.[6][7][8]
The Principle of the MTT Assay
Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.
-
Carefully remove the initial culture medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Comparative Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 | Experimental Data |
| MCF-7 | Experimental Data | |
| Paclitaxel (Positive Control) | A549 | Expected Value ~0.01 µM |
| MCF-7 | Expected Value ~0.005 µM | |
| Indole-5-carbonitrile (Comparative Compound) | A549 | Experimental Data |
| MCF-7 | Experimental Data |
Table 1: Comparative Cytotoxicity Data.
Section 2: Mechanistic Validation - Tubulin Polymerization Inhibition
Many successful indole-based anticancer agents function by disrupting microtubule dynamics, a critical process for mitotic spindle formation and cell division.[10] An in vitro tubulin polymerization assay can directly assess whether our test compound shares this mechanism of action.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits.[11][12][13]
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein in ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.
-
Prepare 10X stocks of the test compound, a polymerization inhibitor (e.g., Nocodazole or Colchicine), and a polymerization enhancer (e.g., Paclitaxel) in an appropriate solvent (e.g., DMSO).[14][15]
-
-
Assay Setup:
-
Pipette 5 µL of the 10X compound solutions or vehicle control into a pre-warmed (37°C) 96-well, black, flat-bottom plate.
-
Initiate the reaction by adding 45 µL of the cold tubulin/GTP/reporter mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every 30-60 seconds for at least 60 minutes.[11]
-
Comparative Data Analysis
| Compound | Effect on Polymerization | IC₅₀ (µM) |
| This compound | Inhibition/Enhancement/No Effect | Experimental Data |
| Nocodazole (Inhibitor Control) | Inhibition | Expected Value ~2-5 µM |
| Paclitaxel (Enhancer Control) | Enhancement | N/A |
Table 2: Comparative Effects on Tubulin Polymerization.
Section 3: Probing Anti-inflammatory Activity via COX-2 Inhibition
Indole derivatives, most notably Indomethacin, are classic non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[16][17][18] The COX-2 isoform is particularly relevant as it is inducibly expressed at sites of inflammation.[19] A fluorometric inhibitor screening assay provides a direct and sensitive method to evaluate the COX-2 inhibitory potential of our compound.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is based on the principle of detecting Prostaglandin G2, an intermediate product of the COX reaction.[19][20]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.
-
Prepare a 10X working solution of the test compound and a known COX-2 inhibitor, such as Celecoxib or Indomethacin, in assay buffer.
-
Prepare the reaction mix containing COX Assay Buffer and a COX Probe.
-
-
Assay Procedure:
-
In a 96-well opaque plate, add 10 µL of the 10X test inhibitor, positive control (Celecoxib), or assay buffer (for the 100% activity control).
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Calculate the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.
-
Comparative Data Presentation
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| This compound | Experimental Data |
| Indomethacin (Comparative Control) | Expected Value ~0.1-1 µM |
| Celecoxib (Positive Control) | Expected Value ~0.04 µM |
Table 3: Comparative COX-2 Inhibitory Activity.
Section 4: Investigating Kinase Inhibition - Targeting the JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[21][22] Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[23][24] Given that many indole derivatives are potent kinase inhibitors, evaluating our compound's effect on this pathway is a logical next step.[25][26][27]
The JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the potential point of inhibition.
Experimental Validation: In Vitro Kinase Assay and Cellular Phospho-STAT Analysis
A two-tiered approach is recommended: a direct in vitro kinase assay followed by a cell-based assay to confirm activity in a physiological context.
-
In Vitro Kinase Assay (e.g., for JAK1 or JAK2):
-
Utilize a commercially available luminescence-based kinase assay kit. These assays measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.
-
Perform the assay according to the manufacturer's protocol, titrating this compound across a range of concentrations.
-
Use a known JAK inhibitor like Ruxolitinib or Tofacitinib as a positive control.[28]
-
Calculate the IC₅₀ value for the inhibition of JAK enzyme activity.
-
-
Cellular Phospho-STAT Western Blot:
-
Select a cell line responsive to a specific cytokine (e.g., TF-1 cells stimulated with IL-6).
-
Pre-incubate the cells with various concentrations of the test compound or a positive control (Ruxolitinib) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.
-
Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Probe with primary antibodies specific for phosphorylated STAT (e.g., p-STAT3) and total STAT (as a loading control).
-
Quantify band intensities to determine the concentration-dependent inhibition of STAT phosphorylation.
-
Comparative Data Presentation
| Compound | JAK1 IC₅₀ (nM) (In Vitro) | p-STAT3 Inhibition IC₅₀ (nM) (Cellular) |
| This compound | Experimental Data | Experimental Data |
| Ruxolitinib (JAK1/2 Inhibitor) | Expected Value ~3-5 nM | Expected Value ~100-200 nM |
| Tofacitinib (Pan-JAK Inhibitor) | Expected Value ~1-10 nM | Expected Value ~50-150 nM |
Table 4: Comparative JAK/STAT Pathway Inhibitory Activity.
Conclusion
This guide outlines a logical, multi-faceted strategy for the initial biological validation of This compound . By systematically progressing from broad cytotoxicity screening to specific, mechanism-based assays, researchers can efficiently characterize the compound's activity profile. The comparative framework presented, utilizing well-established positive controls and related indole structures, ensures that the generated data is contextualized and meaningful. This rigorous, evidence-based approach is fundamental to identifying and advancing promising new chemical entities from the bench toward clinical development.
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Title: Janus kinase inhibitor Source: Wikipedia URL: [Link]
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Title: The role of JAK/STAT signaling pathway and its inhibitors in diseases Source: PubMed URL: [Link]
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Title: Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer Source: Bentham Science URL: [Link]
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Title: Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases Source: Semantic Scholar URL: [Link]
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Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]
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Title: JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens Source: ScienceDirect URL: [Link]
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Title: 2.12. In vitro tubulin polymerization assay Source: Bio-protocol URL: [Link]
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Title: Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer Source: PubMed URL: [Link]
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Title: How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors Source: PubMed URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P Source: Cytoskeleton, Inc. URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: JAK inhibitors As a New Therapeutic Option Source: Parsian Pharmaceutical Co URL: [Link]
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Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
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Title: Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds Source: PMC - NIH URL: [Link]
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Title: The structure-activity relationship (SAR) of the novel indole... Source: ResearchGate URL: [Link]
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Title: SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis Source: PMC - NIH URL: [Link]
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Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: MDPI URL: [Link]
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Title: Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses Source: PMC - PubMed Central URL: [Link]
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Title: Tubulin polymerization assay. Paclitaxel (PAC) and nocodazole (NOC)... Source: ResearchGate URL: [Link]
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Title: Tubulin Polymerization Assay Kit (Cat. # BK006P) Source: Interchim URL: [Link]
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Title: Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models Source: Annex Publishers URL: [Link]
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Title: Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models Source: Journals URL: [Link]
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Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]
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Title: JAK inhibitors: an evidence-based choice of the most appropriate molecule Source: Frontiers URL: [Link]
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Title: VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
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Title: Biomedical Importance of Indoles Source: PMC - NIH URL: [Link]
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Title: The Anti-inflammatory Drug Indomethacin Alters Nanoclustering in Synthetic and Cell Plasma Membranes Source: PMC - PubMed Central URL: [Link]
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Title: Indomethacin restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of IRF3 Source: Journal of Molecular Cell Biology | Oxford Academic URL: [Link]
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Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: PMC - PubMed Central URL: [Link]
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Title: Indole: A Promising Scaffold For Biological Activity. Source: RJPN URL: [Link]
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Title: Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: JAK Inhibitors Show Promising Efficacy in Rheumatoid Arthritis Treatment Source: YouTube URL: [Link]
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Title: The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis Source: PubMed Central URL: [Link]
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Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL: [Link]
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A Comparative Guide to 2-(hydroxymethyl)-1H-indole-5-carbonitrile and Other Indole Derivatives for Researchers
This guide provides a comprehensive comparison of 2-(hydroxymethyl)-1H-indole-5-carbonitrile with other key indole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological significance of these compounds. By presenting available experimental data and outlining detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their work with these versatile heterocyclic scaffolds.
Introduction to the Indole Scaffold
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds[1][2]. Its unique electronic properties and the ability to substitute at various positions on the ring system allow for the fine-tuning of its chemical and biological characteristics[1][2]. This guide focuses on this compound, a molecule featuring key functional groups at the C2 and C5 positions, and compares it with structurally related indole derivatives to highlight the influence of these substitutions.
For our comparative analysis, we have selected the following indole derivatives:
-
1H-Indole-5-carbonitrile: To understand the influence of the C5-cyano group.
-
2-Methyl-1H-indole: To evaluate the effect of a simple alkyl substituent at the C2 position.
-
2-(Hydroxymethyl)-1H-indole: To isolate and discuss the impact of the C2-hydroxymethyl group.
Comparative Analysis of Synthesis and Reactivity
The synthesis of indole derivatives can be achieved through various classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Pathways
Several named reactions are fundamental to indole synthesis, including the Fischer, Leimgruber-Batcho, and Reissert indole syntheses. These methods provide access to a wide array of substituted indoles.
Caption: Overview of common indole synthesis pathways.
Synthesis of Comparator Compounds
1H-Indole-5-carbonitrile: A common route to this compound involves the Leimgruber-Batcho indole synthesis starting from 3-methyl-4-nitrobenzonitrile[3].
2-Methyl-1H-indole: The Fischer indole synthesis is a classical and effective method for preparing 2-methylindoles, typically using a methyl ketone as the carbonyl component.
2-(Hydroxymethyl)-1H-indole: This derivative can be synthesized through various methods, including the reduction of indole-2-carboxylic acid or its esters.
A detailed experimental protocol for the synthesis of 1H-indole-5-carbonitrile is provided in the "Experimental Protocols" section below.
Physicochemical Properties: A Comparative Overview
The introduction of different functional groups onto the indole scaffold significantly alters the physicochemical properties of the resulting molecules. These properties, in turn, influence their solubility, reactivity, and biological interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | C₁₀H₈N₂O | 172.19 | Not available | Not available |
| 1H-Indole-5-carbonitrile | C₉H₆N₂ | 142.16 | 106-108 | 2.4 |
| 2-Methyl-1H-indole | C₉H₉N | 131.17 | 58-60 | 2.5 |
| 2-(Hydroxymethyl)-1H-indole | C₉H₉NO | 147.17 | 86-89 | 1.4 |
Note: Data for this compound is based on supplier information and publicly available databases. LogP values are estimated.
The presence of the electron-withdrawing cyano group at the C5 position in 1H-indole-5-carbonitrile influences the electron density of the aromatic system. The hydroxymethyl group at the C2 position in 2-(hydroxymethyl)-1H-indole introduces a site for hydrogen bonding and potential further functionalization. In our target molecule, This compound , the combination of these two functional groups is expected to result in a molecule with a unique blend of electronic and steric properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indole derivatives. The chemical shifts of the protons and carbons in the indole ring are sensitive to the nature and position of substituents.
Predicted and Reported ¹H NMR Data (in CDCl₃, δ ppm)
| Proton | This compound (Predicted) | 1H-Indole-5-carbonitrile[4] | 2-Methyl-1H-indole[5] | 2-(Hydroxymethyl)-1H-indole (Predicted) |
| NH | ~8.5 (br s) | ~8.4 (br s) | ~7.8 (br s) | ~8.2 (br s) |
| H3 | ~6.5 (s) | ~6.6 (t) | - | ~6.3 (s) |
| H4 | ~7.9 (s) | ~8.0 (s) | ~7.5 (d) | ~7.6 (d) |
| H6 | ~7.4 (d) | ~7.4 (dd) | ~7.0 (t) | ~7.1 (t) |
| H7 | ~7.3 (d) | ~7.3 (d) | ~7.0 (d) | ~7.1 (d) |
| -CH₂OH | ~4.8 (s) | - | - | ~4.7 (s) |
| -CH₃ | - | - | ~2.4 (s) | - |
Predicted and Reported ¹³C NMR Data (in CDCl₃, δ ppm)
| Carbon | This compound (Predicted) | 1H-Indole-5-carbonitrile[4] | 2-Methyl-1H-indole[5] | 2-(Hydroxymethyl)-1H-indole (Predicted) |
| C2 | ~140 | ~126 | ~135 | ~141 |
| C3 | ~101 | ~103 | ~100 | ~101 |
| C3a | ~129 | ~128 | ~129 | ~128 |
| C4 | ~126 | ~125 | ~120 | ~120 |
| C5 | ~104 | ~103 | ~121 | ~121 |
| C6 | ~126 | ~126 | ~119 | ~120 |
| C7 | ~112 | ~112 | ~110 | ~111 |
| C7a | ~138 | ~137 | ~136 | ~136 |
| -CN | ~120 | ~121 | - | - |
| -CH₂OH | ~58 | - | - | ~59 |
| -CH₃ | - | - | ~13 | - |
Note: Predicted NMR data is based on computational models and analysis of structurally similar compounds.
Biological Activity and Applications
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific functional groups and their positions on the indole ring are critical determinants of their pharmacological profiles.
-
Indole-5-carbonitrile derivatives have been investigated as intermediates in the synthesis of various biologically active compounds, including selective serotonin reuptake inhibitors (SSRIs) and protein kinase inhibitors. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups.
-
2-Methylindoles are found in various natural and synthetic compounds with diverse biological activities. The methyl group can influence the steric and electronic properties of the molecule, affecting its binding to biological targets.
-
2-(Hydroxymethyl)indoles can serve as precursors for more complex molecules. The hydroxyl group can be a key site for metabolic transformations or for forming hydrogen bonds with receptor active sites.
For This compound , the combination of the 2-hydroxymethyl and 5-cyano groups suggests potential for a unique biological activity profile. The hydroxymethyl group could be involved in hydrogen bonding interactions, while the cyano group could contribute to binding affinity and influence the overall electronic properties of the molecule. Further biological evaluation of this specific compound is warranted to explore its potential as a lead structure in drug discovery.
Experimental Protocols
Synthesis of 1H-Indole-5-carbonitrile
This protocol is a representative method for the synthesis of 1H-indole-5-carbonitrile, adapted from established procedures.
Caption: Workflow for the synthesis of 1H-indole-5-carbonitrile.
Step 1: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile
-
To a solution of 3-methyl-4-nitrobenzonitrile in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture and stir for several hours.
-
Cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the enamine intermediate.
Step 2: Reductive Cyclization to 1H-Indole-5-carbonitrile [3]
-
Suspend the enamine intermediate from Step 1 in a suitable solvent such as a mixture of toluene and water.
-
Add iron powder and acetic acid to the mixture.
-
Heat the reaction mixture and stir for a few hours.
-
After completion, filter the reaction mixture to remove the iron salts.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 1H-indole-5-carbonitrile.
Conclusion
This guide provides a comparative overview of this compound and related indole derivatives. While detailed experimental data for the target compound is currently limited in the public domain, by analyzing its structural components and comparing them to well-characterized analogues, we can infer its potential properties and reactivity. The presence of both a C2-hydroxymethyl and a C5-cyano group suggests a unique chemical profile that warrants further investigation for applications in medicinal chemistry and materials science. The provided protocols and comparative data for related compounds offer a solid foundation for researchers to build upon in their exploration of this promising area of indole chemistry.
References
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PubChem. (n.d.). 1H-Indole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
-
Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]
-
Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-(Hydroxymethyl)-1H-indole-5-carbonitrile Analogs
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its inherent ability to mimic peptide structures and interact with a diverse array of biological targets makes it a cornerstone of medicinal chemistry.[1][2] This guide delves into the nuanced world of the structure-activity relationships (SAR) of 2-(hydroxymethyl)-1H-indole-5-carbonitrile analogs. While direct, comprehensive SAR studies on this specific scaffold are emerging, we can extrapolate and build a predictive framework by analyzing related indole derivatives. This guide will synthesize data from various studies to provide researchers, scientists, and drug development professionals with a comparative analysis of how subtle molecular modifications can profoundly impact biological activity.
The Strategic Importance of the Indole Core and its Substituents
The indole ring system is a versatile pharmacophore due to its unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] The strategic placement of substituents on this core allows for the fine-tuning of a compound's pharmacological profile.
-
The 2-(Hydroxymethyl) Group: The introduction of a hydroxymethyl group can significantly alter a molecule's properties.[5] It can enhance hydrophilicity, which may improve solubility and pharmacokinetic profiles.[5] Furthermore, the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein.[6]
-
The 5-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group and a versatile synthetic handle.[7][8] It can participate in hydrogen bonding and dipole-dipole interactions. Its presence can influence the overall electronic distribution of the indole ring, impacting its binding affinity and reactivity.
Comparative Analysis of Indole Analogs: Insights into SAR
To understand the potential SAR of this compound analogs, we will examine data from related indole derivatives targeting various enzymes and receptors.
Pancreatic Lipase (PL) Inhibitors
Inhibition of pancreatic lipase is a key strategy in the management of obesity.[4] Studies on indolyl ketohydrazide-hydrazone analogs have provided valuable SAR insights.[4]
| Compound/Analog | Modification | IC50 (µM) | Key Interactions |
| Analog 9 | - | 3.87 | Hydrogen bond with Ser152, His263; π–cation with Asp79, Arg256; π–π stacking with Phe77, Tyr114.[4] |
| Analog 13be | Propyl linker, quinazolinone scaffold | 4.71 | Competitive inhibition.[4] |
| Orlistat (Standard) | - | 0.86 - 0.99 | - |
Key SAR Insights:
-
The presence of a benzyl group at the indole nitrogen and a dimethylamino group on a phenyl ring attached to the hydrazide moiety were found to be favorable for activity.[4]
-
Molecular docking studies consistently show the importance of hydrogen bonding with key residues like Ser152 and His263 in the active site of pancreatic lipase.[4]
-
The introduction of linkers, such as a propyl group, can enhance binding and inhibitory potential.[4]
Kinase Inhibitors (KDR, EGFR/CDK2)
Indole derivatives have shown significant promise as inhibitors of various kinases involved in cancer progression.
| Compound/Analog | Target Kinase | IC50 (nM) | Key Structural Features |
| Indolyl-quinolin-2-ones | KDR | Potent (specific values not detailed) | 5-substituted-1H-indol-2-yl-1H-quinolin-2-one core.[9] |
| Compound 5g | CDK2 | 33 | 5-substituted-3-ethylindole-2-carboxamide.[10] |
| Compound 5i | EGFR/CDK2 | (GI50 = 49 nM) | Dual inhibitor.[10] |
| Compound 5j | EGFR/CDK2 | (GI50 = 37 nM) | Dual inhibitor.[10] |
Key SAR Insights:
-
The substitution pattern on the indole ring is critical for kinase inhibitory activity. For instance, in a series of 5-substituted-indole-2-carboxamides, specific substitutions led to potent dual inhibition of EGFR and CDK2.[10]
-
The fusion of the indole core with other heterocyclic systems, such as quinolin-2-one, can yield potent and selective kinase inhibitors.[9]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of novel analogs are central to any SAR study. Below are representative protocols generalized from the literature.
General Synthesis of Substituted Indoles
The synthesis of functionalized indoles can be achieved through various methods. Cross-coupling reactions are particularly powerful for introducing diversity.[7][8]
DOT Diagram: Synthetic Workflow for Indole Analogs
Caption: Generalized workflow for the synthesis of diverse indole analogs.
Step-by-Step Protocol for Sonogashira Coupling:
-
To a solution of an iodo-indole derivative (1.0 equiv) in a suitable solvent (e.g., DMF), add the terminal alkyne (1.2 equiv).
-
Add a palladium catalyst (e.g., PdCl2(PPh3)2, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%).
-
Add a base (e.g., triethylamine, 3.0 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
In Vitro Biological Assays
Pancreatic Lipase Inhibition Assay:
-
Prepare a solution of pancreatic lipase in buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a substrate solution (e.g., p-nitrophenyl butyrate) in the same buffer.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Add the enzyme solution to each well and incubate.
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time to determine the rate of reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
Kinase Inhibition Assay (General):
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 value.
Mechanistic Insights and Signaling Pathways
The biological activity of these indole analogs is intrinsically linked to their interaction with specific signaling pathways.
DOT Diagram: Kinase Inhibitor Mechanism of Action
Caption: Inhibition of key kinases in cancer cell signaling pathways.
Future Directions and Conclusion
The exploration of the structure-activity relationships of this compound analogs is a promising avenue for the development of novel therapeutics. Based on the analysis of related indole derivatives, the following principles can guide future design efforts:
-
Systematic Modification of Substituents: A systematic exploration of different substituents at the N1 and C3 positions of the indole core is warranted to probe for beneficial interactions with target enzymes.
-
Bioisosteric Replacements: The replacement of the hydroxymethyl or carbonitrile groups with bioisosteres could lead to improved potency, selectivity, or pharmacokinetic properties.
-
Computational Modeling: The use of molecular docking and dynamic simulations can aid in the rational design of new analogs with enhanced binding affinities.[4]
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Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of 2-(hydroxymethyl)-1H-indole-5-carbonitrile and Related Indole Scaffolds
Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its presence in a vast array of natural products and synthetically derived molecules underscores its remarkable versatility as a pharmacophore.[1][2] Indole derivatives have demonstrated a wide spectrum of biological activities, leading to their development as therapeutic agents in oncology, inflammation, and metabolic diseases.[2][3] This guide provides a comparative analysis of the potential in vivo efficacy of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, a specific indole derivative, by examining the performance of structurally related indole compounds in established preclinical models. While direct in vivo data for this compound is not yet prevalent in the public domain, this guide will leverage data from comparator indole derivatives to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the underlying mechanisms of action to empower the rational design of future in vivo studies.
I. Anticipated Anticancer Efficacy: A Multi-pronged Approach
The indole scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.[4][5] The anticancer potential of indole derivatives often stems from their ability to interfere with critical cellular processes such as cell division, apoptosis, and signal transduction.[4][5]
A. Comparator Indole Derivatives with In Vivo Anticancer Activity
To forecast the potential of this compound, we will consider indole derivatives that have demonstrated in vivo anticancer efficacy.
| Compound Class | Specific Comparator | Cancer Model | Key In Vivo Efficacy Metric | Reference |
| Indolyl-hydrazones | Compound 5 | Breast Cancer Xenograft | Significant tumor growth inhibition | [6] |
| Indole-2-carboxamides | LG25 | Triple-Negative Breast Cancer | Efficacy in a TNBC model | [6] |
| Indole-based Bcl-2 Inhibitors | Compound U2 | Breast Cancer (MCF-7) Xenograft | Potent tumor growth inhibition | [7][8] |
| Indirubin Derivatives | E804 | Human Breast and Prostate Cancer Cells | Inhibition of STAT3 signaling | [9] |
| N-arylsulfonylsubstituted-1H indoles | Compound 4a | Human Tumor Xenograft | Inhibition of STAT3 phosphorylation and tubulin polymerization | [10] |
B. Experimental Protocol: Human Tumor Xenograft Model
A widely accepted model for evaluating the in vivo efficacy of novel anticancer compounds is the human tumor xenograft model.[11][12][13][14][15]
Objective: To assess the anti-tumor activity of a test compound (e.g., this compound) in immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and are unable to mount an effective immune response against foreign tissues, allowing for the growth of human tumors.[14]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage) at various doses. A vehicle control group receives the formulation without the active compound. A positive control group may receive a standard-of-care chemotherapeutic agent.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the percentage of TGI, calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, the time to reach a specific tumor volume or overall survival is assessed.
-
-
Histopathological and Biomarker Analysis: At the end of the study, tumors may be excised for histological analysis and to assess the expression of relevant biomarkers.
C. Potential Mechanisms of Action and Signaling Pathways
Several indole derivatives exert their anticancer effects by targeting key signaling pathways.
-
Tubulin Polymerization Inhibition: Vinca alkaloids, a class of indole-containing natural products, are well-known for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2][16][17][18][19] The hydroxymethyl group in this compound could potentially interact with the tubulin protein, similar to other tubulin inhibitors.
Caption: Inhibition of the JAK-STAT3 Signaling Pathway by Indole Derivatives.
II. Potential as an Anti-inflammatory Agent
Chronic inflammation is a key driver of many diseases, including arthritis. Indole derivatives have shown promise as anti-inflammatory agents.
[20][21][22][23]#### A. Comparator Indole Derivatives with In Vivo Anti-inflammatory Activity
| Compound Class | Specific Comparator | Animal Model | Key In Vivo Efficacy Metric | Reference |
| Indole-chalcone hybrids | Compound 4 | Carrageenan-induced mouse paw edema | Significant reduction in paw edema | |
| Indole-3-acetic acids | Compound 8p | Carrageenan-induced rat paw edema | Higher percent inhibition of edema than Diclofenac sodium | |
| Oleanolic acid indole derivatives | Compounds 8 and 9 | TPA-induced ear inflammation in mice | Potent anti-inflammatory effects |
B. Experimental Protocol: Adjuvant-Induced Arthritis in Rats
The adjuvant-induced arthritis (AIA) model in rats is a well-established preclinical model for studying chronic inflammation and testing anti-arthritic drugs.
[24][25][26][27][28]Objective: To evaluate the anti-inflammatory and anti-arthritic effects of a test compound in a rat model of adjuvant-induced arthritis.
Methodology:
-
Animal Model: Male Lewis or Wistar rats (6-8 weeks old) are commonly used as they are susceptible to AIA induction. 2[26]. Induction of Arthritis: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw. 3[24][26]. Disease Progression: The development of arthritis is monitored by scoring the severity of inflammation in the paws (erythema, swelling). Paw volume can be measured using a plethysmometer.
-
Treatment: The test compound is administered daily, starting either before (prophylactic) or after (therapeutic) the onset of clinical signs of arthritis.
-
Efficacy Endpoints:
-
Arthritis Score: A semi-quantitative scoring system (e.g., 0-4 scale) is used to assess the severity of inflammation in each paw.
-
Paw Volume: Measurement of the change in paw volume over time.
-
Body Weight: Monitored as a general health indicator.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured.
-
III. Potential in the Management of Diabetes
Diabetes mellitus is a chronic metabolic disorder, and there is a continuous search for new therapeutic agents. Indole derivatives have emerged as a promising class of compounds with antidiabetic potential.
[3][29][30][31][32]#### A. Comparator Indole Derivatives with In Vivo Antidiabetic Activity
| Compound Class | Specific Comparator | Animal Model | Key In Vivo Efficacy Metric | Reference |
| Indole derivatives with thiazolidine-2,4-dione | Compound IT4 | Streptozotocin-induced diabetic mice | Suppression of fasting blood glucose, improved glucose tolerance and dyslipidemia | |
| Indole-3-acetamides | - | - | In vitro α-amylase inhibition |
B. Experimental Protocol: Streptozotocin-Induced Diabetes in Mice
The streptozotocin (STZ)-induced diabetes model is a widely used animal model to study type 1 diabetes. S[33][34][35][36][37]TZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
Objective: To assess the antihyperglycemic effect of a test compound in a mouse model of STZ-induced diabetes.
Methodology:
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single high-dose or multiple low-doses of STZ administered intraperitoneally. 3[35][36]. Confirmation of Diabetes: Blood glucose levels are monitored. Mice with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: The test compound is administered daily for a specified period.
-
Efficacy Endpoints:
-
Fasting Blood Glucose: Measured at regular intervals.
-
Oral Glucose Tolerance Test (OGTT): To assess the improvement in glucose disposal.
-
HbA1c: To measure long-term glycemic control.
-
Serum Insulin Levels: To assess the effect on insulin secretion.
-
Lipid Profile: To evaluate the effect on dyslipidemia.
-
IV. The Influence of Hydroxymethyl and Carbonitrile Moieties
The specific functional groups on the indole scaffold of this compound are expected to influence its biological activity.
-
Hydroxymethyl Group (-CH2OH): The introduction of a hydroxymethyl group can increase the hydrophilicity of a molecule, which may impact its solubility and pharmacokinetic properties. This group can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity.
-
Carbonitrile Group (-CN): The carbonitrile group is an electron-withdrawing group that can influence the electronic properties of the indole ring. It can also act as a hydrogen bond acceptor. In drug design, a nitrile group can sometimes serve as a bioisostere for other functional groups.
V. Conclusion and Future Directions
While direct in vivo efficacy data for this compound is not yet available, the extensive body of research on related indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide suggests that this compound could exhibit promising activity in oncology, inflammation, and diabetes.
Future in vivo studies on this compound should be designed based on the established protocols outlined herein. A systematic evaluation in xenograft models of cancer, adjuvant-induced arthritis models, and streptozotocin-induced diabetes models will be crucial to elucidate its therapeutic potential. Mechanistic studies should also be conducted to identify its molecular targets and signaling pathways. The insights gained from such studies will be invaluable for the continued development of novel indole-based therapeutics.
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A Comparative Guide to Assessing the Cross-Reactivity of 2-(hydroxymethyl)-1H-indole-5-carbonitrile and Structurally Related Kinase Inhibitors
In the landscape of targeted drug discovery, particularly concerning protein kinase inhibitors, the indole scaffold represents a privileged structure, serving as the foundation for numerous clinical candidates and approved drugs.[1][2] The compound 2-(hydroxymethyl)-1H-indole-5-carbonitrile is a representative of this class, possessing functional groups that suggest potential interactions with the ATP-binding pocket of protein kinases. However, the ultimate utility of any kinase inhibitor is defined not only by its on-target potency but also by its selectivity—its propensity to avoid interactions with other kinases and cellular proteins, a phenomenon known as cross-reactivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of this compound. We will compare its hypothetical performance against two well-characterized kinase inhibitors, Staurosporine (a non-selective inhibitor) and Erlotinib (a selective EGFR inhibitor), to provide a clear context for data interpretation. The narrative will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Rationale for Cross-Reactivity Profiling
Off-target activity is a primary driver of adverse effects and toxicity in drug development. For kinase inhibitors, which target a large and structurally related family of enzymes, understanding the cross-reactivity profile is paramount. A highly selective compound offers a cleaner pharmacological profile and a potentially wider therapeutic window. Conversely, in some oncological contexts, multi-targeted inhibitors can be advantageous.[3] Therefore, a systematic and multi-faceted approach to quantifying selectivity is not merely a characterization step but a critical component of preclinical drug development.
Our investigation into this compound will be built on three pillars of experimental interrogation:
-
Biochemical Screening: Direct assessment of inhibitory activity against a broad panel of purified kinases.
-
Cellular Target Engagement: Confirmation of binding to the intended target in a physiological context.
-
Global Phosphoproteomic Analysis: Unbiased measurement of the compound's impact on cellular signaling networks.
Comparative Biochemical Selectivity: The Kinome Scan
The initial and most direct method to assess cross-reactivity is to screen the compound against a large panel of purified protein kinases. This provides a quantitative measure of its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against each kinase.
We employ a luminescence-based kinase assay, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[4] This format is highly sensitive, amenable to high-throughput screening, and directly measures enzymatic activity.[4][5] An inhibitor of a highly active kinase will result in less ATP consumption and, consequently, a higher luminescent signal in a coupled reaction.[4]
The following table illustrates how data for this compound would be compared against our reference compounds. For this example, we hypothesize that its primary target is Aurora Kinase A (AURKA).
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Erlotinib (IC50, nM) |
| AURKA | 15 | 10 | >10,000 |
| AURKB | 250 | 12 | >10,000 |
| EGFR | >10,000 | 20 | 2 |
| VEGFR2 | 1,200 | 15 | 2,500 |
| SRC | 5,800 | 8 | >10,000 |
| PKA | >10,000 | 7 | >10,000 |
| CDK2 | 8,500 | 30 | >10,000 |
Interpretation: This hypothetical data positions this compound as a moderately selective inhibitor. It is potent against its primary target (AURKA) but shows significantly less off-target activity compared to the pan-kinase inhibitor Staurosporine. Unlike Erlotinib, which is highly specific for EGFR, our compound of interest displays some activity against other kinases like VEGFR2, suggesting potential for multi-targeting or off-target effects that warrant further investigation.
This protocol outlines the key steps for determining the IC50 value for a single kinase. For a full kinome scan, this process is miniaturized and automated.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 300 mM NaCl, 2 mM DTT).[6]
-
Serially dilute this compound in DMSO, then further dilute in kinase buffer to create a 10X stock of each desired concentration.
-
Prepare a solution containing the purified kinase and its specific peptide substrate in kinase buffer.
-
Prepare an ATP solution at a concentration relevant for the specific kinase (often at or near its Km value).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 10X compound dilution.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of the ATP solution.[7]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate for 30 minutes.[4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Confirming Target Engagement in a Cellular Environment: CETSA
Biochemical assays use purified proteins, which can behave differently than they do within the complex milieu of a cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in intact cells.[8][9] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[9]
By heating cells treated with a compound to various temperatures, we can determine the temperature at which the target protein denatures and precipitates. A stabilizing ligand will shift this melting curve to a higher temperature, providing direct evidence of target engagement.[9] This method is invaluable for validating that the compound can cross the cell membrane and find its target in a native environment.[10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells (e.g., HCT116) to ~80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 2 hours at 37°C.[11]
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a PCR machine to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 20°C.[11]
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.[12]
-
-
Separation and Analysis:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein (e.g., AURKA) and a control protein (e.g., β-actin) in each sample by Western blot.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. The shift in the midpoint of the curve (the melting temperature, Tm) indicates the degree of stabilization and confirms target engagement.
-
Unbiased Off-Target Discovery: Global Phosphoproteomics
While a kinome scan is comprehensive, it is limited to the kinases on the panel. To gain an unbiased view of a compound's effect on the entire cellular signaling network, mass spectrometry-based phosphoproteomics is the gold standard.[13][14]
By comparing the phosphoproteome of cells treated with our compound versus a vehicle control, we can identify all phosphorylation sites that are significantly up- or down-regulated. This reveals not only the direct targets of the inhibitor but also the downstream consequences of its activity, providing a functional readout of its selectivity in a native biological system.[14] This approach is crucial for identifying unexpected off-targets and understanding the full mechanistic impact of the compound.
Caption: A typical workflow for quantitative phosphoproteomics.
-
Sample Preparation:
-
Treat cell cultures with this compound or vehicle for a specified time (e.g., 2 hours).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Extract proteins and digest them into peptides using an enzyme like trypsin.[15]
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphorylated peptides from the complex mixture. Common methods include Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[15] This step is critical as phosphopeptides are typically of low abundance.
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides using liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).[13]
-
The mass spectrometer will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and record their tandem mass spectra (MS/MS).[15]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptide sequences and localize the phosphorylation sites.[14]
-
Quantify the relative abundance of each phosphopeptide between the compound-treated and vehicle-treated samples.
-
Generate a volcano plot to visualize phosphosites that are significantly and substantially changed upon compound treatment. Further bioinformatics analysis can reveal affected pathways and potential off-target kinase activities.
-
Conclusion: Synthesizing a Cross-Reactivity Profile
The comprehensive evaluation of this compound requires the integration of data from biochemical, cellular, and global proteomic assays. The biochemical screen provides a broad, quantitative measure of selectivity against known kinases. CETSA validates that the compound reaches and binds its target in a complex cellular environment. Finally, phosphoproteomics offers an unbiased view of the compound's true functional impact on cellular signaling, confirming on-target effects and uncovering potential off-target liabilities.
By comparing the results to well-defined standards like the non-selective Staurosporine and the selective Erlotinib, researchers can build a robust and reliable cross-reactivity profile. This multi-faceted approach, grounded in rigorous and self-validating experimental protocols, is essential for making informed decisions in the progression of any potential therapeutic agent.
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Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 204, 112634. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Tankyrase Inhibitors: A Case Study with 2-(hydroxymethyl)-1H-indole-5-carbonitrile
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities targeting the enzyme Tankyrase. We will use the hypothetical compound, 2-(hydroxymethyl)-1H-indole-5-carbonitrile, as a case study to illustrate the systematic benchmarking process against well-characterized inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and signal transduction research.
Introduction: The Rationale for Targeting Tankyrase
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family, which catalyze the post-translational modification of proteins with ADP-ribose chains.[1][2] Unlike other PARPs primarily involved in DNA damage repair, tankyrases play a pivotal role in a diverse set of cellular processes, including telomere maintenance, mitotic spindle assembly, and, most notably, the Wnt/β-catenin signaling pathway.[3][4][5]
In the context of cancer, particularly in adenomatous polyposis coli (APC)-mutated colorectal cancers, the Wnt/β-catenin pathway is often constitutively active, driving uncontrolled cell proliferation.[2][6] Tankyrases promote this pathway by targeting AXIN1/2, a key scaffolding protein in the β-catenin destruction complex, for degradation.[7][8] By poly(ADP-ribosyl)ating (PARsylating) AXIN, tankyrases flag it for ubiquitination and subsequent removal by the proteasome. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate oncogenic gene expression.[8][9]
Therefore, small-molecule inhibitors of tankyrase have emerged as a promising therapeutic strategy to stabilize AXIN, enhance β-catenin degradation, and suppress Wnt-driven tumor growth.[6][10][11] The successful development of such inhibitors hinges on rigorous, multi-faceted benchmarking to establish their potency, selectivity, and cellular efficacy.
The Benchmarking Framework: From Enzyme to Cell
Evaluating a novel compound like this compound requires a systematic approach. The goal is to build a comprehensive data package that compares its performance against established standards. For this guide, we will use the widely cited tankyrase inhibitors XAV939 and G007-LK as our primary comparators.[8][9]
Our benchmarking workflow is designed as a sequential, decision-gated process, starting with fundamental biochemical activity and progressing to complex cellular responses.
Caption: Experimental workflow for benchmarking novel Tankyrase inhibitors.
Phase 1: Biochemical Potency Assessment
Objective: To determine the direct inhibitory activity of this compound on purified TNKS1 and TNKS2 enzymes and calculate its half-maximal inhibitory concentration (IC50).
Causality: This is the foundational experiment. A compound must first demonstrate potent inhibition of the purified enzyme target before investing resources in more complex cellular assays. It provides a clean, direct measure of potency without the complexities of cell permeability or off-target effects.
Protocol: In Vitro Tankyrase Chemiluminescent Assay
This protocol is adapted from commercially available kits, which offer a standardized and robust method for measuring tankyrase activity.[12][13][14] The principle involves measuring the PARsylation of histone proteins coated on a microplate.
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for the tankyrase enzyme. Block the plate to prevent non-specific binding.
-
Compound Preparation: Prepare a serial dilution of this compound, XAV939, and G007-LK in an appropriate assay buffer. A typical starting concentration is 10 µM, diluted in 10 steps. Include a DMSO-only control (vehicle).
-
Enzymatic Reaction: Add recombinant human TNKS1 or TNKS2 enzyme to each well, followed by the test compounds.
-
Initiation: Start the reaction by adding a PARP substrate mixture containing biotinylated NAD+.[13] This modified NAD+ allows for non-radioactive detection. Incubate for 1-2 hours at 37°C.
-
Detection:
-
Stop the reaction and wash the wells to remove unreacted substrates.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated ADP-ribose chains incorporated onto the histones. Incubate for 1 hour.
-
Wash the wells again to remove unbound Streptavidin-HRP.
-
Add a chemiluminescent HRP substrate.[12] The light output is directly proportional to the amount of PARsylation, and thus, to the enzyme activity.
-
-
Data Analysis: Measure chemiluminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Expected Data Summary
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| XAV939 | ~11 | ~4 |
| G007-LK | ~25 | ~25 |
Note: IC50 values for known inhibitors are approximate and can vary between assay formats.
Phase 2: Cellular Target Engagement and Pathway Modulation
Objective: To confirm that the compound engages its target in a cellular context and functionally inhibits the Wnt/β-catenin pathway.
Causality: Potent biochemical inhibition does not guarantee cellular activity. The compound must be able to cross the cell membrane and inhibit the enzyme within the crowded intracellular environment. Measuring the stabilization of AXIN provides direct evidence of target engagement, while a pathway reporter assay confirms the desired downstream functional consequence.[8][9]
Caption: Tankyrase inhibition stabilizes AXIN, promoting β-catenin degradation.
Protocol 4.1: AXIN Stabilization by Western Blot
-
Cell Culture: Seed SW480 or DLD-1 cells (human colorectal cancer lines with APC mutations) in 6-well plates. These cells have a high dependency on the Wnt pathway.
-
Treatment: Treat cells with increasing concentrations of this compound and control inhibitors (e.g., 0.1, 1, 10 µM) for 6-24 hours.
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against AXIN1 or AXIN2.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensity. A dose-dependent increase in the AXIN protein signal relative to the loading control indicates successful target engagement.
Protocol 4.2: TCF/LEF (TOPflash) Reporter Assay
-
Transfection: Co-transfect HEK293T cells with a TCF/LEF-driven firefly luciferase reporter plasmid (TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with the test compounds for 16-24 hours. To measure inhibition, stimulate the pathway with either Wnt3a conditioned media or LiCl (a GSK3β inhibitor) in parallel with compound treatment.[15]
-
Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the TOPflash (firefly) signal to the Renilla signal. Calculate the percent inhibition relative to the stimulated vehicle control. Determine the IC50 for pathway inhibition.
Phase 3: Selectivity and In Vitro ADME Profiling
Objective: To assess the selectivity of the compound against other PARP family members and to evaluate its basic drug-like properties.
Causality: High potency is meaningless without adequate selectivity. Off-target inhibition, especially within a related enzyme family like the PARPs, can lead to unforeseen toxicity.[16][17] Early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling helps to identify potential liabilities that could halt development later, saving significant time and resources.[18][19][20][21]
Protocol 5.1: PARP Family Selectivity Screen
This is typically performed as a fee-for-service by a specialized contract research organization (CRO). The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of purified PARP enzymes (e.g., PARP1, PARP2, PARP3, etc.) using biochemical assays similar to the one described in Phase 1. The percent inhibition is reported. For any significant hits, a full IC50 curve should be generated.
Expected Data Summary
| Enzyme | This compound (% Inhibition @ 1 µM) | XAV939 (% Inhibition @ 1 µM) |
| TNKS1 | >95% | >95% |
| TNKS2 | >95% | >95% |
| PARP1 | <10% | ~50% |
| PARP2 | <10% | ~40% |
| PARP3 | <20% | <20% |
| ...etc. | ... | ... |
An ideal candidate will show high inhibition of TNKS1/2 and minimal inhibition of other PARPs.
Protocol 5.2: Preliminary In Vitro ADME Profile
These standard assays assess key pharmacokinetic properties.[18][19]
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the percentage of the compound remaining over time using LC-MS/MS. This predicts its rate of metabolic clearance.
-
CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions.
-
Aqueous Solubility: Determine the solubility of the compound in a phosphate-buffered saline (PBS) solution. Poor solubility can hinder absorption and formulation.
-
Plasma Protein Binding: Measure the extent to which the compound binds to proteins in plasma. High binding can reduce the free fraction of the drug available to act on its target.
Phase 4: Functional Anti-Proliferative Effects
Objective: To determine if target engagement and pathway inhibition translate into a desired anti-cancer effect.
Causality: The ultimate goal of an anti-cancer therapeutic is to stop tumor cells from growing. This assay directly measures the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines known to be sensitive to Wnt pathway inhibition.[22]
Protocol: Cell Viability/Proliferation Assay
-
Cell Seeding: Seed a panel of cancer cell lines in 96-well plates. It is critical to include:
-
Treatment: Add a serial dilution of the test compounds to the cells and incubate for 72-96 hours.
-
Readout: Add a viability reagent such as CellTiter-Glo® (measures ATP, indicating metabolic activity) or use an MTS/MTT assay (measures mitochondrial reductase activity).
-
Analysis: Measure luminescence or absorbance. Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Expected Data Summary
| Cell Line (APC status) | This compound GI50 (nM) | G007-LK GI50 (nM) |
| SW480 (Mutant) | Experimental Value | < 200 |
| COLO 320DM (Mutant) | Experimental Value | < 200 |
| RKO (Wild-Type) | Experimental Value | > 1000 |
Conclusion and Next Steps
This systematic benchmarking guide provides a robust framework for evaluating novel tankyrase inhibitors like this compound. By progressing through biochemical, cellular, selectivity, and functional assays, researchers can build a comprehensive data package.
A promising candidate emerging from this workflow would exhibit:
-
Potent biochemical inhibition of TNKS1 and TNKS2 (low nM IC50).
-
Confirmed cellular target engagement (AXIN stabilization) and pathway inhibition.
-
High selectivity over other PARP family members.
-
Favorable in vitro ADME properties.
-
Potent anti-proliferative activity in APC-mutant cancer cell lines, with a clear differential compared to APC wild-type lines.
Upon successful completion of this in vitro benchmarking, the compound would be a strong candidate for advancement into in vivo pharmacokinetic studies and xenograft models to assess its efficacy and therapeutic window in a living system.[9][23][24]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(hydroxymethyl)-1H-indole-5-carbonitrile Isomers
Abstract
Indole derivatives are foundational scaffolds in medicinal chemistry and drug discovery, prized for their diverse biological activities. The precise structural elucidation of these molecules is paramount, as even minor positional changes of functional groups can drastically alter their pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 2-(hydroxymethyl)-1H-indole-5-carbonitrile and three of its key positional isomers. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we present a clear framework, supported by experimental data and established principles, for the unambiguous identification of these closely related compounds. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals involved in the synthesis and characterization of novel indole-based therapeutics.
Introduction: The Challenge of Isomeric Purity in Indole Synthesis
The indole ring system is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The compound this compound, possessing both a hydrogen-bond donor (hydroxymethyl) and an electron-withdrawing cyano group, represents a versatile synthetic intermediate.[2] However, synthetic routes can often yield a mixture of positional isomers. Differentiating these isomers is a non-trivial analytical challenge, as they share the same molecular formula and mass.
This guide addresses this challenge by establishing distinct spectroscopic fingerprints for the target molecule and its isomers based on the predictable and measurable effects of substituent placement on the indole scaffold. The causality behind our analytical approach is rooted in fundamental principles of magnetic resonance, molecular vibrations, and mass fragmentation, providing a robust and self-validating methodology.
Molecular Structures of the Compared Isomers
For this guide, we will compare the target molecule, This compound (Isomer A) , with three other plausible positional isomers. The selection of these isomers is designed to illustrate the spectroscopic consequences of moving each functional group to a different position on both the pyrrole and benzene rings of the indole core.
Figure 1: Chemical structures of the target compound and its positional isomers.
Comparative ¹H NMR Analysis
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment dictated by the positions of the electron-withdrawing nitrile group (-CN) and the hydroxymethyl group (-CH₂OH).
Expert Insight: The nitrile group is strongly electron-withdrawing and will deshield (shift downfield) protons that are ortho and para to it. Conversely, the hydroxymethyl group is weakly electron-donating. The most significant diagnostic information comes from the protons on the benzene ring (H4, H6, H7), whose splitting patterns and chemical shifts create a unique fingerprint for each isomer.
| Proton Signal | Isomer A (2-CH₂OH, 5-CN) | Isomer B (3-CH₂OH, 5-CN) | Isomer C (2-CH₂OH, 6-CN) | Isomer D (3-CH₂OH, 6-CN) |
| N-H | ~8.1-8.5 (br s) | ~8.1-8.5 (br s) | ~8.1-8.5 (br s) | ~8.1-8.5 (br s) |
| H3 / H2 | H3: ~6.4 (s) | H2: ~7.3 (s) | H3: ~6.4 (s) | H2: ~7.3 (s) |
| H4 | ~7.9 (d) | ~8.0 (d) | ~7.6 (d) | ~7.7 (d) |
| H6 | ~7.4 (dd) | ~7.4 (dd) | ~7.4 (dd) | ~7.4 (dd) |
| H7 | ~7.5 (d) | ~7.5 (d) | ~7.8 (s) | ~7.9 (s) |
| -CH₂- | ~4.8 (s) | ~4.9 (s) | ~4.8 (s) | ~4.9 (s) |
| -OH | ~5.3 (br s) | ~5.4 (br s) | ~5.3 (br s) | ~5.4 (br s) |
Key Differentiating Features:
-
Pyrrole Protons (H2/H3): The presence of the hydroxymethyl group at C2 (Isomers A & C) results in a singlet for H3. When the group is at C3 (Isomers B & D), a singlet for H2 is observed, typically further downfield.[3]
-
Benzene Ring Protons:
-
Isomer A (5-CN): H4 is significantly deshielded by the adjacent nitrile group, appearing as a doublet around 7.9 ppm. H6 and H7 will appear as a doublet of doublets and a doublet, respectively.
-
Isomer B (5-CN): Similar to Isomer A, with H4 being the most downfield aromatic proton.
-
Isomer C (6-CN): H7, being ortho to the nitrile group, will be a sharp singlet (or narrow doublet due to meta-coupling) and shifted downfield (~7.8 ppm). H4 will be a standard doublet.
-
Isomer D (6-CN): Similar to Isomer C, with a characteristic downfield singlet for H7.
-
Comparative ¹³C NMR Analysis
¹³C NMR provides complementary information by probing the carbon skeleton. The chemical shifts of the carbons in the indole ring are directly influenced by the attached functional groups.
Expert Insight: The carbon atom directly attached to the electron-withdrawing nitrile group (ipso-carbon) will be significantly shielded, while the nitrile carbon itself will appear far downfield (~118-120 ppm). The carbons ortho and para to the nitrile group will be deshielded. The carbon attached to the hydroxymethyl group will also have a characteristic shift.[4][5]
| Carbon Signal | Isomer A (2-CH₂OH, 5-CN) | Isomer B (3-CH₂OH, 5-CN) | Isomer C (2-CH₂OH, 6-CN) | Isomer D (3-CH₂OH, 6-CN) |
| C2 | ~140 | ~125 | ~140 | ~125 |
| C3 | ~101 | ~112 | ~101 | ~112 |
| C3a | ~128 | ~127 | ~128 | ~127 |
| C4 | ~125 | ~125 | ~121 | ~121 |
| C5 | ~105 | ~105 | ~122 | ~122 |
| C6 | ~127 | ~127 | ~108 | ~108 |
| C7 | ~112 | ~112 | ~120 | ~120 |
| C7a | ~138 | ~138 | ~138 | ~138 |
| -CN | ~119 | ~119 | ~119 | ~119 |
| -CH₂OH | ~57 | ~56 | ~57 | ~56 |
Key Differentiating Features:
-
C5 vs. C6: The most telling difference is the chemical shift of the carbon bearing the nitrile group. For Isomers A and B, C5 will be significantly shielded (~105 ppm). For Isomers C and D, C6 will be shielded (~108 ppm). This provides an unambiguous marker for the position of the nitrile group.
-
C2 vs. C3: The carbon bearing the hydroxymethyl group (C2 in A/C, C3 in B/D) will be shifted downfield relative to its unsubstituted counterpart. The chemical shifts of C2 and C3 are highly diagnostic for the substitution pattern on the pyrrole ring.
Comparative FTIR Analysis
FTIR spectroscopy is excellent for confirming the presence of key functional groups. While it is less powerful than NMR for distinguishing positional isomers, subtle shifts in absorption frequencies can provide corroborating evidence.
Expert Insight: The primary diagnostic peaks are the O-H stretch of the alcohol, the N-H stretch of the indole, and the C≡N stretch of the nitrile. The frequency of the nitrile stretch is sensitive to conjugation with the aromatic ring.[6][7]
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch (Alcohol) | 3600 - 3300 | Strong, Broad |
| N-H Stretch (Indole) | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| C-O Stretch (Alcohol) | ~1050 | Strong |
Key Differentiating Features: While all isomers will show these characteristic peaks, the exact position of the C≡N stretch may vary slightly. Conjugation effects, which differ with substitution patterns, can shift this peak by a few wavenumbers. For instance, the nitrile group at C5 is in direct conjugation with the pyrrole ring through the C7a-C3a bond, which may result in a slightly lower stretching frequency compared to the C6 position.
Comparative Mass Spectrometry Analysis
All four isomers have the same molecular weight (172.18 g/mol ), so they will exhibit the same molecular ion peak (M⁺˙) at m/z = 172. The differentiation must come from the analysis of their fragmentation patterns.
Expert Insight: The fragmentation of indole alkaloids is well-studied.[8][9] Common fragmentation pathways include the loss of small, stable molecules or radicals. For these isomers, the loss of the hydroxymethyl group is a key pathway.
Expected Fragmentation Pathways:
-
Molecular Ion: [M]⁺˙ at m/z = 172
-
Loss of H₂O: [M - H₂O]⁺˙ at m/z = 154. This can occur from the hydroxymethyl group.
-
Loss of CH₂OH radical: [M - •CH₂OH]⁺ at m/z = 141. This is a highly likely and diagnostic fragmentation, leading to a stable indoyl cation. The relative intensity of this peak may vary between the 2-substituted and 3-substituted isomers due to the differing stability of the resulting cation.
-
Loss of HCN: [M - HCN]⁺˙ at m/z = 145. Loss of hydrogen cyanide from the indole ring is a common pathway.
The relative abundance of the fragment at m/z 141 could be the most telling differentiator. The stability of the cation formed after the loss of the •CH₂OH radical from the C2 position versus the C3 position may be different, leading to a higher or lower abundance of this fragment ion in the mass spectrum.
Standardized Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are recommended.
Figure 2: General experimental workflow for spectroscopic analysis.
A. Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the indole isomer and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it will solubilize the compound and allow for the observation of the N-H and O-H protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[10]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A standard pulse program like 'zgpg30' is appropriate. Use a spectral width of ~240 ppm. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.[10]
B. Protocol for ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Run a background scan to account for atmospheric H₂O and CO₂.[6]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.
C. Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source in positive ion mode.[11] Acquire a full scan mass spectrum over a range of m/z 50-500 to observe the molecular ion and key fragments.
-
Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan by isolating the molecular ion (m/z 172) in the first mass analyzer and scanning for its fragments in the second.
Conclusion
The unambiguous structural identification of this compound and its positional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While FTIR and MS provide essential confirmation of functional groups and molecular weight, NMR spectroscopy (both ¹H and ¹³C) stands out as the definitive tool for differentiation. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic shifts of the substituted carbons in the ¹³C NMR spectrum, provide a unique and reliable fingerprint for each isomer. By following the protocols and comparative data presented in this guide, researchers can confidently verify the structure and purity of their synthesized indole derivatives, a critical step in the advancement of drug discovery and development.
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH. Retrieved from [Link]
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Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). MDPI. Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Semantic Scholar. Retrieved from [Link]
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Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). ACS Publications. Retrieved from [Link]
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13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Retrieved from [Link]
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Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). PubMed. Retrieved from [Link]
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1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. (n.d.). ResearchGate. Retrieved from [Link]
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1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. Retrieved from [Link]
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Indole-5-carbonitrile. (n.d.). PubChem - NIH. Retrieved from [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH. Retrieved from [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (n.d.). MDPI. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2023). Organic Chemistry | OpenStax. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org. Retrieved from [Link]
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Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025). ResearchGate. Retrieved from [Link]
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Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]
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Variation of nitriles and alcohols. a. (n.d.). ResearchGate. Retrieved from [Link]
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FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. (2023). YouTube. Retrieved from [Link]
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Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (n.d.). MDPI. Retrieved from [Link]
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1-[(2R,5S)-5-(hydroxymethyl)-5-vinyl-2H-furan-2-yl]-5-methyl-pyrimidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]
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2-phenyl-1H-indole-5-carbonitrile. (2025). ChemSynthesis. Retrieved from [Link]
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Indole. (n.d.). NIST WebBook. Retrieved from [Link]
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Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2023). Science Primary Literature. Retrieved from [Link]
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(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
This guide provides a comprehensive framework for the structural elucidation of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a comparative analysis of spectroscopic techniques, grounded in established principles and supported by data from analogous structures. Our objective is to provide a robust, self-validating workflow for unambiguous structural confirmation.
Introduction: The Importance of Rigorous Structural Verification
The bioactivity of indole derivatives is intrinsically linked to their precise three-dimensional structure. Substitution patterns on the indole scaffold can dramatically alter pharmacological properties. Therefore, the unequivocal confirmation of the structure of synthetic intermediates like this compound is a critical checkpoint in any drug discovery and development pipeline. An erroneous structural assignment can lead to the costly pursuit of inactive or toxic compounds. This guide outlines a multi-pronged analytical approach, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a conclusive structural proof.
The Analytical Triad: A Multi-Technique Approach
No single analytical technique is sufficient to definitively characterize a novel compound. By integrating data from NMR, MS, and IR, we create a system of cross-verification, where the strengths of one technique compensate for the limitations of another. This "analytical triad" provides a holistic and trustworthy confirmation of the molecular structure.
Caption: Workflow for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and OH).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations, crucial for assigning quaternary carbons.
-
Predicted ¹H NMR Data and Comparative Analysis
The predicted ¹H NMR spectrum of this compound is based on established chemical shift principles and comparison with data for 5-cyanoindole.[1] The hydroxymethyl group at the C2 position is expected to significantly influence the chemical shifts of adjacent protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) | Rationale and Comparative Insights |
| H1 (NH) | 11.5 - 12.5 | br s | - | The indole NH proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |
| H4 | ~7.9 | d | J ≈ 8.5 | The proton at C4 is ortho to the electron-withdrawing cyano group, leading to significant deshielding. It will appear as a doublet due to coupling with H6. |
| H6 | ~7.5 | dd | J ≈ 8.5, 1.5 | H6 is coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets. |
| H7 | ~7.6 | d | J ≈ 1.5 | The proton at C7 is meta to the cyano group and will appear as a doublet due to meta-coupling with H6. |
| H3 | ~6.5 | s | - | The proton at C3 of the indole ring is expected to be a singlet. |
| -CH₂- | ~4.7 | s | - | The methylene protons of the hydroxymethyl group are adjacent to the indole ring and are expected to appear as a singlet. |
| -OH | 5.0 - 6.0 | br s | - | The hydroxyl proton is exchangeable and its chemical shift is variable. It will likely appear as a broad singlet. |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Insights |
| C2 | ~145 | The C2 carbon bearing the hydroxymethyl group will be significantly downfield. |
| C3 | ~102 | The C3 carbon is typically shielded in indole systems. |
| C3a | ~128 | Quaternary carbon at the ring junction. |
| C4 | ~125 | Aromatic CH carbon. |
| C5 | ~103 | The carbon bearing the cyano group will be shielded. |
| C6 | ~127 | Aromatic CH carbon. |
| C7 | ~112 | Aromatic CH carbon. |
| C7a | ~138 | Quaternary carbon at the ring junction. |
| -CH₂- | ~58 | The carbon of the hydroxymethyl group. |
| -C≡N | ~120 | The carbon of the nitrile group. |
Part 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely yield a prominent protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
Data Acquisition: Acquire a full scan spectrum in positive ion mode.
Expected Mass Spectrum Data
The molecular formula of this compound is C₁₀H₈N₂O.
| Ion | Expected m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 173.0658 | Protonated molecule. This is expected to be the base peak in ESI-MS. |
| [M+Na]⁺ | 195.0478 | Sodium adduct, commonly observed. |
Fragmentation Analysis
While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation pattern provides a "fingerprint" that can further support the proposed structure.
Caption: Predicted fragmentation pathways.
Key expected fragmentations include the loss of water (H₂O) from the hydroxymethyl group and the loss of formaldehyde (CH₂O).[2]
Part 3: Infrared (IR) Spectroscopy - The Functional Group Signature
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.[3][4][5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |
| 3400 - 3200 | O-H stretch | Hydroxyl (-OH) | Broad |
| ~3300 | N-H stretch | Indole N-H | Medium, sharp |
| ~3100 | C-H stretch | Aromatic C-H | Medium |
| ~2900 | C-H stretch | Aliphatic C-H (-CH₂-) | Medium |
| ~2220 | C≡N stretch | Nitrile (-CN) | Medium, sharp |
| 1600 - 1450 | C=C stretch | Aromatic ring | Multiple sharp bands |
The presence of a broad band in the 3400-3200 cm⁻¹ region, a sharp peak around 3300 cm⁻¹, and a distinct absorption around 2220 cm⁻¹ would provide strong evidence for the hydroxyl, indole N-H, and nitrile functional groups, respectively.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural confirmation of this compound is achieved through the careful integration and cross-validation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the experimentally obtained data with the predicted values and fragmentation patterns outlined in this guide, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.
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A Comparative Guide to the Reproducible Synthesis of 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, offering a comparative analysis of synthetic routes to 2-(hydroxymethyl)-1H-indole-5-carbonitrile. The focus is on the reproducibility of these methods, supported by mechanistic insights and established protocols for analogous transformations.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, indoles functionalized at the C2 and C5 positions are of significant interest. The nitrile group at C5 is a versatile handle for further chemical modifications, while the hydroxymethyl group at C2 can modulate biological activity and solubility. The reliable synthesis of molecules like this compound is therefore crucial for advancing drug discovery programs. However, the reproducibility of indole synthesis can be challenging, often plagued by issues such as regioselectivity, sensitivity of reagents, and harsh reaction conditions that can lead to inconsistent yields and purity.[3][4]
This guide will dissect two plausible synthetic pathways to the target molecule, evaluating them based on their potential for reproducibility and providing detailed, actionable protocols derived from established literature on similar compounds.
Proposed Synthetic Pathways
Given the absence of a standardized, published protocol for the direct synthesis of this compound, we propose two logical and viable synthetic routes. These pathways are constructed from well-established reactions for the synthesis of substituted indoles.
Pathway A: Sequential Functionalization of the Indole Core
This pathway follows a linear approach: first, the synthesis of the indole-5-carbonitrile core, followed by the introduction of the hydroxymethyl group at the C2 position.
Workflow for Pathway A
Caption: Sequential synthesis of the target molecule.
Step 1: Synthesis of 1H-indole-5-carbonitrile
A reproducible method for the synthesis of 1H-indole-5-carbonitrile has been described, starting from 3-methyl-4-nitrobenzonitrile.[5] This multi-step process involves the formation of an enamine, followed by reductive cyclization.
-
Experimental Protocol (Adapted from[5]):
-
To a solution of 3-methyl-4-nitrobenzonitrile in dimethylformamide (DMF), add N,N-dimethylformamide-dimethyl acetal (DMF-DMA).
-
Heat the mixture to facilitate the formation of the enamine intermediate, (E)-3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile.
-
Cool the reaction mixture and isolate the intermediate by filtration after the addition of water.
-
In a separate vessel, prepare a mixture of the enamine intermediate in a suitable solvent like toluene.
-
Add iron powder and water, followed by the portion-wise addition of aqueous acetic acid to initiate the reductive cyclization.
-
Heat the reaction mixture to ensure complete conversion.
-
After cooling, the product can be isolated and purified.
-
-
Reproducibility Considerations:
-
Purity of Starting Materials: The purity of 3-methyl-4-nitrobenzonitrile is crucial for consistent yields.
-
Reaction Conditions: Careful control of temperature during both the enamine formation and the reductive cyclization is necessary to minimize side reactions.
-
Reagent Stoichiometry: The amount of iron powder and acetic acid should be carefully controlled for efficient and complete reduction.
-
Step 2: N-Protection
The indole nitrogen is acidic and can interfere with subsequent C2-functionalization steps. Therefore, protection is advisable. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Step 3: C2-Formylation
With the nitrogen protected, the C2 position can be formylated. A common method is the use of a Vilsmeier-Haack type reaction, or alternatively, lithiation at C2 followed by quenching with an electrophile like DMF.
-
Experimental Protocol (Theoretical):
-
Dissolve the N-protected indole-5-carbonitrile in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (n-BuLi) to deprotonate the C2 position.
-
After stirring for a period to ensure complete lithiation, add anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Reproducibility Considerations:
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Temperature Control: Maintaining a low temperature (-78 °C) during lithiation is critical to prevent side reactions and decomposition.
-
Stoichiometry of n-BuLi: The amount of n-BuLi must be carefully titrated and added precisely to avoid over-lithiation or incomplete reaction.
-
Step 4: Reduction of the Formyl Group
The final step is the reduction of the C2-formyl group to a hydroxymethyl group. This is a standard transformation that can be reliably achieved with a mild reducing agent like sodium borohydride (NaBH₄).
-
Experimental Protocol (Theoretical):
-
Dissolve the C2-formyl indole derivative in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride in small portions.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Purify the final product, which may also involve deprotection of the nitrogen if necessary.
-
-
Reproducibility Considerations:
-
Purity of the Aldehyde: The purity of the starting aldehyde from the previous step will directly impact the purity of the final product.
-
Temperature Control: While less critical than in the lithiation step, maintaining a low temperature during the addition of NaBH₄ helps to control the reaction rate.
-
Pathway B: Convergent Synthesis via Fischer Indolization
A more convergent approach involves the Fischer indole synthesis, a classic and versatile method for preparing indoles.[6] This pathway would utilize a substituted phenylhydrazine and a ketone or aldehyde precursor that already contains the protected hydroxymethyl moiety.
Workflow for Pathway B
Caption: Convergent synthesis using the Fischer method.
Step 1 & 2: Preparation of Precursors
This pathway requires the synthesis of two key precursors: 4-cyanophenylhydrazine and a protected derivative of hydroxyacetone, such as 1-(benzyloxy)propan-2-one. Both of these can be prepared from commercially available starting materials.
Step 3: Fischer Indole Synthesis
The core of this pathway is the acid-catalyzed reaction between 4-cyanophenylhydrazine and the protected hydroxyacetone derivative to form the indole ring.
-
Experimental Protocol (Theoretical):
-
Combine 4-cyanophenylhydrazine hydrochloride and 1-(benzyloxy)propan-2-one in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the acid with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent and purify by column chromatography. This will yield 2-(benzyloxymethyl)-1H-indole-5-carbonitrile.
-
-
Reproducibility Considerations:
-
Acid Catalyst and Temperature: The choice of acid and the reaction temperature are critical and often need to be optimized for specific substrates to avoid charring and side reactions.[3]
-
Regioselectivity: While not an issue with a symmetrical ketone like hydroxyacetone, the use of unsymmetrical ketones in Fischer indole synthesis can lead to mixtures of regioisomers.[3]
-
Substituent Effects: Electron-withdrawing groups, such as the cyano group on the phenylhydrazine, can sometimes make the cyclization more challenging.[4]
-
Step 4: Deprotection
The final step is the removal of the protecting group from the hydroxymethyl moiety. In the case of a benzyl ether, this is typically achieved by catalytic hydrogenation.
-
Experimental Protocol (Theoretical):
-
Dissolve the 2-(benzyloxymethyl)-1H-indole-5-carbonitrile in a solvent such as ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the final product.
-
-
Reproducibility Considerations:
-
Catalyst Activity: The activity of the Pd/C catalyst can vary between batches, potentially affecting reaction times.
-
Hydrogen Pressure: Consistent hydrogen pressure is important for achieving complete deprotection in a reproducible timeframe.
-
Comparison of Synthetic Pathways
| Feature | Pathway A: Sequential Functionalization | Pathway B: Convergent Fischer Synthesis |
| Overall Strategy | Linear synthesis, building upon the indole core. | Convergent approach, forming the indole ring with the C2 substituent precursor. |
| Number of Steps | Generally longer (synthesis of indole, protection, functionalization, reduction). | Potentially shorter if precursors are readily available. |
| Key Challenges | C2-lithiation is highly sensitive to conditions (anhydrous, low temp). | Optimization of Fischer indole conditions (acid, temp); potential for low yields with electron-deficient hydrazines.[4] |
| Reproducibility | Can be highly reproducible if the sensitive lithiation step is well-controlled. Reductions are typically reliable. | Fischer indole synthesis can be less reproducible due to its sensitivity to conditions and potential for side reactions.[3] |
| Scalability | C2-lithiation at large scale can be challenging due to temperature control. | Fischer indole synthesis is often used at industrial scale, but requires careful optimization. |
| Purification | Multiple chromatographic purifications are likely required. | Purification of the final product might be more straightforward after the main cyclization. |
Conclusion
Both Pathway A and Pathway B present viable, albeit theoretical, routes to this compound.
-
Pathway A offers a more controlled, step-wise approach. While the C2-lithiation step is technically demanding and requires stringent control over reaction conditions to ensure reproducibility, the other transformations are generally robust and high-yielding. This pathway may be preferred in a laboratory setting where precise control is possible.
-
Pathway B is more convergent and potentially more efficient in terms of step count. However, the Fischer indole synthesis is notoriously substrate-dependent and can be difficult to reproduce without careful optimization of the acid catalyst and reaction conditions. It may be more suitable for large-scale synthesis once the optimal conditions are established.
For researchers aiming for high reproducibility on a laboratory scale, Pathway A , despite its challenges, may offer a more predictable and systematically optimizable route. The key to success will lie in the meticulous execution of the C2-functionalization step.
References
-
Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. (2025). [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. (2025). [Link]
-
Cationic Pd(II)-catalyzed tandem reaction of 2-arylethynylanilines and aldehydes: an efficient synthesis of substituted 3-hydroxymethyl indoles. PubMed. (2010). [Link]
-
Versatile variation on the Fischer indole synthesis. RSC Blogs. (2010). [Link]
-
Fischer Indole Synthesis. Chem-Station Int. Ed. (2014). [Link]
-
Why Do Some Fischer Indolizations Fail? PMC - NIH. (2011). [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. NIH. (2021). [Link]
-
Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. ResearchGate. (2025). [Link]
-
Indole-5-Carbonitrile. Methylamine Supplier. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. (2025). [Link]
-
Palladium-catalysed direct C-2 methylation of indoles. RSC Publishing. (2016). [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. (2022). [Link]
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Palladium-catalysed direct C-2 methylation of indoles. Sci-Hub. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. MDPI. (2022). [Link]
-
2-methylindole. Organic Syntheses. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. (2018). [Link]
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- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
"comparative analysis of synthetic routes to 2-(hydroxymethyl)-1H-indole-5-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of 2-(hydroxymethyl)-1H-indole-5-carbonitrile, featuring a hydroxymethyl group at the C2 position and a nitrile group at the C5 position, offers versatile handles for further molecular elaboration, making it a valuable intermediate in drug discovery programs. This guide will compare and contrast the most viable strategies for its synthesis, providing the necessary data for researchers to make informed decisions based on their specific needs, such as scale, purity requirements, and available resources.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic approaches emerge for the synthesis of this compound:
-
Route A: C2-Functionalization of a Pre-formed 5-Cyanoindole Core. This strategy leverages the availability of 5-cyano-1H-indole and introduces the required C2 functionality in a subsequent step.
-
Route B: Indole Ring Formation with Pre-installed C2 and C5 Substituents. This approach constructs the indole ring from acyclic precursors already bearing the necessary functional groups or their masked equivalents.
This guide will focus on a particularly efficient and well-documented pathway that falls under the first strategy: the reduction of a C2-ester substituted 5-cyanoindole.
Route 1: Reduction of Ethyl 5-Cyano-1H-indole-2-carboxylate
This is arguably the most direct and reliable route to the target molecule, contingent on the availability of the starting material, ethyl 5-cyano-1H-indole-2-carboxylate. This key intermediate can be procured from commercial suppliers or synthesized via established methods.
Overall Synthetic Transformation:
Caption: Synthetic pathway for Route 1.
Mechanistic Considerations and Reagent Selection
The core of this route is the selective reduction of the ester functionality at the C2 position to a primary alcohol, while leaving the nitrile group at the C5 position intact. The choice of reducing agent is critical to the success of this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing both esters and nitriles. While it will effectively reduce the ester, it will also reduce the nitrile to a primary amine, which is an undesired side reaction. Therefore, careful control of stoichiometry and reaction conditions would be necessary, making it a less ideal choice.
-
Diisobutylaluminium Hydride (DIBAL-H): A more sterically hindered and less reactive hydride reagent compared to LiAlH₄. DIBAL-H is known for its ability to selectively reduce esters to aldehydes at low temperatures, and further reduction to the alcohol can be achieved with excess reagent or at higher temperatures. Crucially, DIBAL-H is generally less reactive towards nitriles under these conditions, making it a superior choice for this selective transformation.
The proposed mechanism involves the coordination of the aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, leading to a tetrahedral intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the desired primary alcohol.
Experimental Protocol
The following is a representative, detailed protocol for the reduction of ethyl 5-cyano-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-cyano-1H-indole-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl 5-cyano-1H-indole-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add a solution of DIBAL-H in toluene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess DIBAL-H by the slow, dropwise addition of methanol.
-
Add a saturated aqueous solution of sodium potassium tartrate and stir the mixture vigorously for 1 hour, or until two clear layers are observed.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Summary and Comparison
| Parameter | Route 1: Reduction of Ethyl 5-Cyano-1H-indole-2-carboxylate |
| Starting Material | Ethyl 5-cyano-1H-indole-2-carboxylate[1] |
| Key Reagents | DIBAL-H, THF |
| Number of Steps | 1 |
| Typical Yield | High (literature precedents for similar reductions suggest >80%) |
| Scalability | Readily scalable, with careful control of the exothermic quenching step. |
| Safety Considerations | DIBAL-H is pyrophoric and reacts violently with water. Requires handling under inert atmosphere and careful quenching. |
| Purification | Standard flash column chromatography. |
Route 2 (Hypothetical): Formylation and Subsequent Reduction of 5-Cyano-1H-indole
This alternative two-step approach first introduces a formyl group at the C2 position of 5-cyano-1H-indole, followed by its reduction to the hydroxymethyl group. While plausible, this route presents its own set of challenges.
Overall Synthetic Transformation:
Caption: Synthetic pathway for Route 2.
Step 1: Formylation of 5-Cyano-1H-indole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles. It typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.
Challenges:
-
Regioselectivity: While indoles typically undergo electrophilic substitution at the C3 position, formylation at C2 can be achieved, sometimes requiring N-protection or specific reaction conditions. The electron-withdrawing nature of the C5-cyano group might influence the regioselectivity of the formylation.
-
Reaction Conditions: The Vilsmeier-Haack reaction can be harsh, and the compatibility of the cyano group under these conditions needs to be considered.
Step 2: Reduction of 2-Formyl-1H-indole-5-carbonitrile
The reduction of the aldehyde to the primary alcohol can be readily achieved using a variety of reducing agents.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is ideal for this transformation. It will reduce the aldehyde without affecting the nitrile group or the indole ring.
Comparative Assessment of Route 2
While this route is conceptually straightforward, the lack of specific literature precedent for the Vilsmeier-Haack formylation of 5-cyano-1H-indole introduces a degree of uncertainty regarding its feasibility and efficiency. The potential for side reactions and issues with regioselectivity make it a less predictable, and therefore less desirable, route compared to the direct reduction of the pre-functionalized ester.
Conclusion and Recommendation
Based on the available information and established synthetic methodologies, Route 1, the direct reduction of ethyl 5-cyano-1H-indole-2-carboxylate, is the recommended synthetic strategy for the preparation of this compound.
Key Advantages of Route 1:
-
High Efficiency: A single, high-yielding step from a readily accessible precursor.
-
Predictability: The reduction of an ester to an alcohol is a well-understood and reliable transformation.
-
Selectivity: The use of a suitable reducing agent like DIBAL-H allows for the selective reduction of the ester in the presence of a nitrile group.
While Route 2 presents a plausible alternative, it carries a higher risk due to the uncertainties surrounding the regioselectivity and efficiency of the initial formylation step.
This guide provides a framework for the rational design and execution of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions and safety standards.
References
-
Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. MDPI. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]
-
Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES. [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]
-
ethyl 5-cyano-3-phenyl-1H-indole-2-carboxylate. PubChem. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
-
Reaction between indole 1 and formaldehyde 2a. ResearchGate. [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]
-
Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC - PubMed Central. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - PubMed Central. [Link]
-
Reaction between indole and formaldehyde. Reproduced under terms of the... ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(hydroxymethyl)-1H-indole-5-carbonitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(hydroxymethyl)-1H-indole-5-carbonitrile. As a specialized indole derivative, this compound's proper management is critical for ensuring laboratory safety and environmental compliance. The protocols outlined herein are designed for an audience of researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.
Hazard Assessment and Characterization: A Proactive Approach
The indole nucleus can exhibit toxicity, and the nitrile functional group (-C≡N) presents significant hazards due to its relationship with cyanide.[1][2] Exposure to nitriles may lead to symptoms resembling cyanide poisoning, and the release of highly toxic hydrogen cyanide (HCN) gas is possible under specific conditions, such as exposure to strong acids or fire.[1] The parent compound, Indole-5-carbonitrile, is classified as a skin, eye, and respiratory irritant, and may be harmful if swallowed or in contact with skin.[3][4]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Rationale and Causality |
| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowed.[4] H311: Toxic in contact with skin. | The nitrile group can be metabolized to cyanide, interfering with cellular respiration.[5] Skin absorption is a known route of exposure for many nitriles.[1] | |
| Skin & Eye Irritation | H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[3][6] | Based on the documented properties of the parent compound, Indole-5-carbonitrile.[4] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Fine powders or aerosols can irritate the mucous membranes of the respiratory tract. | |
| Aquatic Toxicity | H400/H402: Very toxic/Harmful to aquatic life. | Indole derivatives and nitriles can be persistent and harmful to aquatic ecosystems. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach is non-negotiable. Engineering controls provide the first line of defense, supplemented by rigorous PPE protocols.
-
Primary Engineering Control: All handling of this compound, from weighing to waste consolidation, must be conducted within a certified chemical fume hood. This is to prevent inhalation of airborne particles and to contain any potential release of volatile decomposition products.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Use nitrile gloves. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[6] Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields, conforming to ANSI Z87.1 or EN 166 standards.[3]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be required for spill cleanup or in the event of ventilation failure.[7][8] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing.[9]
-
Waste Segregation and Collection Protocol
Proper segregation prevents inadvertent and dangerous chemical reactions in the waste container.
-
Designate a Waste Container: Use a dedicated, clearly labeled, sealable container for all waste contaminated with this compound. The label should include the full chemical name, relevant hazard pictograms, and the accumulation start date.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired solid compound, contaminated weigh boats, and absorbent materials used for cleaning.
-
Contaminated Sharps & Labware: Pipette tips, syringes, and other disposable items should be collected in a puncture-proof container, which is then placed inside the main hazardous waste container.
-
Liquid Waste: If the compound is used in solution, collect the liquid waste in a separate, compatible container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Ensure Chemical Compatibility: Nitriles are incompatible with certain chemical classes. Avoid mixing this waste with the materials listed below to prevent violent reactions, fire, or the generation of toxic gases.[10]
Table 2: Chemical Incompatibilities
| Incompatible Class | Potential Hazard |
| Strong Oxidizing Agents | Heat, Fire, Toxic Gas Generation[10] |
| Strong Reducing Agents | Heat, Flammable Gas Generation[10] |
| Strong Acids | Potential for rapid hydrolysis and release of Hydrogen Cyanide (HCN). |
| Strong Bases | Can initiate hydrolysis, potentially releasing ammonia.[11] |
Disposal Pathways: Prioritizing Safety and Compliance
There are two potential pathways for the disposal of this compound. The choice depends on institutional policy, available facilities, and regulatory requirements. Consultation with your institution's Environmental Health & Safety (EHS) office is mandatory.
Pathway A: Direct Disposal via Licensed Waste Management (Strongly Recommended)
This is the most secure, compliant, and universally accepted method for disposing of hazardous chemical waste. It transfers the risk of handling and treatment to professionals with specialized facilities.
Step-by-Step Protocol:
-
Waste Consolidation: Ensure all waste streams (solid, labware, liquids) are securely packaged in their designated, properly labeled containers as described in Section 3.
-
Contact EHS: Notify your institution's EHS office to schedule a hazardous waste pickup. Provide them with the full chemical name and an estimate of the quantity.
-
Documentation: Complete any required hazardous waste manifests or tags provided by your EHS office. Accurate documentation is a legal requirement.
-
Hand-Off: Transfer the sealed waste container to authorized EHS personnel for transport to a licensed professional waste disposal service. These services typically use high-temperature incineration with scrubbers to destroy the compound and neutralize harmful byproducts like NOx and potential HCN.[6]
Pathway B: Chemical Neutralization of Small Quantities (Expert Use Only)
CAUTION: This pathway should only be considered by experienced chemists in laboratories equipped for such procedures, and only with prior, explicit approval from the institution's EHS department. The goal is to convert the hazardous nitrile group into a less toxic functional group. Alkaline hydrolysis is a well-established method for converting nitriles to carboxylic acids.[11][12]
Protocol: Alkaline Hydrolysis to 2-(hydroxymethyl)-1H-indole-5-carboxylic acid
-
Principle of Operation: This procedure hydrolyzes the cyano (-C≡N) group to a carboxylate salt (-COO⁻Na⁺) using a strong base and heat. The resulting product is significantly less toxic. The reaction may produce ammonia gas as a byproduct.[11]
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction:
-
For every 1 gram of this compound, add 20-30 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Stir the mixture and gently heat to reflux using a heating mantle.
-
Maintain reflux for 2-4 hours to ensure complete hydrolysis of the nitrile group. The reaction is complete when the starting material is no longer detectable (e.g., by TLC).
-
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the solution to a pH of ~7 by slowly adding a dilute acid, such as 1M hydrochloric acid (HCl), while stirring. Monitor the pH closely.
-
-
Disposal of Product: The resulting neutralized aqueous solution, containing the corresponding carboxylic acid, should be collected in a waste container. Consult with your EHS office for final disposal procedures; it may be suitable for disposal as non-hazardous aqueous waste, pending their final approval and verification.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area.
-
Restrict Access: Secure the area to prevent entry.
-
Report: Notify your laboratory supervisor and the institutional EHS office immediately.
-
Assess: From a safe distance, assess the extent of the spill. For small spills (<5 g) that you are trained to handle, proceed with cleanup. For large spills, await the arrival of the emergency response team.
-
Don PPE: Before re-entering the area, don the full PPE outlined in Section 2, including a respirator if necessary.
-
Contain & Clean:
-
Cover the spill with a chemical absorbent powder or pads.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[6]
-
Use a wet paper towel to wipe the area, followed by a decontamination solution (e.g., soap and water).
-
-
Package Waste: Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container. Seal and label it as "Spill Debris" with the chemical name.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Indole-5-carbonitrile SDS, 15861-24-2 Safety Data Sheets . ECHEMI. Link
-
SAFETY DATA SHEET - Indole-3-acetonitrile . Sigma-Aldrich. Link
-
Yuan, S., et al. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods . ResearchGate. Link
-
INDOLE-5-CARBONITRILE CAS NO 15861-24-2 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical. Link
-
SAFETY DATA SHEET - N-(Hydroxymethyl)phthalimide . Fisher Scientific. Link
-
SAFETY DATA SHEET - 5-Cyanoindole . Sigma-Aldrich. Link
-
SAFETY DATA SHEET - 1-Methylindole . Thermo Fisher Scientific. Link
-
Material Safety Data Sheet acc. to OSHA and ANSI - Indole-3-acetonitrile . FooDB. Link
-
Nitriles Waste Compatibility . CP Lab Safety. Link
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives . (2018). PMC. Link
-
Indole-5-carbonitrile | C9H6N2 | CID 27513 . PubChem - NIH. Link
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A Senior Application Scientist's Guide to Handling 2-(hydroxymethyl)-1H-indole-5-carbonitrile: Personal Protective Equipment and Disposal
This guide provides essential safety and handling protocols for 2-(hydroxymethyl)-1H-indole-5-carbonitrile, a compound of interest for researchers in drug development. As specific toxicological data for this molecule is not widely available, our approach is grounded in a rigorous assessment of its constituent functional groups: the indole ring, the hydroxymethyl group, and the carbonitrile moiety. This document is designed to empower you, the researcher, with the knowledge to implement safe laboratory practices, thereby ensuring both personal safety and the integrity of your experimental work.
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel receive comprehensive training on the hazards of the chemicals they handle and the protective measures required.[1][2][3] This guide serves as a specialized supplement to your institution's Chemical Hygiene Plan (CHP).
Hazard Assessment: A Cautious Approach
A thorough understanding of potential hazards is the foundation of laboratory safety. Lacking a specific Safety Data Sheet (SDS) for this compound, we must infer its potential risks from structurally similar compounds.
-
Indole Moiety : The indole nucleus is an electron-rich aromatic system.[4] While a cornerstone in many biological molecules, some indole derivatives can be hazardous. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation. Indole compounds can also be susceptible to oxidation, so proper storage is key.[5]
-
Carbonitrile (-CN) Group : Organic nitriles are a class of compounds that demand respect. They can be toxic if inhaled, ingested, or absorbed through the skin.[6] The SDS for a related compound, Indole-5-carbonitrile, indicates that it causes skin and eye irritation and may lead to respiratory irritation.[7] A critical, though less common, risk with nitriles is their potential to release highly toxic hydrogen cyanide gas under strongly acidic conditions or during combustion.[6]
-
Hydroxymethyl (-CH2OH) Group : This primary alcohol group primarily influences the compound's solubility and reactivity. While not contributing significantly to the toxicity profile, it is a site for potential chemical reactions.
Given this composite risk profile, this compound should be handled as a substance that is potentially harmful by all routes of exposure (ingestion, inhalation, skin contact) and as a skin, eye, and respiratory irritant.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure.[3][8]
-
Chemical Fume Hood : All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood captures and exhausts potentially harmful dust and vapors, providing the primary barrier between you and the chemical.
-
Ventilation : Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.
-
Safety Equipment : An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier of protection and must be selected carefully based on the identified hazards.[8] The OSHA Laboratory Standard requires employers to establish criteria for the proper use of PPE.[3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE for handling this compound.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications
| PPE Category | Specification and Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles are mandatory at all times. They provide a seal around the eyes to protect against dust particles and splashes. For procedures with a higher risk of splashing (e.g., handling larger volumes, filtering solutions under pressure), a full-face shield should be worn over the safety goggles. |
| Hand Protection | Nitrile gloves are the standard choice for their chemical resistance and durability.[9][10][11] Thin, disposable nitrile gloves (e.g., 5 mil thickness) are suitable for short-term splash protection only.[12] For longer-duration tasks, consider using thicker nitrile gloves or double-gloving . Crucially, gloves must be removed and discarded immediately after contamination. [12] Never wear contaminated gloves outside the laboratory or use them to touch common surfaces like doorknobs or keyboards. |
| Body Protection | A flame-resistant laboratory coat with a fully buttoned front and tight-fitting cuffs is required. This protects your skin and personal clothing from splashes and spills. For tasks involving larger quantities, a chemically resistant apron worn over the lab coat provides an additional layer of protection. |
| Respiratory Protection | When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill outside of containment or if there is a potential for significant aerosolization, a NIOSH-approved respirator with appropriate cartridges would be necessary. Your institution's Environmental Health and Safety (EHS) department must be consulted for proper selection and fit-testing. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution.
-
Preparation :
-
Don all required PPE as outlined in the table above (goggles, nitrile gloves, lab coat).
-
Verify that the chemical fume hood is operational and the sash is at the designated working height.
-
Gather all necessary equipment (spatula, weigh paper/boat, vial, solvent, pipettes) and place it inside the fume hood.
-
-
Weighing the Compound :
-
Perform all weighing operations on a balance located within the fume hood or in a dedicated powder-handling enclosure.
-
Carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat using a clean spatula.
-
Minimize the creation of dust. If any solid is spilled, gently wipe it up with a damp paper towel (wet with a suitable solvent like ethanol) and treat the towel as contaminated waste.
-
-
Preparing the Solution :
-
Place the receiving vial or flask containing the appropriate solvent on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Cap the container and allow the compound to dissolve.
-
-
Post-Handling :
-
Securely cap the stock bottle and the newly prepared solution.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposables (weigh boat, gloves, wipes) in the designated hazardous chemical waste container.
-
Remove your lab coat and gloves before leaving the work area.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Chemical Waste
Proper waste management is a critical component of the chemical lifecycle.[13] All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste : Contaminated items such as gloves, weigh paper, and paper towels must be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a dedicated, properly labeled hazardous waste container. The container must be compatible with the solvents used and clearly marked with the chemical constituents, including "this compound" and any solvents. Do not mix incompatible waste streams.
-
Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Only after proper rinsing can the container be discarded in the normal trash, with the label defaced.
-
Contaminated Gloves : Used nitrile gloves that are contaminated with chemicals are considered hazardous waste and should not be recycled.[14] They must be placed in the solid hazardous waste stream. Uncontaminated nitrile gloves may be recyclable in some specialized programs, but this is not common in a laboratory setting where cross-contamination is a risk.
Waste Disposal Decision Tree
Caption: Decision Tree for Waste Segregation.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
